molecular formula C32H41N3O7 B079856 Fumitremorgin A CAS No. 12626-18-5

Fumitremorgin A

Cat. No.: B079856
CAS No.: 12626-18-5
M. Wt: 579.7 g/mol
InChI Key: ACGHJVZDNQZJOV-BMOJZYMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumitremorgin A is a potent and specific fungal-derived mycotoxin that functions as a robust inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a critical ATP-binding cassette (ABC) transporter. Its primary research value lies in its ability to effectively reverse BCRP-mediated multidrug resistance (MDR) in cancer cells. By selectively blocking BCRP's efflux activity, this compound increases the intracellular accumulation and efficacy of various chemotherapeutic agents, such as mitoxantrone, topotecan, and doxorubicin, which are BCRP substrates. This mechanism makes it an indispensable pharmacological tool for studying the role of BCRP in cancer biology, drug disposition, and the blood-brain barrier. Researchers utilize this compound in vitro to sensitize resistant cell lines, to elucidate the transport functions of BCRP, and to probe the complex mechanisms of chemotherapeutic failure and resistance in oncology. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHJVZDNQZJOV-BMOJZYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925479
Record name Fumitremorgin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12626-18-5
Record name Fumitremorgin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12626-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumitremorgin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumitremorgin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMITREMORGIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fumitremorgin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] It belongs to the fumitremorgin class of indole (B1671886) alkaloids, which are known for their tremorgenic effects.[1][2] While historically recognized for its neurotoxic properties, recent research has unveiled a more specific and potent mechanism of action that has garnered significant interest in the fields of oncology and pharmacology. This guide provides a detailed overview of the molecular mechanisms underlying the activity of this compound and its analogs, with a focus on their interaction with the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[3][4][5]

Primary Mechanism of Action: Inhibition of ABCG2 (BCRP)

The principal and most well-characterized mechanism of action of this compound and its close analog, Fumitremorgin C (FTC), is the potent and specific inhibition of the ABCG2 multidrug transporter.[3][6][7][8] ABCG2 is a key protein involved in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and contributing to treatment failure.[9][10]

Molecular Interaction:

This compound and its analogs act as inhibitors of ABCG2, effectively blocking its transport function. This inhibition leads to the intracellular accumulation of cytotoxic drugs that are normally expelled by ABCG2, thereby restoring the sensitivity of cancer cells to these agents.[7][8] The interaction is highly specific, with little to no inhibitory activity against other major MDR transporters like P-glycoprotein (ABCB1/MDR1) or multidrug resistance-associated protein 1 (MRP1/ABCC1).[7][8][11]

The inhibitory effect is stereospecific, highlighting a precise interaction with the transporter's binding site.[11] While the exact binding site is still under investigation, it is understood that these inhibitors likely interact with the transmembrane domains of ABCG2, interfering with the conformational changes necessary for substrate translocation.

dot

cluster_cell Cancer Cell BCRP {ABCG2 (BCRP) Transporter | ATP-Binding Cassette} Chemo Chemotherapeutic Drug BCRP->Chemo Extracellular ADP ADP + Pi BCRP->ADP Accumulation Intracellular Drug Accumulation & Cytotoxicity BCRP->Accumulation Chemo->BCRP Efflux Chemo->Accumulation Fumitremorgin_A This compound Fumitremorgin_A->BCRP Inhibition ATP ATP ATP->BCRP Hydrolysis

Caption: Inhibition of ABCG2-mediated drug efflux by this compound.

Secondary and Other Reported Effects

Neurotoxicity:

This compound is a known tremorgenic mycotoxin, causing tremors, convulsions, and other neurological effects in animals.[2][12][13] This toxicity is a significant barrier to its direct clinical application. The underlying mechanism of its neurotoxicity is thought to involve interference with neurotransmitter release, potentially by affecting GABA receptors.[2] However, research suggests that the serotonergic system is not significantly involved in the behavioral effects elicited by this compound.[13]

Mitochondrial Function:

While the primary focus has been on ABCG2 inhibition, some studies suggest that compounds affecting cellular transport and resistance mechanisms can also have secondary effects on mitochondrial function.[14][15][16][17] However, direct and specific effects of this compound on mitochondria are not well-documented in the provided search results. The development of drug resistance, a process counteracted by this compound, can be linked to alterations in cellular metabolism, including mitochondrial respiration.

Quantitative Data

The inhibitory potency of Fumitremorgin C and its analogs against ABCG2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the effective concentration to reduce drug resistance by 90% (EC90) are key parameters.

CompoundTargetAssay SystemSubstrateIC50 (µM)EC90 (µM)Reference
Fumitremorgin CHuman BCRPMDCKII-hBCRP cellsMitoxantroneSignificantly lower than for murine Bcrp1-[4][5]
Fumitremorgin CMurine Bcrp1MEF3.8-mBcrp1 cellsMitoxantroneHigher than for human BCRP-[4][5]
Fumitremorgin CHuman BCRPInside-Out Membrane Vesicles[3H]-Estrone 3-sulfate0.250 ± 0.0540-[18]
Ko143Human BCRP--Reported as the most potent BCRP inhibitor known-[7][8]

Note: The relationship between IC50 and the inhibition constant (Ki) is dependent on the assay conditions and the mechanism of inhibition.[19]

Experimental Protocols

1. BCRP/ABCG2 Inhibition Assay (Inside-Out Membrane Vesicle Assay)

This protocol is adapted from methodologies used to assess direct inhibition of ABCG2 transport activity.[18]

  • Test System: Inside-out membrane vesicles derived from mammalian cells (e.g., HEK293) overexpressing human BCRP/ABCG2.

  • Probe Substrate: A known fluorescent or radiolabeled ABCG2 substrate, such as 1 µM [3H]-Estrone 3-sulfate.

  • Procedure:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound or the test compound for 5 minutes.

    • Initiate the transport reaction by adding ATP and the probe substrate. A control reaction is run in the presence of AMP (absence of ATP) to determine non-specific binding.

    • Incubate for a short period (e.g., 3 minutes).

    • Stop the reaction by adding a cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

    • Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

    • Calculate the ATP-dependent transport by subtracting the values from the AMP controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Vesicles BCRP-expressing Inside-Out Vesicles Preincubation Pre-incubation (5 min) Vesicles->Preincubation Inhibitor This compound (Test Compound) Inhibitor->Preincubation ATP_Substrate Add ATP & [3H]-Substrate Preincubation->ATP_Substrate Incubation Incubation (3 min) ATP_Substrate->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantify Vesicle-Associated Substrate (LSC) Filtration->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for an inside-out membrane vesicle BCRP inhibition assay.

2. Cellular Drug Accumulation Assay

This method assesses the ability of an inhibitor to increase the intracellular concentration of a fluorescent ABCG2 substrate.[20]

  • Cell Line: A cell line overexpressing ABCG2 (e.g., NCI-H460/MX20 or a transduced cell line) and a parental control cell line.

  • Fluorescent Substrate: A fluorescent drug that is a substrate of ABCG2 (e.g., Doxorubicin, Mitoxantrone, or Pheophorbide A).[21]

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells for a defined period (e.g., 15-30 minutes) with media containing various concentrations of this compound or the test compound. A positive control inhibitor (e.g., Ko143) should be included.

    • Add the fluorescent substrate to the wells and incubate for an additional period (e.g., 60 minutes).

    • Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular substrate.

    • Lyse the cells or directly measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

    • The increase in fluorescence in the presence of the inhibitor indicates reversal of ABCG2-mediated efflux.

3. Cytotoxicity Assay for Reversal of Multidrug Resistance

This assay determines the ability of an inhibitor to sensitize resistant cells to a chemotherapeutic agent.[8]

  • Cell Line: An ABCG2-overexpressing, drug-resistant cell line.

  • Cytotoxic Drug: A chemotherapeutic agent that is a substrate for ABCG2 (e.g., Topotecan, Mitoxantrone).

  • Procedure:

    • Plate the cells in 96-well plates.

    • Add the cytotoxic drug in a serial dilution. In parallel, add the same serial dilution of the cytotoxic drug in the presence of a fixed, non-toxic concentration of this compound or the test inhibitor.

    • Incubate the plates for a period sufficient for cell proliferation (e.g., 4-5 days).

    • Assess cell viability using a suitable method, such as MTT, SRB, or fluorescent nucleic acid stains (e.g., CyQuant).

    • Calculate the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.

    • The EC90 (the concentration of inhibitor that reduces the IC50 of the cytotoxic drug by 90%) can also be determined from these experiments.[8]

dot

start Plate ABCG2-overexpressing cells add_drugs Add cytotoxic drug +/- this compound (serial dilutions) start->add_drugs incubate Incubate (4-5 days) add_drugs->incubate assess_viability Assess cell viability (e.g., MTT assay) incubate->assess_viability calculate_ic50 Calculate IC50 of cytotoxic drug assess_viability->calculate_ic50 compare Compare IC50 values (+/- inhibitor) calculate_ic50->compare result Determine reversal of resistance compare->result

Caption: Experimental workflow for a cytotoxicity-based resistance reversal assay.

Conclusion and Future Directions

This compound and its analogs, particularly Fumitremorgin C, are powerful tools for studying the function of the ABCG2 transporter. Their primary mechanism of action is the potent and specific inhibition of ABCG2, which has significant implications for overcoming multidrug resistance in cancer. While the neurotoxicity of the parent compounds precludes their direct clinical use, they have served as crucial scaffolds for the development of less toxic and even more potent inhibitors, such as Ko143.[7][8]

Future research in this area will likely focus on:

  • Elucidating the precise molecular interactions between these inhibitors and the ABCG2 transporter through structural biology and computational modeling.

  • Developing novel analogs with improved pharmacological properties, including enhanced potency, reduced toxicity, and better in vivo stability.

  • Exploring the potential of these inhibitors to enhance the efficacy of existing chemotherapies and to improve the oral bioavailability of drugs that are substrates of intestinal ABCG2.

References

Fumitremorgin A: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A is a potent mycotoxin belonging to the indole-diterpenoid class of natural products.[1] Produced by various species of Aspergillus, most notably Aspergillus fumigatus, it is known for its tremorgenic and neurotoxic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure

This compound possesses a complex heptacyclic ring system. Its core structure is derived from the amino acids L-tryptophan and L-proline. The detailed chemical identifiers for this compound are provided in the table below.

IdentifierValue
IUPAC Name (9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.0²,⁷.0⁸,²⁵.0¹⁵,²³.0¹⁷,²¹]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione[1]
Molecular Formula C₃₂H₄₁N₃O₇[1]
SMILES CC(=CCO[C@H]1C2=C3--INVALID-LINK--OC)C=C(C)C)(C)C">C@HN5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C[1]
InChI InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1[2]
InChIKey ACGHJVZDNQZJOV-BMOJZYMJSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. A summary of these properties is presented below.

PropertyValueSource
Molecular Weight 579.7 g/mol [1]
Melting Point Not available
Solubility Soluble in DMSO, methanol (B129727), acetone, DMF, and chloroform.[3]Adipogen
XLogP3 3.8[1]
Spectral Data

Comprehensive spectral data is essential for the identification and characterization of this compound.

Spectral Data TypeKey Features
¹H NMR Data available in various databases, but a detailed peak list is not readily available in the public domain.
¹³C NMR Predicted spectra are available, but experimentally derived and fully assigned data are limited in public resources.[4]
Mass Spectrometry (LC-MS) Precursor Type: [M-H₂O+H]⁺, m/z: 562.291. Top 5 Peaks: 227.082581 (100), 199.087402 (90.08), 211.087906 (64.71), 420.194244 (62.83), 215.081787 (52.27).[1]
IR Spectroscopy Data not readily available in public databases.
UV-Vis Spectroscopy Data not readily available in public databases.

Signaling Pathways and Biological Activity

This compound is primarily recognized for its potent neurotoxic effects, causing tremors and convulsions in animals.[1] While the precise molecular mechanisms are not fully elucidated, it is understood to interfere with neurotransmitter release in the central nervous system.[5]

A closely related compound, Fumitremorgin C , is a well-characterized and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[6][7] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibition of ABCG2 by Fumitremorgin C can restore sensitivity to these drugs.

Below is a simplified representation of the proposed mechanism of Fumitremorgin C's action on ABCG2-mediated drug resistance.

BCRP_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug BCRP BCRP (ABCG2) Transporter Drug->BCRP Binds to Apoptosis Apoptosis Drug->Apoptosis Induces Efflux Drug Efflux BCRP->Efflux Mediates FTC Fumitremorgin C FTC->BCRP Inhibits Efflux->Apoptosis Prevents

Inhibition of BCRP/ABCG2 by Fumitremorgin C.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for further investigation of this compound.

Isolation and Purification of Fumitremorgin B (as a representative protocol)

The following is a generalized protocol for the isolation and purification of Fumitremorgin B, a closely related compound, which can be adapted for this compound.[8][9]

Isolation_Workflow Start Aspergillus fumigatus Culture (on rice medium) Extraction Extraction with Ethyl Acetate Start->Extraction Dehydration Dehydration with Anhydrous Sodium Sulfate (B86663) Extraction->Dehydration Defatting Defatting with n-hexane Dehydration->Defatting Decolorization Decolorization with Activated Charcoal Defatting->Decolorization Chromatography Silica (B1680970) Gel Column Chromatography Decolorization->Chromatography Recrystallization Recrystallization from Methanol Chromatography->Recrystallization End Pure Fumitremorgin B Recrystallization->End

Workflow for the isolation of Fumitremorgin B.

Methodology:

  • Culturing: Aspergillus fumigatus strains are cultured on a solid rice medium.

  • Extraction: The culture is extracted with ethyl acetate.

  • Dehydration and Defatting: The extract is dehydrated using anhydrous sodium sulfate and then defatted with n-hexane.

  • Decolorization: The extract is decolorized using activated charcoal.

  • Chromatography: The crude product is purified by silica gel column chromatography.

  • Recrystallization: The purified compound is recrystallized from methanol to obtain fine, needle-shaped crystals.[9]

BCRP/ABCG2 Inhibition Assay

The inhibitory effect of fumitremorgins on BCRP/ABCG2 can be assessed using various in vitro assays. A common method involves measuring the accumulation of a fluorescent BCRP substrate in cells overexpressing the transporter.

BCRP_Assay_Workflow Start Culture cells overexpressing BCRP/ABCG2 Incubation Incubate cells with Fumitremorgin C (or test compound) Start->Incubation Substrate Add fluorescent BCRP substrate (e.g., Mitoxantrone (B413), Hoechst 33342) Incubation->Substrate Measurement Measure intracellular fluorescence (Flow cytometry or fluorescence microscopy) Substrate->Measurement Analysis Compare fluorescence with untreated control cells Measurement->Analysis End Determine IC50 value Analysis->End

Workflow for BCRP/ABCG2 inhibition assay.

Methodology:

  • Cell Culture: Utilize a cell line that overexpresses BCRP/ABCG2 (e.g., MDCKII-BCRP).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., Fumitremorgin C).

  • Substrate Addition: Add a known fluorescent substrate of BCRP (e.g., mitoxantrone or Hoechst 33342).

  • Fluorescence Measurement: After a defined incubation period, measure the intracellular accumulation of the fluorescent substrate using techniques like flow cytometry or fluorescence microscopy.

  • Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates reduced efflux by BCRP. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.[10]

Assessment of Neurotoxicity

The neurotoxic effects of this compound can be evaluated using in vivo models.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Compound Administration: Administer this compound to the animals, typically via intraperitoneal or intravenous injection.

  • Behavioral Observation: Observe the animals for the onset and severity of tremors, convulsions, and other neurological signs.

  • Neurochemical Analysis: After a defined period, euthanize the animals and collect brain tissue for neurochemical analysis. This can include measuring levels of neurotransmitters and their metabolites (e.g., dopamine, serotonin, GABA) using techniques like high-performance liquid chromatography (HPLC).[5]

  • Histopathological Examination: Brain tissue can also be processed for histopathological examination to assess for any neuronal damage.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. While its neurotoxicity limits its direct therapeutic potential, the study of its mechanism of action and that of related compounds like Fumitremorgin C provides valuable insights into fundamental biological processes such as multidrug resistance. This technical guide serves as a foundational resource for researchers aiming to explore the chemistry and biology of this fascinating mycotoxin. Further research is warranted to fully elucidate its spectral properties, detailed signaling pathways, and to develop comprehensive and standardized experimental protocols.

References

Fumitremorgin A: A Comprehensive Technical Guide to its Biological Activities and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin A is a potent mycotoxin produced by several species of Aspergillus fungi.[1] It is a member of the indole-diterpenoid class of compounds and is well-known for its significant biological activities, most notably its potent and specific inhibition of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This activity has garnered considerable interest in its potential use as a chemosensitizing agent in cancer therapy. However, its clinical development is hampered by its significant neurotoxic effects, primarily characterized by tremors and convulsions. This technical guide provides an in-depth overview of the biological activities and toxicological profile of this compound, with a focus on its mechanism of action, experimental protocols for its assessment, and the signaling pathways it modulates.

Biological Activities

The primary biological activities of this compound and its analogs, such as Fumitremorgin C, revolve around two key areas: inhibition of the ABCG2 transporter and modulation of neuronal function.

Inhibition of ABCG2 (Breast Cancer Resistance Protein)

This compound and its analogs are highly potent and specific inhibitors of the ABCG2 transporter.[2][3] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[2] By inhibiting ABCG2, Fumitremorgins can reverse this resistance and increase the intracellular concentration and efficacy of anticancer drugs.

Mechanism of Inhibition: Cryo-electron microscopy studies have revealed the structural basis for ABCG2 inhibition by Fumitremorgin C and its analogs. These inhibitors bind to a central, inward-facing cavity of the ABCG2 transporter.[4][5] This binding physically obstructs the substrate-binding site, preventing the efflux of chemotherapeutic drugs and other substrates.[4][5] Furthermore, the binding of the inhibitor locks the transporter in a conformation that is incompatible with the conformational changes required for ATP hydrolysis, thus inhibiting its transport function.[4][5]

Neurotropic and Tremorgenic Effects

This compound is a potent neurotoxin that affects the central nervous system, leading to characteristic tremors, convulsions, and in some cases, death.[1] These effects are a major limiting factor for its therapeutic application.

Mechanism of Neurotoxicity: The tremorgenic activity of this compound is believed to result from its interference with neurotransmitter systems. Studies have shown that it can modulate the release of several neurotransmitters, including an increase in the spontaneous release of glutamate (B1630785) and aspartate.[6] While some investigations have explored the involvement of serotonergic and GABAergic systems, the precise mechanisms remain under investigation.[7] this compound is also known to be a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels, which could contribute to its neurotoxic effects.

Toxicological Profile

The toxicity of this compound is a significant concern and has been evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

This compound and its analogs exhibit cytotoxic effects in various cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific analog being tested.

CompoundCell LineIC50 (µM)Reference
Fumitremorgin CMDCKII-hBCRP>10[3]
Ko143 (FTC analog)MDCKII-hBCRP0.015[3]
In Vivo Toxicity

In vivo studies, primarily in mice, have focused on the acute toxicity and neurotoxic effects of this compound.

ParameterValueSpeciesRoute of AdministrationReference
LD500.185 mg/kgMiceIntravenousNeurotoxical studies on this compound, a tremorgenic mycotoxin, on mice.

Neurotoxic Symptoms: Intravenous injection of this compound in mice leads to a dose-dependent onset of tremors, clonic convulsions, tonic convulsions, and ultimately, death.[8] Behavioral assessments in rodents are crucial for characterizing the neurotoxic profile of this compound.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities and toxicity of this compound.

ABCG2 Inhibition Assay (Hoechst 33342 Uptake Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 by ABCG2-expressing cells.

Materials:

  • ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.

  • Hoechst 33342 dye.

  • This compound or other test compounds.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound or test compound for 30 minutes at 37°C.

  • Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Increased fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on cell viability.

Materials:

  • Target cell line.

  • This compound or other test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Neurotoxicity Assessment (Tremor Induction in Mice)

This protocol outlines the procedure for observing and quantifying the tremorgenic effects of this compound in mice.

Materials:

  • Male Swiss albino mice.

  • This compound solution in a suitable vehicle (e.g., DMSO and saline).

  • Observation cages.

  • Video recording equipment.

  • Tremor scoring scale.

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Administer this compound intravenously at various doses.

  • Immediately place the mice in individual observation cages.

  • Observe and record the onset, duration, and severity of tremors and convulsions for at least 2 hours post-injection.

  • Score the severity of tremors using a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

  • Video recording can be used for more detailed and unbiased analysis of behavioral changes.[10][11]

Signaling Pathways

This compound and its analogs have been shown to modulate several intracellular signaling pathways, which likely contribute to their biological effects.

ABCG2-Related Signaling

While the primary mechanism of ABCG2 inhibition is direct binding, the expression and activity of ABCG2 itself can be regulated by various signaling pathways. However, direct modulation of these pathways by this compound has not been extensively reported.

Neurotoxicity-Related Signaling

The neurotoxic effects of this compound are likely mediated by its influence on multiple signaling pathways in the central nervous system.

Neurotransmitter Release: this compound has been shown to increase the spontaneous release of excitatory amino acid neurotransmitters, glutamate and aspartate.[6] This can lead to excitotoxicity and neuronal hyperexcitability, contributing to tremors and convulsions.

Calcium Signaling: The modulation of BK channels by this compound suggests an interaction with calcium signaling pathways.[12][13] Alterations in intracellular calcium levels can have profound effects on neuronal excitability and neurotransmitter release.

SIRT1/NF-κB/MAPK Pathway: Recent studies on Fumitremorgin C have indicated its ability to modulate the SIRT1/NF-κB/MAPK pathway in the context of osteoclast formation.[14] While not directly related to neurotoxicity, this finding suggests that Fumitremorgins may have broader effects on cellular signaling than previously understood. Further investigation is needed to determine if this pathway is involved in its neurotoxic effects.

Visualizations

Experimental Workflow: ABCG2 Inhibition Assay

ABCG2_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed ABCG2-expressing and parental cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pre_incubation Pre-incubate with This compound Adherence->Pre_incubation Add_Hoechst Add Hoechst 33342 Pre_incubation->Add_Hoechst Incubate Incubate for 60-90 min Add_Hoechst->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Resuspend Resuspend in PBS Wash->Resuspend Measure Measure fluorescence (Flow Cytometer) Resuspend->Measure

Caption: Workflow for the ABCG2 inhibition assay using Hoechst 33342.

Signaling Pathway: Proposed Mechanism of this compound Neurotoxicity

FumitremorginA_Neurotoxicity cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron FTA This compound BK_Channel BK Channels FTA->BK_Channel Inhibition Vesicles Synaptic Vesicles FTA->Vesicles Direct/Indirect Effect? Ca_Influx Increased Intracellular Ca2+ (?) BK_Channel->Ca_Influx Potential Effect Ca_Influx->Vesicles NT_Release Increased Glutamate & Aspartate Release Vesicles->NT_Release Receptors Glutamate Receptors NT_Release->Receptors Hyperexcitability Neuronal Hyperexcitability Receptors->Hyperexcitability Tremor Tremor & Convulsions Hyperexcitability->Tremor

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific inhibition of the ABCG2 transporter, a key player in multidrug resistance in cancer. This property positions it as a valuable tool for preclinical research and a potential lead compound for the development of novel chemosensitizers. However, its pronounced neurotoxicity presents a major obstacle to its clinical translation. A thorough understanding of its biological activities, toxicological profile, and the underlying molecular mechanisms is crucial for any future efforts to harness its therapeutic potential while mitigating its adverse effects. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing detailed experimental frameworks for further investigation. Future research should focus on structure-activity relationship studies to design analogs with reduced neurotoxicity while retaining potent ABCG2 inhibitory activity.

References

Fumitremorgin A: A Technical Guide on the Tremorgenic Mycotoxin and ABCG2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A (FTA) is a potent indole (B1671886) alkaloid mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2] As a member of the tremorgenic mycotoxin class, FTA is characterized by its profound effects on the central nervous system (CNS), inducing sustained tremors, convulsions, and in severe cases, death.[1][3] Its chemical structure is related to other mycotoxins like verruculogen, sharing a core indole and diketopiperazine moiety.[1][4]

Beyond its toxicological significance in veterinary and potentially human health, this compound and its analogs, particularly Fumitremorgin C (FTC), have garnered significant attention in the scientific community. FTC is a highly potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][6][7] This property makes it an invaluable tool in cancer research for studying and potentially overcoming multidrug resistance (MDR) in cancer cells.[8][9]

This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action as both a tremorgenic toxin and a transporter inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties

This compound is an organic heterohexacyclic compound.[1] Its properties are summarized below.

PropertyValueReference
Molecular Formula C₃₂H₄₁N₃O₇[1]
Molecular Weight 579.7 g/mol [1]
CAS Number 12626-18-5[1]
Chemical Class Indole Alkaloid, Mycotoxin[1][2]
Appearance Solid[10]
Solubility Practically insoluble in water[4]
Producing Organisms Aspergillus fumigatus, Aspergillus fischeri, Aspergillus caespitosus[1]

Mechanism of Tremorgenic Action

The neurotoxic effects of this compound are primarily localized to the brain stem.[4] The toxin induces a range of neurological symptoms, including tremors, convulsions, and nystagmus, by interfering with neurotransmitter systems.[3][4]

Inhibition of GABAergic System

A primary mechanism for FTA-induced tremorgenicity is its interaction with the GABAergic system.[3] Specifically, tremorgenic mycotoxins inhibit the function of the GABA-A receptor, which is a ligand-gated chloride ion channel.[11][12] By inhibiting GABA-induced chloride influx, the toxin reduces the hyperpolarizing, inhibitory effect of GABA on neurons.[11] This leads to a state of hyperexcitability in the CNS, manifesting as tremors and convulsions.[3] The inhibition is thought to occur via binding near the receptor's chloride channel rather than at the GABA or benzodiazepine (B76468) binding sites.[11][12]

GABA_Inhibition cluster_normal Normal GABAergic Function cluster_fta Effect of this compound GABA GABA Neurotransmitter GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to Influx Chloride (Cl⁻) Influx GABA_R->Influx Opens channel for Tremors Neuronal Hyperexcitability (Tremors, Convulsions) GABA_R->Tremors Neuron Postsynaptic Neuron FTA This compound FTA->GABA_R Inhibits Hyperpolarization Neuron Hyperpolarization (Inhibition) Influx->Hyperpolarization Leads to

Diagram of this compound's inhibition of the GABA-A receptor.
Other Neurological Effects

Studies have also investigated the role of other neurotransmitter systems. While some results suggest a possible involvement of the serotonergic system, others have found this participation to be insignificant.[3][13] FTA has been shown to facilitate discharges in the phrenic, vagal, and cervical sympathetic nerves, indicating a broad impact on the autonomic nervous system.[4] Additionally, this compound is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels, which contributes to its neurological effects.[14]

Mechanism of ABCG2/BCRP Inhibition

Fumitremorgin C (FTC), a closely related analog of FTA, is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[5][6][15] BCRP is an ABC transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs like mitoxantrone (B413), topotecan, and doxorubicin, from cells.[5][9] Overexpression of BCRP in cancer cells is a significant cause of multidrug resistance (MDR).

FTC inhibits BCRP-mediated transport, thereby increasing the intracellular accumulation of cytotoxic drugs and resensitizing resistant cancer cells to chemotherapy.[5] It specifically inhibits the ATPase and transport activity of BCRP without significantly affecting other major MDR transporters like P-glycoprotein (MDR1) or MRP1.[6][15] This specificity makes FTC an invaluable pharmacological tool for studying BCRP function.

BCRP_Inhibition cluster_cell BCRP-Overexpressing Cancer Cell BCRP BCRP/ABCG2 Transporter (Efflux Pump) Drug_out Drug Efflux BCRP->Drug_out Pumps Drug Out (ATP-Dependent) Drug_in Chemotherapy Drug (e.g., Mitoxantrone) Drug_in->BCRP Enters Cell Accumulation Increased Intracellular Drug Accumulation Drug_in->Accumulation Accumulates in Cell Resistance Multidrug Resistance Drug_out->Resistance Leads to FTC Fumitremorgin C FTC->BCRP Inhibits Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Induces

Mechanism of Fumitremorgin C reversing BCRP-mediated drug resistance.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies.

Table 1: Toxicological Data for this compound

Parameter Species Route Value Reference

| LD₅₀ | Mice | Intravenous (i.v.) | 0.185 mg/kg |[3] |

Table 2: BCRP/ABCG2 Inhibition Data for Fumitremorgin C (FTC)

Assay Type Cell Line Substrate Parameter Value Reference
Cytotoxicity Human BCRP-transduced Mitoxantrone EC₉₀ Significantly lower than in murine cells [16]
Cytotoxicity Human BCRP-transduced Topotecan EC₉₀ Significantly lower than in murine cells [16]
Drug Accumulation Human BCRP-transduced Mitoxantrone IC₅₀ Significantly lower than in murine cells [16]

| Cell Inhibition Studies | General | N/A | Suggested Conc. | ~1-5 µM |[15][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Isolation and Purification of Fumitremorgins

This protocol is a generalized procedure based on methods for isolating fumitremorgins from fungal cultures.[18]

  • Fungal Culture: Inoculate strains of Aspergillus fumigatus onto a suitable sterile medium, such as rice medium. Incubate under appropriate conditions to allow for fungal growth and mycotoxin production.

  • Extraction: After incubation, extract the culture material (mycelia and medium) with an organic solvent like ethyl acetate. This is typically done multiple times to ensure complete extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Column Chromatography: Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-acetone) to separate fractions based on polarity.[19]

    • Thin-Layer Chromatography (TLC): Monitor the fractions using TLC to identify those containing the target fumitremorgins.[18]

  • Purification:

    • High-Performance Liquid Chromatography (HPLC): Purify the enriched fractions further using preparative HPLC, often with a reverse-phase column (e.g., C18).[18]

  • Identification and Confirmation: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[18]

Isolation_Workflow Start Start: Aspergillus fumigatus Culture Extract 1. Solvent Extraction (e.g., Ethyl Acetate) Start->Extract Concentrate 2. Evaporation Extract->Concentrate Crude Crude Extract Concentrate->Crude ColumnChrom 3. Column Chromatography (Silica Gel) Crude->ColumnChrom Fractions Collect Fractions ColumnChrom->Fractions TLC 4. TLC Analysis Fractions->TLC HPLC 5. Preparative HPLC TLC->HPLC Select Positive Fractions Pure Pure this compound HPLC->Pure Analysis 6. Structural Analysis (NMR, MS) Pure->Analysis End End: Confirmed Product Analysis->End

Workflow for the isolation and purification of this compound.
Protocol: In Vitro BCRP/ABCG2 Inhibition Assay

This method assesses the ability of a compound to inhibit BCRP-mediated drug efflux, often by measuring the accumulation of a fluorescent BCRP substrate.

  • Cell Culture: Culture cells that overexpress BCRP (e.g., MCF-7/BCRP or MDCKII-ABCG2) and a corresponding parental control cell line that does not.[5][20]

  • Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., Fumitremorgin C) or a vehicle control in assay buffer for a defined period (e.g., 30-60 minutes).

  • Substrate Addition: Add a fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for substrate uptake and efflux.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate and stop the transport process.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Compare the fluorescence in inhibitor-treated cells to control cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux. Calculate IC₅₀ or EC₉₀ values from the dose-response curve.[6]

Protocol: GABA-A Receptor Chloride Flux Assay

This assay measures the effect of a compound on GABA-induced chloride ion influx into brain membrane vesicles (microsacs).[11][14]

  • Membrane Preparation: Prepare microsacs from whole rat brain tissue through a process of homogenization and centrifugation.

  • Pre-incubation: Pre-incubate the prepared microsacs with the test compound (e.g., this compound) or a vehicle control.

  • Initiate Chloride Influx: Start the reaction by adding GABA along with radioactive chloride (³⁶Cl⁻) to the microsac suspension.

  • Incubation: Allow the influx to proceed for a very short, controlled period (typically a few seconds).

  • Stop Influx: Rapidly terminate the reaction by adding an ice-cold stop buffer and immediately filtering the mixture through a glass fiber filter to trap the microsacs.

  • Washing: Quickly wash the filters with stop buffer to remove any external ³⁶Cl⁻.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained ³⁶Cl⁻ using a liquid scintillation counter.

  • Data Analysis: Compare the amount of chloride influx in the presence of the test compound to the control. A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor function.

Applications and Future Directions

While the inherent neurotoxicity of this compound precludes its direct clinical use, it remains a critical research compound.[6][21]

  • Tool for BCRP Research: Fumitremorgin C is considered a gold-standard specific inhibitor for studying the structure, function, and clinical relevance of the BCRP/ABCG2 transporter.[5]

  • Lead Compound for Drug Development: The structure of FTC has served as a scaffold for developing less toxic and more potent BCRP inhibitors.[6] Analogs like Ko143 have shown high potency and specificity with reduced toxicity, making them promising candidates for in vivo studies to enhance the efficacy of chemotherapy.[6][21]

  • Neuroscience Research: As a tremorgen, FTA can be used in animal models to study the mechanisms of convulsions and tremors and to investigate the roles of GABAergic and other neurotransmitter systems in motor control.[4]

Future research will likely focus on developing non-toxic Fumitremorgin analogs that retain potent BCRP inhibitory activity for clinical applications in oncology and on further elucidating the precise molecular interactions underlying its tremorgenic effects.

References

A Comparative Analysis of Fumitremorgin A and Verruculogen: Structure, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin A and Verruculogen (B192650) are structurally related tremorgenic mycotoxins produced by various species of Aspergillus and Penicillium fungi.[1] Both compounds are complex indole (B1671886) alkaloids characterized by a unique eight-membered endoperoxide ring, a feature central to their bioactivity.[2] This technical guide provides a comprehensive comparison of their structural relationship, shared biosynthetic pathway, physicochemical properties, and distinct mechanisms of action. Detailed experimental protocols for their characterization and synthesis are provided, alongside graphical representations of their molecular relationship and biological pathways to facilitate a deeper understanding for research and drug development applications.

Structural and Biosynthetic Relationship

This compound and Verruculogen share a hexacyclic indole alkaloid core, derived from the amino acids L-tryptophan and L-proline.[3][4] The defining structural feature of this mycotoxin family is the presence of an eight-membered endoperoxide bridge, which is a rare and synthetically challenging moiety.[2][5]

The direct structural relationship is that this compound is the O-prenylated derivative of Verruculogen.[6][7] Biosynthetically, Verruculogen is the immediate precursor to this compound. The final step in the shared biosynthetic pathway involves the prenylation of the C-10 hydroxyl group of Verruculogen.[2] This pathway is orchestrated by a series of enzymes encoded by the ftm (fumitremorgin) gene cluster.[4]

The biosynthesis begins with the condensation of L-tryptophan and L-proline to form a diketopiperazine core, brevianamide (B1173143) F, by a nonribosomal peptide synthetase (NRPS).[4] This scaffold then undergoes a series of enzymatic transformations, including prenylation and complex oxidative cyclizations catalyzed by cytochrome P450 monooxygenases.[4] A key step is the formation of the endoperoxide ring, catalyzed by the non-heme iron-dependent dioxygenase, verruculogen synthase.[4][8]

G Verruculogen Verruculogen Fumitremorgin_A Fumitremorgin_A Verruculogen->Fumitremorgin_A Prenylation (Prenyltransferase) Prenyl_pyrophosphate Prenyl_pyrophosphate Prenyl_pyrophosphate->Fumitremorgin_A

Direct biosynthetic relationship between Verruculogen and this compound.

cluster_precursors Amino Acid Precursors cluster_pathway Core Biosynthetic Steps Tryptophan L-Tryptophan Brevianamide_F Brevianamide F (Diketopiperazine Core) Tryptophan->Brevianamide_F Proline L-Proline Proline->Brevianamide_F Prenylated_Intermediates Prenylation & Oxidative Cyclizations Brevianamide_F->Prenylated_Intermediates ftm gene cluster enzymes Verruculogen Verruculogen Prenylated_Intermediates->Verruculogen Verruculogen Synthase (Endoperoxide Formation) Fumitremorgin_A This compound Verruculogen->Fumitremorgin_A Prenyltransferase

Simplified biosynthetic pathway of this compound and Verruculogen.

Physicochemical Properties

The addition of the prenyl group to the Verruculogen scaffold results in a predictable increase in molecular weight and a change in chemical formula for this compound. These differences, while seemingly minor, can influence properties such as solubility and interactions with biological targets.

PropertyVerruculogenThis compound
Chemical Formula C₂₇H₃₃N₃O₇[3][9]C₃₂H₄₁N₃O₇[7][10]
Molecular Weight 511.57 g/mol [3][9]579.69 g/mol [10]
Appearance White crystalline solid[3]Not specified, likely similar
Melting Point 233-235 °C[3]Not specified
Solubility Soluble in methanol, ethanol, DMSO, chloroform[3]Not specified, likely similar
CAS Number 12771-72-1[3][9]12626-18-5[7]

Biological Activity and Mechanism of Action

Both Verruculogen and this compound are recognized as potent tremorgenic mycotoxins, primarily affecting the central nervous system.[7][9] Their main shared mechanism of action is the potent inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels.[6] However, a key distinction in their pharmacological profiles is Verruculogen's additional activity at GABA-A receptors.

  • This compound: Primarily acts as a potent and specific inhibitor of BK channels.

  • Verruculogen: Exhibits a dual mechanism. It inhibits BK channels and also modulates GABA-A receptors by inhibiting GABA-induced chloride influx.[6] This suggests Verruculogen binds at or near the chloride channel of the GABA-A receptor complex, interfering with inhibitory neurotransmission.[6] This dual action likely contributes to its complex neurotoxic profile.[6]

cluster_FTA This compound cluster_VER Verruculogen cluster_targets Cellular Targets cluster_effects Cellular Effects FTA This compound BK BK Channel FTA->BK Inhibits VER Verruculogen VER->BK Inhibits GABA GABA-A Receptor VER->GABA Inhibits Cl- Influx Hyperexcitability Neuronal Hyperexcitability BK->Hyperexcitability Leads to Inhibition_Blocked Reduced Neuronal Inhibition GABA->Inhibition_Blocked Leads to

Comparative signaling pathways of this compound and Verruculogen.

Experimental Protocols

Structural Elucidation via NMR Spectroscopy

The complex, polycyclic structures of Verruculogen and this compound are typically elucidated using a combination of advanced spectroscopic techniques.

Objective: To determine the complete chemical structure and assign all proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified mycotoxin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum to identify proton environments and coupling patterns.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Perform to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Perform to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Perform to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments and establishing the overall carbon skeleton.[3]

  • Data Analysis: Integrate data from all spectra to piece together the molecular structure, confirming connectivity and stereochemistry.

Total Synthesis of Verruculogen and this compound

The first total synthesis of these complex molecules was reported by Baran and coworkers, a landmark achievement in natural product synthesis.[2][5]

Objective: To chemically synthesize Verruculogen and subsequently this compound from commercially available starting materials.

Key Stages of the Synthetic Route: [2][5]

  • Starting Material Synthesis: A key challenge was the regiocontrolled synthesis of 6-methoxytryptophan. This was achieved from a commercially available tryptophan derivative using an iridium-catalyzed C-H borylation followed by a Chan-Lam coupling.[2][5][11]

  • Core Assembly: The 6-methoxytryptophan derivative is elaborated through a series of steps to construct the pentacyclic core of the molecule.

  • Endoperoxide Formation: A crucial and challenging step involves a diastereoselective, endoperoxide-forming cyclization. This was achieved via the reaction of a hydroperoxide/indole hemiaminal intermediate.[2][5]

  • Final Steps for Verruculogen: Deprotection and a final annulation reaction yield Verruculogen.[2][5]

  • Conversion to this compound: The total synthesis of this compound is completed by the direct prenylation of the synthesized Verruculogen using prenyl bromide, mimicking the final step of the natural biosynthetic pathway.[2][5]

Start Boc-L-Trp-OMe (Commercial) Borylation Ir-catalyzed C6-H Borylation & Chan-Lam Coupling Start->Borylation Six_MeO_Trp 6-Methoxytryptophan Derivative Borylation->Six_MeO_Trp Core Pentacycle Construction Six_MeO_Trp->Core Cyclization Diastereoselective Endoperoxide Cyclization Core->Cyclization Verruculogen Verruculogen Cyclization->Verruculogen Prenylation Prenylation with Prenyl Bromide Verruculogen->Prenylation FTA This compound Prenylation->FTA

Workflow for the total synthesis of Verruculogen and this compound.
Biological Assay: GABA-A Receptor Chloride Flux

This assay is used to determine the effect of Verruculogen on the function of the GABA-A receptor ion channel.[6]

Objective: To measure the extent of ³⁶Cl⁻ influx into isolated membrane vesicles (microsacs) in the presence of GABA and the test compound (Verruculogen).

Methodology:

  • Preparation of Microsacs: Prepare membrane vesicles from rat cerebral cortex, which are rich in GABA-A receptors.

  • Pre-incubation: Incubate the microsacs with Verruculogen at various concentrations (or a vehicle control).

  • Initiate Influx: Start the chloride flux by adding GABA along with the radioactive tracer ³⁶Cl⁻.

  • Stop Influx: After a brief incubation period (seconds), rapidly stop the influx by filtration through glass fiber filters and wash with ice-cold buffer to remove external radioactivity.

  • Quantify Chloride Uptake: Measure the amount of ³⁶Cl⁻ retained by the microsacs using liquid scintillation counting.

  • Analysis: Compare the amount of chloride influx in the presence of Verruculogen to the control (GABA alone). A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor channel.[6]

Conclusion

Verruculogen and this compound are closely related mycotoxins with significant biological activity. Their relationship as precursor and product in a shared biosynthetic pathway is reflected in their structural similarity, with this compound being a simple prenylated derivative of Verruculogen. While both are potent inhibitors of BK channels, the additional inhibitory activity of Verruculogen at the GABA-A receptor highlights how a subtle structural modification can lead to a significant divergence in pharmacological targets. The successful total synthesis of both compounds provides a platform for the creation of novel analogs, enabling further investigation into their structure-activity relationships and potential therapeutic applications.

References

Fumitremorgin Analogs as Specific Inhibitors of the ABCG2 Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumitremorgin C (FTC) and its analogs, particularly Ko143, as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs. Understanding its inhibition is critical for developing strategies to overcome MDR and enhance therapeutic efficacy.

Introduction: ABCG2 and the Role of Fumitremorgin Inhibitors

The ABCG2 transporter is a 72-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is highly expressed in various tissues, including the blood-brain barrier, liver, and intestine, where it plays a protective role by extruding xenobiotics and toxins.[1] However, its overexpression in cancer cells is a major mechanism of multidrug resistance, as it actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.[1][2]

Fumitremorgins are a class of mycotoxins produced by fungi such as Aspergillus fumigatus.[3][4] While several fumitremorgins exist, Fumitremorgin C (FTC) was identified as the first potent and specific inhibitor of ABCG2.[1][5][6] Due to its neurotoxic effects, its direct clinical use is precluded.[6][7] This led to the development of synthetic, non-toxic analogs, most notably Ko143, which is one of the most potent and specific ABCG2 inhibitors known to date.[6][7] These inhibitors are invaluable tools for studying ABCG2 function and represent potential candidates for clinical development to reverse MDR.[7]

Mechanism of Action

FTC and Ko143 inhibit ABCG2 by directly binding to the transporter, thereby blocking its efflux function. The primary mechanism is the reversal of ABCG2-mediated drug resistance by increasing the intracellular accumulation of substrate drugs.[6][7][8]

The binding of these inhibitors is thought to trap the transporter in a conformation that is incompatible with substrate transport and ATP hydrolysis. Studies using ATPase assays show that potent inhibitors like Ko143 significantly decrease the ATPase activity of ABCG2, which is essential for the energy-dependent efflux process.[1][9] Cell-based assays consistently demonstrate that in the presence of FTC or Ko143, the efflux of fluorescent ABCG2 substrates like Hoechst 33342 is blocked, leading to their accumulation inside the cell.

cluster_0 Cell Exterior cluster_1 Cell Interior Substrate_ext Substrate (e.g., Chemotherapy) Substrate_int Substrate Accumulation (Therapeutic Effect) Substrate_ext->Substrate_int Increased Influx & Retention ABCG2 ABCG2 Transporter Substrate_ext->ABCG2 Inhibitor_ext Fumitremorgin C / Ko143 Inhibitor_ext->ABCG2 Inhibitor Binding ATP ATP ATP->ABCG2 ADP ADP + Pi ABCG2->Substrate_ext ABCG2->ATP Efflux & ATP Hydrolysis Blocked ABCG2->ADP 2. ATP Hydrolysis

Caption: Mechanism of ABCG2 inhibition by Fumitremorgin C/Ko143.

Quantitative Inhibition Data

The potency of FTC and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Ko143 is significantly more potent than its parent compound, FTC. A notable species difference exists, with human ABCG2 being more susceptible to inhibition by FTC than the murine ortholog, Bcrp1.[5][10]

Table 1: Potency of Fumitremorgin C (FTC) and Ko143 against ABCG2

Compound Parameter Value Species Assay/Cell Line Reference
Fumitremorgin C EC50 ~1–5 µM Human Drug Resistance Reversal [11][12]
Fumitremorgin C IC50 Lower in human cells Human vs. Murine Mitoxantrone Accumulation [5]
Ko143 EC50 ~10 nM Human Drug Resistance Reversal [11][12]
Ko143 IC50 <10 nM Human E1S Transport [1]
Ko143 IC50 9.7 nM Human ATPase Activity Assay [9]

| Ko143 | IC50 | 0.16 µM | Human | PPIX-based Accumulation |[13] |

Specificity Profile

A key advantage of FTC and Ko143 is their high specificity for ABCG2 over other major ABC transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1).[6][7] Fumitremorgin C reverses multidrug resistance in cells overexpressing ABCG2 but not in those overexpressing ABCB1 or ABCC1.[14] This specificity makes them excellent tools for isolating and studying the specific contribution of ABCG2 to drug transport and resistance. However, it is important to note that at higher concentrations (≥1 µM), Ko143 may exhibit some inhibitory effects on ABCB1 and ABCC1, a factor to consider in experimental design.[9]

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for evaluating ABCG2 inhibition. Below are detailed methodologies for key assays.

This is the most common assay to measure ABCG2 transport activity. Hoechst 33342 is a fluorescent DNA stain and a well-characterized ABCG2 substrate.[15] Cells with active ABCG2 will efflux the dye, resulting in low fluorescence, while inhibition of ABCG2 leads to dye accumulation and high fluorescence.[12][16]

Materials:

  • Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells.

  • Complete cell culture medium.

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in water).[17]

  • Fumitremorgin C or Ko143 stock solution (in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader or flow cytometer.

Protocol:

  • Cell Seeding: Seed ABCG2-expressing cells and control cells into a 96-well plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[16][18]

  • Inhibitor Incubation: Prepare serial dilutions of the inhibitor (e.g., Ko143) in pre-warmed culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5-10 µM.[19][20]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[16]

  • Washing: Stop the efflux by washing the cells 2-3 times with 200 µL of ice-cold PBS to remove extracellular dye.[16]

  • Fluorescence Measurement: Add 100 µL of cold PBS or a suitable buffer to each well. Measure the intracellular fluorescence using a plate reader (e.g., excitation ~350 nm, emission ~460 nm). Alternatively, trypsinize the cells, resuspend them in cold PBS, and analyze by flow cytometry.[19]

  • Data Analysis: Subtract the background fluorescence from control cells (or wells without dye). Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

start Start seed 1. Seed ABCG2-expressing cells in 96-well plate start->seed incubate_inhibitor 2. Pre-incubate with Fumitremorgin C / Ko143 seed->incubate_inhibitor add_substrate 3. Add Hoechst 33342 (fluorescent substrate) incubate_inhibitor->add_substrate incubate_dye 4. Incubate at 37°C (60-90 min) add_substrate->incubate_dye wash 5. Wash with ice-cold PBS to stop efflux incubate_dye->wash measure 6. Measure intracellular fluorescence wash->measure analyze 7. Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the Hoechst 33342 efflux assay.

This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of a substrate and/or inhibitor. It is typically performed using membrane vesicles or purified, reconstituted ABCG2 protein. The assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

  • Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9-ABCG2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, KCl, and sodium azide).

  • ATP solution (10 mM).[21]

  • Inhibitor (Ko143) and Substrate (e.g., Estrone-3-sulfate).

  • Phosphate detection reagent (e.g., PiColorLock™ mix or malachite green-based reagent).[21]

  • Phosphate standard solution.

Protocol:

  • Prepare Reagents: Equilibrate all reagents to the specified assay temperature (e.g., 37°C).

  • Reaction Setup: In a 96-well plate, combine the ABCG2 membrane vesicles (5-10 µg protein) with the assay buffer. Add the inhibitor (Ko143) at various concentrations. Include controls: no enzyme (blank), enzyme only (basal activity), and enzyme with a stimulating substrate (stimulated activity).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.[21] This reagent typically contains an acid to stop the enzyme and a colorimetric agent that reacts with the liberated Pi.

  • Color Development: Allow color to develop for 15-30 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • Data Analysis: Create a phosphate standard curve. Subtract the absorbance of the "no enzyme" blank from all readings. Calculate the amount of Pi released and plot the ATPase activity (as a percentage of the stimulated control) against the inhibitor concentration to determine the IC50.[9]

Conclusion

Fumitremorgin C and its highly potent, specific, and less toxic analog Ko143 are indispensable tools in the study of ABCG2. They serve as benchmark inhibitors for validating the transporter's role in multidrug resistance and drug disposition. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to accurately assess ABCG2 function and to screen for novel inhibitors. As drug development continues to grapple with the challenges of transporter-mediated resistance, a thorough understanding of these foundational inhibitors remains paramount.

References

Comprehensive literature review of Fumitremorgin alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin alkaloids are a class of mycotoxins produced by various species of the Aspergillus genus. These indole (B1671886) alkaloids, derived from L-tryptophan and L-proline, exhibit a complex and diverse range of polycyclic structures. Initially identified for their tremorgenic and neurotoxic effects, certain members of this family, most notably Fumitremorgin C, have garnered significant scientific interest as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This transporter plays a critical role in multidrug resistance (MDR) in cancer cells by effluxing a wide array of chemotherapeutic agents. The potent inhibitory activity of Fumitremorgin C against ABCG2 has spurred the development of less toxic, synthetic analogs, such as Ko143, with the aim of overcoming MDR in clinical settings. This technical guide provides a comprehensive review of the fumitremorgin alkaloids, detailing their biosynthesis, biological activities, and mechanisms of action, with a focus on their interaction with the ABCG2 transporter. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

The fumitremorgin family of alkaloids are fungal secondary metabolites first isolated from Aspergillus fumigatus. Structurally, they are part of the diketopiperazine class of natural products.[1] The family includes several related compounds, such as Fumitremorgin A, B, and C, as well as the closely related tremorgenic mycotoxin, verruculogen (B192650).[2][3] this compound and verruculogen are distinguished by a unique and chemically challenging eight-membered endoperoxide ring.[4]

While initially characterized by their neurotoxic properties, which cause tremors in animal models, the discovery of Fumitremorgin C (FTC) as a potent and selective inhibitor of the ABCG2 transporter marked a significant turning point in the study of these alkaloids.[5] ABCG2 is a key contributor to multidrug resistance in cancer, a major obstacle in chemotherapy.[5] FTC's ability to reverse this resistance, however, is hampered by its inherent neurotoxicity.[5] This has led to extensive research into structure-activity relationships and the synthesis of analogs, like Ko143, which retain potent ABCG2 inhibitory activity but have reduced toxicity.[5][6]

Biosynthesis of Fumitremorgin Alkaloids

The biosynthesis of fumitremorgin alkaloids is orchestrated by a cluster of genes, referred to as the ftm gene cluster in Aspergillus fumigatus.[7] The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide (B1173143) F. This foundational step is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the ftmA gene.[7][8]

Following the formation of brevianamide F, the pathway involves a series of enzymatic modifications, including prenylation, and complex oxidative cyclizations catalyzed by various enzymes such as cytochrome P450 monooxygenases.[9][10] These modifications lead to the diverse structures observed in this alkaloid family. For instance, fumitremorgin C is produced through the hydroxylation of the tryprostatin B indole ring, followed by C-N bond formation.[10] Further dihydroxylation of fumitremorgin C yields fumitremorgin B.[10] The biosynthesis of verruculogen involves the final and defining step of forming the eight-membered endoperoxide ring.[7]

Fumitremorgin_Biosynthesis cluster_precursors Precursors L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F FtmA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F FtmA (NRPS) Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B Prenylation & Cyclization (FtmB, FtmD) 6-OH-Tryprostatin B 6-OH-Tryprostatin B Tryprostatin B->6-OH-Tryprostatin B FtmC (P450) 12,13-dihydroxy-Fumitremorgin C 12,13-dihydroxy-Fumitremorgin C Tryprostatin B->12,13-dihydroxy-Fumitremorgin C Oxidations Fumitremorgin C Fumitremorgin C 6-OH-Tryprostatin B->Fumitremorgin C FtmE (P450) Fumitremorgin B Fumitremorgin B Fumitremorgin C->Fumitremorgin B FtmG (P450) Verruculogen Verruculogen 12,13-dihydroxy-Fumitremorgin C->Verruculogen Endoperoxide formation (FtmOx1)

Biosynthetic pathway of key Fumitremorgin alkaloids.

Biological Activity and Mechanism of Action

The biological activities of fumitremorgin alkaloids are diverse, ranging from neurotoxicity to potent inhibition of multidrug resistance transporters.

Neurotoxicity

Verruculogen and this compound are potent tremorgenic mycotoxins.[2][3] Their neurotoxicity is primarily attributed to the potent inhibition of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels.[11] By blocking these channels, verruculogen causes prolonged depolarization of neurons, leading to increased neurotransmitter release and hyperexcitability, which manifests as tremors.[11] Additionally, verruculogen can modulate GABAergic neurotransmission by acting as a non-competitive antagonist of the GABAA receptor.[1][11]

Inhibition of ABCG2 Transporter

A pivotal activity of Fumitremorgin C (FTC) and its analogs is the potent and specific inhibition of the ABCG2 (BCRP) multidrug transporter.[5] ABCG2 is an efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby conferring multidrug resistance (MDR).[5]

FTC was one of the first specific inhibitors of ABCG2 to be identified.[5] It non-competitively inhibits the ATPase activity of the transporter, effectively trapping the substrate-bound conformation and preventing drug efflux.[5] This inhibition leads to an accumulation of chemotherapeutic agents inside the cancer cells, restoring their cytotoxic efficacy.[5] The high potency of FTC spurred the development of synthetic analogs, such as Ko143, which exhibit even greater inhibitory activity with significantly reduced neurotoxicity.[5] Ko143 is over 200-fold more selective for ABCG2 over other transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1).[6]

ABCG2_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter (BCRP) Chemo_Drug_Out Extracellular Chemotherapy Drug ABCG2->Chemo_Drug_Out Drug Efflux (MDR) Chemo_Drug_In Intracellular Chemotherapy Drug Chemo_Drug_In->ABCG2 Binding to Transporter Cell_Death Apoptosis Chemo_Drug_In->Cell_Death Cytotoxicity Chemo_Drug_Out->Chemo_Drug_In Drug Entry Fumitremorgin C Fumitremorgin C / Ko143 Fumitremorgin C->ABCG2 Inhibition

Mechanism of ABCG2 inhibition by Fumitremorgin C.

Quantitative Biological Data

The inhibitory potency of Fumitremorgin C and its analogs against various ABC transporters is typically quantified by IC50 (half-maximal inhibitory concentration) or EC90 (concentration for 90% reversal of resistance) values.

CompoundTransporterCell LineAssay SubstrateIC50 / EC90 (nM)Reference(s)
Fumitremorgin C Human ABCG2MDCKII-BCRPMitoxantroneIC50 ≈ 1000[12]
Human ABCG2S1-M1-3.2MitoxantroneEC50 ≈ 320[11]
Murine Abcg2MEF3.8MitoxantroneEC90 = 1100[5]
Ko143 Human ABCG2HEK-G2MitoxantroneIC50 = 9.7[13]
Human ABCG2MDCK II-ABCG2MitoxantroneEC50 = 26[6][14]
Murine Abcg2MEF3.8MitoxantroneEC90 = 23[5]
Human ABCB1HEK-B1PaclitaxelEC90 = 5500[5]
Human ABCC1HEK-C1DoxorubicinEC90 > 8000[5]
Febuxostat Human ABCG2VesiclesUrateIC50 = 27[5]

Synthesis, Isolation, and Analysis

The complex structures of fumitremorgin alkaloids, especially those containing the endoperoxide bridge like Verruculogen and this compound, have made their total synthesis a significant chemical challenge. The first total synthesis was enabled by a ligand-controlled iridium-catalyzed C-H borylation to functionalize the indole core.[4] The synthesis of the potent ABCG2 inhibitor Ko143 has also been well-documented, often involving a Bischler–Napieralski reaction as a key step.[15]

Isolation and Purification Workflow

Fumitremorgin alkaloids are typically produced by fermentation of Aspergillus species on a suitable medium, such as rice.[8] The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.

Isolation_Workflow Start Start: A. fumigatus Culture on Rice Medium Incubation Incubation (e.g., 10-14 days at 25°C) Start->Incubation Extraction Extraction of Culture with Ethyl Acetate (B1210297) Incubation->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract Filtration Filtration & Concentration (Rotary Evaporation) Crude_Extract->Filtration Purification Silica (B1680970) Gel Column Chromatography Filtration->Purification Fractions Collected Fractions Purification->Fractions Analysis TLC / HPLC Analysis of Fractions Fractions->Analysis Recrystallization Recrystallization (e.g., from Methanol) Analysis->Recrystallization Pool pure fractions Final_Product Pure Fumitremorgin Alkaloid Recrystallization->Final_Product

General workflow for isolating Fumitremorgin alkaloids.

Experimental Protocols

Protocol for Isolation of Fumitremorgin B

This protocol is adapted from the methodology for isolating Fumitremorgin B from Aspergillus fumigatus.[8]

  • Fungal Culture: Inoculate sterile rice medium (5 kg) with high-producing strains of Aspergillus fumigatus. Incubate the culture at 25°C for 10-14 days.

  • Extraction: Following incubation, exhaustively extract the molded rice culture with ethyl acetate. Pool the organic extracts.

  • Drying and Defatting: Dehydrate the ethyl acetate extract using anhydrous sodium sulfate. Concentrate the extract under reduced pressure. Defat the resulting residue by extraction with n-hexane.

  • Decolorization: Dissolve the defatted extract in a suitable solvent and decolorize with activated charcoal.

  • Column Chromatography: Concentrate the decolorized extract and apply it to a silica gel column. Elute the column with a gradient of chloroform (B151607) and methanol (B129727).

  • Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing Fumitremorgin B.[15]

  • Recrystallization: Pool the pure fractions, concentrate, and recrystallize the solid from methanol to obtain pure, colorless, needle-shaped crystals of Fumitremorgin B.

Protocol for ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

This protocol outlines a common fluorescence-based method to assess the inhibitory activity of compounds against the ABCG2 transporter.[1]

  • Cell Seeding: Seed cells overexpressing ABCG2 (e.g., MDCKII-ABCG2 or transfected HEK293 cells) into a 96-well, clear-bottom, black plate at a density of approximately 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Fumitremorgin C, Ko143) in the appropriate cell culture medium. Include a positive control (e.g., a known potent inhibitor like Ko143 at 1 µM) and a vehicle control (e.g., DMSO).

  • Compound Incubation: Remove the culture medium from the cells and add the medium containing the various concentrations of test compounds or controls.

  • Substrate Addition: To all wells, add the fluorescent ABCG2 substrate, Hoechst 33342, to a final concentration of approximately 3-5 µM.[1]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60-90 minutes, protected from light.

  • Washing: After incubation, aspirate the medium containing the dye and inhibitors. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to stop the efflux process and remove extracellular dye.

  • Fluorescence Measurement: Add fresh PBS or lysis buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~461 nm).

  • Data Analysis: Increased fluorescence in wells treated with test compounds compared to the vehicle control indicates inhibition of ABCG2-mediated efflux of Hoechst 33342. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Conclusion

The fumitremorgin alkaloids represent a fascinating and pharmacologically significant class of natural products. From their origins as neurotoxic mycotoxins to their current status as powerful tools for cancer research, their journey highlights the immense chemical diversity and therapeutic potential within the fungal kingdom. The discovery of Fumitremorgin C's potent and specific inhibition of the ABCG2 transporter has opened a critical avenue for addressing the clinical challenge of multidrug resistance. The subsequent development of less toxic and more potent analogs like Ko143 demonstrates a successful interplay of natural product chemistry, medicinal chemistry, and pharmacology. The detailed biosynthetic pathways, quantitative activity data, and experimental protocols provided in this guide are intended to facilitate further research into this promising family of compounds, with the ultimate goal of developing novel therapeutic strategies to improve cancer treatment outcomes.

References

Safety precautions and handling guidelines for Fumitremorgin A in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety precautions and handling guidelines for Fumitremorgin A in a laboratory setting. This compound is a potent tremorgenic mycotoxin produced by several species of fungi, notably Aspergillus fumigatus.[1] Due to its neurotoxic properties, stringent safety protocols are imperative to protect laboratory personnel from exposure. This guide outlines the toxicological properties, recommended handling procedures, emergency protocols, and waste disposal methods for this compound.

Toxicological Profile

This compound is a potent neurotoxin that primarily affects the central nervous system.[1] Its toxic effects are attributed to the interference with neurotransmitter release.[1] Ingestion of this mycotoxin can lead to a range of neurological symptoms, including tremors, convulsions, and in severe cases, death.[1][2]

Signs and Symptoms of Exposure:

  • Tremors

  • Mental confusion

  • Paralysis

  • Seizures

  • Death[1]

Routes of Exposure:

  • Inhalation

  • Ingestion

  • Skin contact

  • Eye contact

Quantitative Toxicity Data
Route of AdministrationSpeciesObserved Effects
IntravenousMiceDose-dependent tremor, clonic convulsion, tonic convulsion, and death.[2]

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a set of stringent laboratory practices and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne particles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecification
Gloves Impermeable and resistant to the solvent used for this compound solutions. Nitrile gloves are a common choice.
Lab Coat A fully fastened lab coat or a disposable gown to protect skin and clothing.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Respiratory Protection For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Receiving and Unpacking: Inspect packages for any signs of damage or leakage in a well-ventilated area.

  • Preparation of Solutions: Solutions should be prepared in a fume hood. Avoid creating dust from the solid form.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as "TOXIC".

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill:

    • Evacuate the entire laboratory and restrict access.

    • Alert the institutional safety office and emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Decontamination and Waste Disposal

Effective decontamination and proper waste disposal are essential to prevent environmental contamination and further exposure.

  • Decontamination: Surfaces and equipment should be decontaminated using a solution known to degrade mycotoxins. Options include solutions of sodium hypochlorite (B82951) (bleach) or other validated chemical decontaminants.

  • Waste Disposal: All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be collected in clearly labeled, sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound is crucial for researchers. The following diagrams illustrate its known and potential signaling pathways and a general experimental workflow.

FumitremorginA_Signaling_Pathway FumitremorginA This compound BK_Channel BK Channels FumitremorginA->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor FumitremorginA->GABA_A_Receptor Potentially Modulates Neuronal_Excitability Neuronal Excitability BK_Channel->Neuronal_Excitability Regulates Neurotransmitter_Release Neurotransmitter Release GABA_A_Receptor->Neurotransmitter_Release Inhibits Neurotransmitter_Release->Neuronal_Excitability Affects Tremors_Convulsions Tremors, Convulsions Neuronal_Excitability->Tremors_Convulsions Leads to

Caption: Known and potential signaling pathways of this compound.

FumitremorginC_RANKL_Signaling_Pathway FumitremorginC Fumitremorgin C (Related Compound) NF_kB NF-κB Pathway FumitremorginC->NF_kB Inhibits MAPK MAPK Pathway FumitremorginC->MAPK Inhibits RANKL RANKL RANK RANK RANKL->RANK Binds to RANK->NF_kB RANK->MAPK NFATc1 NFATc1 NF_kB->NFATc1 Activates MAPK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes

Caption: Inhibition of RANKL-induced signaling by Fumitremorgin C.

Experimental Protocol: BK Channel Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on large-conductance Ca2+-activated K+ (BK) channels.[3]

  • Cell/Membrane Preparation:

    • Isolate cells expressing BK channels (e.g., smooth muscle cells) or prepare membrane vesicles from tissues with high BK channel expression.[3]

  • Electrophysiological Recording:

    • Utilize patch-clamp electrophysiology or incorporate single BK channels into a planar lipid bilayer for recording.[3]

  • Compound Application:

    • Introduce this compound at various concentrations to the solution bathing the intracellular face of the channel.[3]

  • Data Analysis:

    • Measure the reduction in channel open probability or current amplitude to determine the inhibitory potency (e.g., IC50 value).[3]

BK_Channel_Inhibition_Workflow Start Start: Isolate Cells/ Prepare Membranes Recording Electrophysiological Recording (Patch-clamp/ Planar Lipid Bilayer) Start->Recording Application Apply this compound (Varying Concentrations) Recording->Application Analysis Measure Channel Activity (Open Probability/Current) Application->Analysis End End: Determine Inhibitory Potency (IC50) Analysis->End

Caption: Experimental workflow for BK channel inhibition assay.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this hazardous compound. Always consult your institution's specific safety guidelines and protocols.

References

Methodological & Application

Application Notes and Protocols for the Effective Use of Fumitremorgin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fumitremorgin C

Fumitremorgin C (FTC) is a mycotoxin produced by the fungus Aspergillus fumigatus. It is a potent, specific, and cell-permeable inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP)[1][2]. Due to its high specificity for ABCG2 over other transporters like P-glycoprotein (MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), FTC is an invaluable tool in cell culture experiments to study ABCG2 function, reverse multidrug resistance (MDR), and identify ABCG2 substrates[1][3]. While FTC has shown neurotoxic effects in vivo, it is widely used for in vitro studies at concentrations that are not generally cytotoxic[4].

Mechanism of Action

The primary mechanism of action of Fumitremorgin C is the inhibition of the ABCG2 transporter. ABCG2 is an efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. FTC binds to the ABCG2 protein and inhibits its ATPase activity, which is essential for the transport of substrates across the cell membrane[1]. This inhibition leads to an increased intracellular accumulation of ABCG2 substrate drugs, effectively reversing the multidrug resistance phenotype in cancer cells that overexpress this transporter[2][3].

In addition to its well-established role as an ABCG2 inhibitor, recent studies have suggested that Fumitremorgin C may also modulate other cellular signaling pathways. For instance, in chondrocytes, FTC has been shown to alleviate inflammation and extracellular matrix degradation by activating Sirtuin-1 (SIRT1) and subsequently inhibiting the NF-κB and MAPK signaling pathways[1][4][5].

Applications in Cell Culture

  • Reversal of Multidrug Resistance (MDR): To sensitize ABCG2-overexpressing cancer cells to chemotherapeutic agents.

  • Study of ABCG2 Function: To investigate the role of the ABCG2 transporter in cellular processes and drug disposition.

  • Identification of ABCG2 Substrates: To determine if a compound is a substrate of the ABCG2 transporter.

  • Investigation of Signaling Pathways: To explore the effects of ABCG2 inhibition on downstream signaling cascades.

Data Presentation

Recommended Working Concentrations of Fumitremorgin C
ParameterConcentration RangeNotesReference
ABCG2 Inhibition1 - 10 µMEffective for inhibiting ABCG2-mediated drug efflux.[1][6]
Reversal of MDR1 - 10 µMUsed in combination with ABCG2 substrate drugs.[5]
Signaling Studies (SIRT1/NF-κB/MAPK)5 - 20 µMEffective concentrations may vary depending on the cell type and experimental conditions.[4]
Reversal of Multidrug Resistance by Fumitremorgin C
Cell LineChemotherapeutic AgentFold Reversal of Resistance (approx.)Fumitremorgin C ConcentrationReference
S1-M1-3.2 (colon carcinoma)Mitoxantrone935 µM[7]
S1-M1-3.2 (colon carcinoma)Doxorubicin265 µM[7]
S1-M1-3.2 (colon carcinoma)Topotecan245 µM[7]
MCF-7/BCRP (breast cancer)Mitoxantrone>1001 µM[2]
MCF-7/BCRP (breast cancer)Doxorubicin~201 µM[2]
MCF-7/BCRP (breast cancer)Topotecan~101 µM[2]

Detailed Experimental Protocols

Protocol 1: Preparation of Fumitremorgin C Stock Solution

Materials:

  • Fumitremorgin C (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of Fumitremorgin C powder to room temperature before opening.

  • Reconstitute the lyophilized powder in DMSO to prepare a stock solution of 10 mM. For example, for 1 mg of Fumitremorgin C (Molecular Weight: 379.45 g/mol ), add 263.5 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Under these conditions, the stock solution is stable for up to 3 months[2].

Protocol 2: Cytotoxicity Assay to Determine the Effect on Cell Viability (SRB Assay)

This protocol determines the intrinsic cytotoxicity of Fumitremorgin C or its effect on the cytotoxicity of a chemotherapeutic agent.

Materials:

  • Cells of interest (e.g., ABCG2-overexpressing and parental cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fumitremorgin C stock solution (10 mM in DMSO)

  • Chemotherapeutic agent (if applicable)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Fumitremorgin C in complete medium. For combination treatments, prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of Fumitremorgin C (e.g., 5 µM).

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 3: Intracellular Drug Accumulation Assay (using a fluorescent substrate)

This protocol measures the effect of Fumitremorgin C on the intracellular accumulation of a fluorescent ABCG2 substrate, such as Hoechst 33342 or Mitoxantrone.

Materials:

  • Cells of interest (e.g., ABCG2-overexpressing and parental cell lines)

  • Complete cell culture medium

  • Fluorescent ABCG2 substrate (e.g., Hoechst 33342, Mitoxantrone)

  • Fumitremorgin C stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or culture flasks) and grow until they reach 70-80% confluency.

  • Pre-incubate the cells with Fumitremorgin C (e.g., 5-10 µM) or vehicle control in serum-free medium for 1 hour at 37°C.

  • Add the fluorescent substrate to the medium at a final concentration (e.g., 5 µM Hoechst 33342 or 10 µM Mitoxantrone) and incubate for an additional 30-60 minutes at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove the extracellular substrate.

  • Harvest the cells by trypsinization and resuspend them in cold PBS.

  • Analyze the intracellular fluorescence intensity using a flow cytometer or visualize the cells using a fluorescence microscope.

  • Compare the fluorescence intensity of cells treated with the fluorescent substrate alone to those co-treated with Fumitremorgin C. An increase in fluorescence in the presence of Fumitremorgin C indicates inhibition of ABCG2-mediated efflux.

Signaling Pathway Analysis

Fumitremorgin C has been shown to modulate the SIRT1/NF-κB/MAPK signaling pathway in human chondrocytes, suggesting a role beyond ABCG2 inhibition in specific cellular contexts[1][4]. In this pathway, Fumitremorgin C upregulates the expression of SIRT1. SIRT1, a deacetylase, can deacetylate and thereby inhibit the p65 subunit of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines. Additionally, the activation of SIRT1 can lead to the suppression of the MAPK signaling pathway, which is also involved in inflammatory responses. This suggests a potential anti-inflammatory role for Fumitremorgin C in certain cell types.

Mandatory Visualizations

ABCG2_Inhibition_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Binds to ABCG2->Drug Efflux Drug_in Drug ABCG2->Drug_in FTC Fumitremorgin C FTC->ABCG2 Inhibits

Caption: Mechanism of ABCG2 inhibition by Fumitremorgin C.

Experimental_Workflow A Prepare Fumitremorgin C Stock Solution (in DMSO) C Pre-incubation with Fumitremorgin C A->C B Cell Seeding (e.g., 96-well plate) B->C D Addition of ABCG2 Substrate (e.g., Chemotherapeutic drug or Fluorescent dye) C->D E Incubation (Time-dependent) D->E F Assay-specific Endpoint Measurement (e.g., Cell Viability, Fluorescence) E->F G Data Analysis F->G

Caption: General experimental workflow for Fumitremorgin C.

SIRT1_NFkB_MAPK_Pathway FTC Fumitremorgin C SIRT1 SIRT1 FTC->SIRT1 Activates NFkB NF-κB (p65) SIRT1->NFkB Inhibits (Deacetylation) MAPK MAPK Pathway SIRT1->MAPK Inhibits Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB->Inflammation Promotes MAPK->Inflammation Promotes ECM_Degradation ECM Degradation Inflammation->ECM_Degradation Leads to

References

Protocol for conducting an ABCG2 inhibition assay with Fumitremorgin C.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] This efflux activity reduces the intracellular concentration of drugs, thereby diminishing their therapeutic efficacy. Additionally, ABCG2 is expressed in various physiological barriers, such as the blood-brain barrier, placenta, and intestine, where it influences drug absorption, distribution, and elimination.[1][2][3][4] Therefore, the identification and characterization of ABCG2 inhibitors are of significant interest in overcoming MDR and improving drug pharmacokinetics.

Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of ABCG2.[1][5][6][7][8] Although its clinical development was halted due to neurotoxicity, FTC and its analogs, like Ko143, remain valuable research tools for studying ABCG2 function and for validating new potential inhibitors.[1][9] This document provides a detailed protocol for conducting an in vitro ABCG2 inhibition assay using Fumitremorgin C. The assay is based on measuring the intracellular accumulation of a fluorescent ABCG2 substrate. In the presence of an effective inhibitor like FTC, the efflux activity of ABCG2 is blocked, leading to an increase in intracellular fluorescence.

Assay Principle

The core principle of this assay is the use of a fluorescent substrate that is actively transported by ABCG2.[10][11] In cells overexpressing ABCG2, the fluorescent substrate is efficiently pumped out, resulting in low intracellular fluorescence.[10] When an ABCG2 inhibitor such as Fumitremorgin C is introduced, it blocks the transporter's efflux function.[1][6] This inhibition leads to the accumulation of the fluorescent substrate inside the cells, causing a measurable increase in fluorescence intensity.[12] By comparing the fluorescence levels in the presence and absence of the inhibitor, the inhibitory activity of the test compound can be quantified. A parental cell line that does not overexpress ABCG2 is used as a control to ensure that the observed effect is specific to ABCG2 activity.[10]

Key Components

  • Cell Lines: A pair of cell lines is essential: one that overexpresses ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20, or MDCK-II/ABCG2) and its corresponding parental cell line that lacks or has low ABCG2 expression (e.g., HEK293, NCI-H460, or MDCK-II).[5][10][12]

  • Fluorescent Substrate: Commonly used fluorescent substrates for ABCG2 include Hoechst 33342 and Pheophorbide A (PhA).[12][13][14][15][16] PhA is noted for its high specificity to ABCG2.[15][16]

  • Inhibitor: Fumitremorgin C (FTC) serves as a known, specific inhibitor of ABCG2.[1][6]

  • Detection Method: Flow cytometry or a fluorescence plate reader is typically used to quantify the intracellular fluorescence.[13][17]

Experimental Protocols

Cell Culture and Maintenance
  • Culture both the ABCG2-overexpressing and the parental cell lines in the recommended complete culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin and streptomycin).[5]

  • For the ABCG2-overexpressing cell line, maintain selection pressure by including the appropriate selection agent (e.g., G418 or hygromycin B) in the culture medium as per the cell line's specifications.[5]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells regularly to maintain them in the exponential growth phase. Ensure cells are approximately 70-80% confluent before starting the assay.[13]

Preparation of Reagents
  • Fumitremorgin C (FTC) Stock Solution: Prepare a high-concentration stock solution of FTC (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.

  • Fluorescent Substrate Stock Solution:

    • Hoechst 33342: Prepare a 1 mg/mL stock solution in sterile, deionized water or DMSO.[18] Store protected from light at 2-8°C.

    • Pheophorbide A (PhA): Prepare a stock solution (e.g., 10 mM) in DMSO. Store protected from light at -20°C.

  • Assay Buffer: Use a suitable buffer such as Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free culture medium.

ABCG2 Inhibition Assay Protocol (using a 96-well plate format)
  • Cell Seeding:

    • Harvest the ABCG2-overexpressing and parental cells using trypsin-EDTA.

    • Resuspend the cells in fresh, complete culture medium and perform a cell count.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of Fumitremorgin C in the assay buffer. A typical concentration range to test for FTC is 0.1 to 30 µM.

    • Include a vehicle control (DMSO) and a positive control with a known potent inhibitor like Ko143, if available.

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the FTC dilutions and controls to the respective wells of both the ABCG2-overexpressing and parental cell plates.

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate working solution in the assay buffer. The final concentration will need to be optimized, but typical starting concentrations are 5 µM for Hoechst 33342 or 10 µM for Pheophorbide A.[19][20]

    • Add the fluorescent substrate working solution to all wells.

    • Incubate the plate at 37°C for a specified period, typically 60-90 minutes, protected from light.[19][21]

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with ice-cold PBS to remove the extracellular substrate and inhibitor.

    • Add 100 µL of ice-cold PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (Hoechst 33342: ~350 nm excitation, ~460 nm emission; Pheophorbide A: ~410 nm excitation, ~670 nm emission).

Data Analysis
  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence intensity of the treated wells to the vehicle control (DMSO-treated) wells for the ABCG2-overexpressing cells.

  • Plot the normalized fluorescence intensity against the logarithm of the Fumitremorgin C concentration.

  • Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition of substrate efflux.[22]

Data Presentation

Table 1: IC50 Values for ABCG2 Inhibitors

This table presents typical half-maximal inhibitory concentration (IC50) values for Fumitremorgin C and a more potent analog, Ko143, in an ABCG2-overexpressing cell line using a fluorescent substrate accumulation assay.

InhibitorCell LineFluorescent SubstrateIC50 (µM)
Fumitremorgin CHEK293/ABCG2Hoechst 33342~1.5 - 5
Ko143HEK293/ABCG2Hoechst 33342~0.01 - 0.1
Fumitremorgin CNCI-H460/MX20Pheophorbide A~2.0

Note: IC50 values can vary depending on the specific cell line, substrate, and assay conditions.[23]

Table 2: Representative Substrate Accumulation Data

This table shows example data for the relative fluorescence units (RFU) obtained from an ABCG2 inhibition assay with Fumitremorgin C.

Cell LineTreatmentConcentration (µM)Mean RFUStandard Deviation% of Control
ParentalVehicle (DMSO)-150075100%
ParentalFumitremorgin C10155080103%
ABCG2-overexpressingVehicle (DMSO)-30025100%
ABCG2-overexpressingFumitremorgin C0.145030150%
ABCG2-overexpressingFumitremorgin C190050300%
ABCG2-overexpressingFumitremorgin C10140070467%

Mandatory Visualizations

ABCG2 Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Parental & ABCG2-overexpressing) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding AddInhibitor Add Fumitremorgin C (or vehicle) CellSeeding->AddInhibitor ReagentPrep Prepare FTC and Fluorescent Substrate AddSubstrate Add Fluorescent Substrate (e.g., Hoechst 33342) AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Plate Reader or Flow Cytometer) Incubate->MeasureFluorescence DataAnalysis Data Analysis (Normalize to control) MeasureFluorescence->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: Workflow for the ABCG2 inhibition assay.

ABCG2 Efflux Pump Mechanism and Inhibition

G cluster_cell Cell cluster_membrane Cell Membrane cluster_intra Intracellular ABCG2 ABCG2 Transporter ADP ADP + Pi ABCG2->ADP Active Efflux Substrate_out Fluorescent Substrate ABCG2->Substrate_out Active Efflux Substrate_in Fluorescent Substrate ATP ATP Substrate_out->Substrate_in Passive Diffusion FTC Fumitremorgin C FTC->ABCG2 Inhibition

Caption: Mechanism of ABCG2-mediated efflux and its inhibition by Fumitremorgin C.

References

Application Note and Protocol: Quantification of Fumitremorgin C in Mouse Plasma and Tissues by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC) is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key protein in multidrug resistance (MDR) in cancer cells, as it can efflux a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[4][5] FTC has been shown to reverse BCRP-mediated MDR in vitro, making it a valuable tool for studying the role of this transporter in drug disposition and resistance.[1][2][3] To support in vivo pharmacokinetic and pharmacodynamic studies, a reliable method for the quantification of FTC in biological matrices is essential.

This document provides a detailed protocol for the quantification of Fumitremorgin C in mouse plasma and tissues using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The methodology is based on a previously published and validated method, offering a robust and reproducible approach for preclinical research.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC method for the quantification of Fumitremorgin C.

Table 1: HPLC Method Validation in Mouse Plasma [1]

Validation ParameterResult
Linearity Range0.03 to 30 µg/mL
Recovery of Fumitremorgin C90.8 ± 5.8%
Recovery of Internal Standard111.6 ± 13.6%
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy85-115%

Table 2: Assay Ranges in Mouse Tissues [1]

TissueAssay Range (µg/g)
BrainTo be determined
LiverTo be determined
KidneyTo be determined
LungTo be determined
SpleenTo be determined
Small IntestineTo be determined
TumorTo be determined

Note: The original study indicates that the assay ranges for various tissues differed to some extent.[1] Researchers should perform a full method validation for each tissue matrix of interest to establish specific linearity, accuracy, precision, and recovery.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system with a UV detector

  • C18 Novapak column (or equivalent) with a C18 pre-column[1]

  • Data acquisition and processing software

  • Tissue homogenizer

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fumitremorgin C and Roquefortine in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Fumitremorgin C primary stock solution with acetonitrile to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Roquefortine primary stock solution with acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation

4.1. Plasma Samples

  • Pipette 100 µL of mouse plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (10 µg/mL Roquefortine).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4.2. Tissue Samples

  • Accurately weigh approximately 100 mg of tissue.

  • Add ice-cold PBS (pH 7.4) at a 1:3 ratio (w/v) (e.g., 300 µL of PBS for 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (10 µg/mL Roquefortine).

  • Add 200 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 Novapak column with a C18 pre-column[1]

  • Mobile Phase: Isocratic mixture of ammonium acetate buffer and acetonitrile. The optimal ratio should be determined during method development, a starting point could be a 10 mM ammonium acetate solution mixed with acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 225 nm for Fumitremorgin C and 312 nm for Roquefortine (or a single wavelength of 225 nm if a diode array detector is not available).[1]

  • Run Time: Approximately 15 minutes. The retention times are approximately 9.5 minutes for Fumitremorgin C and 13.0 minutes for Roquefortine.[1]

Method Validation

A full method validation should be performed according to regulatory guidelines, including the following parameters:

  • Specificity: Assessed by analyzing blank plasma and tissue samples to ensure no interference at the retention times of Fumitremorgin C and the internal standard.

  • Linearity: Determined by a calibration curve prepared by spiking blank plasma/tissue homogenate with known concentrations of Fumitremorgin C. A linear range of 0.03 to 30 µg/mL has been reported for plasma.[1]

  • Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: Determined by comparing the peak areas of Fumitremorgin C and the internal standard in extracted samples to those of unextracted standards. A recovery of 90.8 ± 5.8% for Fumitremorgin C in plasma has been reported.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis plasma Mouse Plasma add_is Add Internal Standard (Roquefortine) plasma->add_is tissue Mouse Tissues homogenization Tissue Homogenization tissue->homogenization homogenization->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV Analysis supernatant->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for Fumitremorgin C quantification.

signaling_pathway cluster_cell Cancer Cell BCRP BCRP (ABCG2) Transporter ADP ADP + Pi BCRP->ADP Efflux Drug Efflux BCRP->Efflux exports Chemo Chemotherapeutic Drug Chemo->BCRP enters Accumulation Drug Accumulation & Cell Death Chemo->Accumulation FTC Fumitremorgin C FTC->BCRP inhibits ATP ATP ATP->BCRP powers

Caption: Inhibition of BCRP-mediated drug efflux by Fumitremorgin C.

References

Application Notes and Protocols: Fumitremorgin C for Reversing Multidrug Resistance in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of colon cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing intracellular drug concentrations to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a key ABC transporter implicated in resistance to a variety of anticancer drugs. Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of BCRP.[1][2][3][4] Unlike other MDR modulators, FTC shows high selectivity for BCRP and does not significantly affect other transporters like P-glycoprotein (Pgp) or multidrug resistance-associated protein (MRP).[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing Fumitremorgin C to reverse BCRP-mediated multidrug resistance in colon cancer cell lines.

Mechanism of Action

Fumitremorgin C functions by directly inhibiting the efflux activity of the BCRP/ABCG2 transporter.[8][9] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of BCRP, thereby restoring their cytotoxic efficacy in resistant cancer cells.[5][6][8] The reversal of resistance is not due to the modulation of other common MDR transporters, making FTC a specific pharmacological tool for studying BCRP-mediated resistance.[5][7]

cluster_cell Colon Cancer Cell BCRP BCRP/ABCG2 Transporter Drug_out Chemotherapeutic Drug BCRP->Drug_out Drug_in Chemotherapeutic Drug Drug_in->BCRP Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug_in->Intracellular_Drug Accumulation FTC Fumitremorgin C FTC->BCRP Inhibition CellDeath Apoptosis/ Cell Death Intracellular_Drug->CellDeath

Caption: Mechanism of Fumitremorgin C in reversing BCRP-mediated multidrug resistance.

Data Presentation

The efficacy of Fumitremorgin C in reversing multidrug resistance has been quantified in various colon cancer cell lines. The following tables summarize the fold-reversal of resistance for different chemotherapeutic agents in the presence of FTC.

Table 1: Potentiation of Chemotherapeutic Toxicity by Fumitremorgin C in S1M1-3.2 Colon Cancer Cells [10]

Chemotherapeutic AgentFumitremorgin C Concentration (µM)Fold Potentiation of Toxicity
Mitoxantrone593
Doxorubicin (B1662922)526
Topotecan524

Table 2: Reversal of Drug Resistance by Fumitremorgin C in MCF-7/mtxR Cells [10]

Chemotherapeutic AgentFold Reversal of Resistance
Mitoxantrone114
Doxorubicin3

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of Fumitremorgin C in reversing multidrug resistance are provided below.

Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of Fumitremorgin C.

Materials:

  • Resistant colon cancer cell line (e.g., S1-M1-3.2) and its parental sensitive cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Chemotherapeutic agent (e.g., mitoxantrone, doxorubicin)

  • Fumitremorgin C (soluble in DMSO)[4]

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Plate reader (540 nm)

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Fumitremorgin C (e.g., 1-5 µM).[3] Include wells with Fumitremorgin C alone to confirm its lack of toxicity at the concentration used.

  • Incubate the plates for a 3-day growth period.[10]

  • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Read the absorbance at 540 nm using a plate reader.

  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold-reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Fumitremorgin C.

Protocol 2: Drug Accumulation Assay

This assay measures the intracellular accumulation of a fluorescent or radiolabeled chemotherapeutic agent to confirm that FTC is inhibiting drug efflux.

Materials:

  • Resistant and sensitive colon cancer cells

  • Fluorescent or radiolabeled chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or doxorubicin which is naturally fluorescent)

  • Fumitremorgin C

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate cells in appropriate culture vessels and grow to 80-90% confluency.

  • Pre-incubate the cells with or without Fumitremorgin C (e.g., 1 µM) for 1-2 hours.[6]

  • Add the fluorescent or radiolabeled chemotherapeutic agent to the medium and incubate for a defined period (e.g., 90 minutes) at 37°C.[6]

  • Wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular drug concentration using a scintillation counter for radiolabeled drugs or a fluorescence plate reader for fluorescent drugs.

  • Normalize the results to the total protein concentration in each sample.

cluster_workflow Experimental Workflow for MDR Reversal Assessment start Start cell_culture Culture Resistant & Sensitive Colon Cancer Cells start->cell_culture treatment Treat with Chemotherapeutic Agent +/- Fumitremorgin C cell_culture->treatment viability_assay Cell Viability Assay (e.g., SRB Assay) treatment->viability_assay accumulation_assay Drug Accumulation Assay treatment->accumulation_assay data_analysis Data Analysis: - Calculate IC50 - Determine Fold Reversal - Measure Intracellular Drug viability_assay->data_analysis accumulation_assay->data_analysis end End data_analysis->end

References

Application Note: A Step-by-Step Guide to the First Total Synthesis of Fumitremorgin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fumitremorgin A is a complex indole (B1671886) alkaloid mycotoxin known for its unique hexacyclic structure featuring an eight-membered endoperoxide ring.[1][2] This structural complexity, coupled with its potent biological activity, such as the reversal of multidrug resistance in cancer cell lines, has made it a compelling target for total synthesis.[1] For decades, the endoperoxide-containing members of this family, including Verruculogen and this compound, remained an unsolved synthetic puzzle.[1] This document details the first successful total synthesis of this compound, accomplished by Baran and coworkers in 2015. The strategy hinges on a novel C-H functionalization to access a key building block and a diastereoselective, late-stage cyclization to forge the critical endoperoxide bridge.[1][2]

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy begins with a key disconnection of the C10 prenyl group from this compound, revealing its immediate precursor, Verruculogen.[1][3] Verruculogen's defining feature, the eight-membered endoperoxide ring, was envisioned to be formed in a late-stage intramolecular cyclization. This central transformation relies on the reaction between a hydroperoxide and an indole hemiaminal.[2] Further deconstruction via a Pictet-Spengler reaction and amide coupling leads back to two key fragments: N-Fmoc-L-proline and the crucial, yet difficult to access, 6-methoxytryptophan methyl ester.[1] A significant innovation of this synthesis was the development of a scalable, regiocontrolled route to this 6-substituted tryptophan derivative from inexpensive, commercially available L-tryptophan.[1][2]

G fumitremorgin_A This compound verruculogen Verruculogen fumitremorgin_A->verruculogen Prenylation pentacycle Pentacyclic Core verruculogen->pentacycle Endoperoxide Cyclization tricycle Tricyclic Peroxide pentacycle->tricycle Dehydrogenation / Dihydroxylation methoxy_tryptophan 6-Methoxytryptophan Methyl Ester tricycle->methoxy_tryptophan Pictet-Spengler Reaction proline N-Fmoc-L-prolyl chloride tricycle->proline aldehyde Peroxy-aldehyde tricycle->aldehyde tryptophan L-Tryptophan methoxy_tryptophan->tryptophan C-H Borylation / Oxidation

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

A major hurdle in previous efforts was the lack of an efficient method to produce 6-methoxytryptophan. This synthesis overcame the challenge using a ligand-controlled C-H activation strategy.

Protocol: Iridium-Catalyzed C6-H Borylation and Oxidation

  • Protection: L-tryptophan methyl ester is first protected at the indole nitrogen with a triisopropylsilyl (TIPS) group.

  • C-H Borylation: The N-TIPS protected tryptophan derivative undergoes a regioselective C-H borylation at the C6 position. This reaction is catalyzed by an Iridium complex, which is crucial for directing the borylation away from other potential sites (C2, C4, C7).[1][2]

  • Oxidation/Methoxylation: The resulting boronate ester is then subjected to a Chan-Lam type oxidation in the presence of a copper catalyst and a methoxy (B1213986) source to install the required C6-methoxy group.

  • Deprotection: Removal of the protecting groups yields the target 6-methoxytryptophan methyl ester in high yield, enabling access to decagram quantities of the material.[1]

Assembly of the Pentacyclic Core

With the key tryptophan derivative in hand, the core structure was assembled through a series of robust chemical transformations.

Protocol: Pictet-Spengler Reaction and Amide Coupling

  • Pictet-Spengler Reaction: 6-methoxytryptophan methyl ester is condensed with a TBDPS-protected peroxy-aldehyde. This reaction proceeds via an initial condensation followed by ring closure to form the tricyclic peroxide intermediate as a mixture of diastereomers.[1][4]

  • Amide Coupling: The secondary amine of the tricyclic intermediate is then coupled with N-Fmoc-L-prolyl chloride to form the corresponding amide.[1]

  • Dehydrogenation: A critical late-stage dehydrogenation of the tetrahydro-β-carboline ring system is performed using ZrCl₄ and nitrobenzene. This step was found to be superior to other common oxidants like DDQ and successfully yields the fully aromatic indole core within the complex pentacyclic structure.[1]

  • Fmoc Removal: The Fmoc protecting group on the proline residue is removed to yield the free amine, setting the stage for the final cyclization.[1]

End-Game: Endoperoxide Formation and Final Prenylation

The final stages of the synthesis feature the most delicate and innovative transformations, culminating in the formation of the target molecule.

Protocol: Diastereoselective Cyclization and Prenylation

  • Dihydroxylation: A chemoselective dihydroxylation of the prenyl side chain is accomplished using Osmium tetroxide (OsO₄) to install a diol.[1]

  • Deprotection & Cyclization: Treatment with TBAF removes the TBDPS protecting group from the peroxide moiety. This triggers the crucial and highly diastereoselective endoperoxide-forming cyclization, yielding Verruculogen.[1] This step successfully forges the strained eight-membered ring containing the peroxide bridge.

  • Final Prenylation: In the final step, mimicking the biosynthetic pathway, the hydroxyl group of Verruculogen is alkylated using prenyl bromide to furnish this compound in excellent yield.[1][3]

Summary of Key Transformations and Yields

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from the advanced tricyclic peroxide intermediate.

Step No.TransformationKey ReagentsProductYield (%)
1Amide CouplingN-Fmoc-L-prolyl chloride (26)Amide (27)87%
2Dehydrogenation / Fmoc Removal1. ZrCl₄, PhNO₂ 2. PiperidinePentacycle (28)69% (over 2 steps)
3DihydroxylationOsO₄, NMODiol (29)79%
4Deprotection / CyclizationTBAFVerruculogen (2)30% (over 2 steps)
5PrenylationPrenyl bromide, KHMDSThis compound (1)95%

Data sourced from Baran et al., J. Am. Chem. Soc. 2015, 137, 32, 10160–10163.[1][2]

Forward Synthesis Workflow

The overall logic of the forward synthesis is depicted below, illustrating the progression from the key building blocks to the final natural product.

G tryptophan L-Tryptophan methoxy_tryptophan 6-Methoxytryptophan Deriv. tryptophan->methoxy_tryptophan C-H Borylation/ Oxidation tricycle Tricyclic Peroxide methoxy_tryptophan->tricycle Pictet-Spengler + Amide Coupling pentacycle_precursor Pentacyclic Precursor tricycle->pentacycle_precursor Dehydrogenation/ Dihydroxylation verruculogen Verruculogen pentacycle_precursor->verruculogen Deprotection & Endoperoxide Cyclization fumitremorgin_A This compound verruculogen->fumitremorgin_A Prenylation

References

Application Notes and Protocols: Utilizing Fumitremorgin A as a Pharmacological Tool to Study Breast Cancer Resistance Protein (BCRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a crucial role in the disposition of various drugs and xenobiotics.[1][2] Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.[3][4] Fumitremorgin A (often referred to as Fumitremorgin C or FTC in literature) is a mycotoxin that has been identified as a potent and specific inhibitor of BCRP.[3][5][6] Unlike other MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP), this compound selectively targets BCRP, making it an invaluable pharmacological tool for studying BCRP function, identifying BCRP substrates, and investigating mechanisms of BCRP-mediated drug resistance.[6][7]

These application notes provide detailed protocols for utilizing this compound to investigate BCRP activity in both in vitro and cellular models. While this compound itself has neurotoxic effects that limit its in vivo use, its analogs, such as Ko143, have been developed to be more potent and less toxic, offering a viable option for in vivo studies.[8][9]

Data Presentation

Table 1: Inhibitory Potency of this compound (FTC) and its Analog Ko143 against BCRP

CompoundCell LineBCRP SpeciesSubstrateAssay TypeIC50 / EC90 (µM)Reference
Fumitremorgin CMDCKII-hBCRPHumanMitoxantroneAccumulationIC50: 0.43 ± 0.04[1]
Fumitremorgin CMDCKII-mBcrp1MurineMitoxantroneAccumulationIC50: 1.1 ± 0.1[1]
Fumitremorgin CMEF3.8-hBCRPHumanMitoxantroneCytotoxicityEC90: 0.38 ± 0.03[1]
Fumitremorgin CMEF3.8-mBcrp1MurineMitoxantroneCytotoxicityEC90: 1.2 ± 0.1[1]
Fumitremorgin CHEK293 vesiclesHumanEstrone 3-sulfateVesicular TransportIC50: 0.196 ± 0.0313[10]
Fumitremorgin CCaco-2HumanEstrone 3-sulfateCellular TransportIC50: 0.250 ± 0.0540[10]
Ko143MEF3.8/Bcrp1MurineMitoxantroneCytotoxicityEC90: 0.025 ± 0.003[8]
Ko143MEF3.8/Bcrp1MurineTopotecanCytotoxicityEC90: 0.014 ± 0.002[8]

Signaling Pathways and Experimental Workflows

BCRP Regulation Signaling Pathway

The expression and function of BCRP can be regulated by various signaling pathways, including the PI3K/Akt pathway.[11] Understanding these pathways is crucial for contextualizing BCRP's role in drug resistance.

BCRP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates BCRP BCRP (ABCG2) Drug_Efflux Increased Drug Efflux BCRP->Drug_Efflux Mediates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates BCRP_Vesicle BCRP-containing Vesicle Akt->BCRP_Vesicle Promotes translocation to membrane BCRP_Vesicle->BCRP Drug_Resistance Multidrug Resistance Drug_Efflux->Drug_Resistance Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: PI3K/Akt signaling pathway regulating BCRP translocation and activity.

Experimental Workflow: BCRP Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory potential of a compound, such as this compound, on BCRP-mediated transport.

BCRP_Inhibition_Workflow Start Start: BCRP Inhibition Assay Cell_Culture 1. Culture BCRP-overexpressing and parental cells Start->Cell_Culture Compound_Prep 2. Prepare this compound and test compound solutions Cell_Culture->Compound_Prep Incubation 3. Pre-incubate cells with This compound or test compound Compound_Prep->Incubation Substrate_Add 4. Add fluorescent or radiolabeled BCRP substrate Incubation->Substrate_Add Incubate_Substrate 5. Incubate for a defined period Substrate_Add->Incubate_Substrate Wash 6. Wash cells to remove extracellular substrate Incubate_Substrate->Wash Analysis 7. Measure intracellular substrate (Flow Cytometry, Scintillation Counting) Wash->Analysis Data_Analysis 8. Calculate IC50 values Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a BCRP inhibition assay using this compound.

Logical Relationship: this compound in BCRP Research

This diagram illustrates how this compound is utilized as a tool to confirm the role of BCRP in drug transport and resistance.

FumitremorginA_Logic cluster_0 Observation cluster_1 Hypothesis cluster_2 Experiment cluster_3 Result & Conclusion Observation Cells exhibit resistance to a specific drug Hypothesis BCRP is responsible for the observed drug resistance Observation->Hypothesis Experiment Treat cells with the drug in the presence of This compound Hypothesis->Experiment Result Drug resistance is reversed Experiment->Result Conclusion Conclusion: BCRP is a key factor in the drug resistance mechanism Result->Conclusion

Caption: Logical framework for using this compound to validate BCRP's role.

Experimental Protocols

Protocol 1: In Vitro BCRP Inhibition - Vesicular Transport Assay

This assay directly measures the inhibition of BCRP-mediated transport of a substrate into inside-out membrane vesicles.

Materials:

  • HEK293-derived inside-out membrane vesicles overexpressing human BCRP[10]

  • BCRP substrate (e.g., [³H]-Estrone 3-sulfate)[10]

  • This compound

  • ATP and AMP solutions

  • Assay Buffer (e.g., Tris-HCl, MgCl₂)

  • Scintillation fluid and vials

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the BCRP membrane vesicles.

  • Add the this compound dilutions or vehicle control to the wells and pre-incubate for 5 minutes at 37°C.[10]

  • Initiate the transport reaction by adding the BCRP substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport) to the wells.[10]

  • Incubate for a defined period (e.g., 3 minutes) at 37°C.[10]

  • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate.

  • Wash the filters with ice-cold wash buffer to remove unbound substrate.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of transported substrate by scintillation counting.

  • Calculate the ATP-dependent transport by subtracting the values from the AMP-containing wells from the ATP-containing wells.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol 2: Cellular BCRP Inhibition - Drug Accumulation Assay

This assay measures the ability of an inhibitor to increase the intracellular accumulation of a fluorescent BCRP substrate in BCRP-overexpressing cells.

Materials:

  • BCRP-overexpressing cell line (e.g., MCF-7/MX100, S1-M1-3.2) and the corresponding parental cell line.

  • Fluorescent BCRP substrate (e.g., Mitoxantrone, Hoechst 33342, Pheophorbide A).

  • This compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Methodology:

  • Seed the BCRP-overexpressing and parental cells in multi-well plates and allow them to adhere overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Remove the medium from the cells and wash with PBS.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Add the fluorescent BCRP substrate to each well and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Remove the incubation medium and wash the cells twice with ice-cold PBS.

  • Trypsinize the cells and resuspend them in PBS.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • The increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

Protocol 3: Cellular BCRP Inhibition - Cytotoxicity Assay (Chemosensitization)

This assay determines the ability of a BCRP inhibitor to sensitize BCRP-overexpressing resistant cells to a cytotoxic BCRP substrate.

Materials:

  • BCRP-overexpressing resistant cell line and its parental sensitive cell line.

  • Cytotoxic BCRP substrate (e.g., Topotecan, Mitoxantrone, SN-38).[3][8]

  • This compound.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

  • Multi-well plates.

Methodology:

  • Seed both the resistant and sensitive cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the cytotoxic drug.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with the serial dilutions of the cytotoxic drug in the presence or absence of this compound.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.

  • Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in combination with this compound in both cell lines.

  • A significant decrease in the IC50 value in the resistant cells in the presence of this compound indicates reversal of BCRP-mediated resistance. The degree of reversal can be calculated as the fold-change in IC50.

References

Fumitremorgin C: A Selective Chemosensitizing Agent for Overcoming Multidrug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant obstacle to successful cancer chemotherapy, often leading to treatment failure.[1] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, conferring resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1]

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has emerged as a potent and highly selective inhibitor of BCRP.[2][3] Unlike other MDR modulators, FTC shows remarkable specificity for BCRP-mediated resistance, with little to no effect on cells overexpressing other transporters like P-glycoprotein (P-gp) or multidrug resistance-associated protein (MRP).[1][4] This selectivity makes FTC an invaluable tool for studying BCRP function and a promising candidate for development as a chemosensitizing agent in combination cancer therapy.

These application notes provide a comprehensive overview of the use of Fumitremorgin C in cancer research, including its mechanism of action, protocols for key in vitro experiments, and a summary of its efficacy in reversing multidrug resistance.

Mechanism of Action: Selective Inhibition of BCRP

Fumitremorgin C exerts its chemosensitizing effect by directly inhibiting the function of the BCRP transporter. BCRP is an ATP-dependent efflux pump that actively removes various chemotherapeutic drugs from cancer cells, thereby reducing their cytotoxicity. FTC binds to BCRP, although the exact binding site is still under investigation, and non-competitively inhibits its transport function. This inhibition leads to an increased intracellular accumulation of the co-administered anticancer drug, restoring its therapeutic efficacy in resistant cells.

The high selectivity of FTC for BCRP is a key advantage. In preclinical studies, FTC has been shown to effectively reverse BCRP-mediated resistance without affecting other major MDR transporters. This specificity minimizes potential off-target effects and provides a targeted approach to overcoming a specific resistance mechanism.

Below is a diagram illustrating the mechanism of BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.

Mechanism of BCRP-Mediated Drug Efflux and Inhibition by Fumitremorgin C cluster_cell Cancer Cell CellMembrane Cell Membrane BCRP BCRP Transporter Drug_out Chemotherapeutic Drug BCRP->Drug_out Efflux ADP ADP + Pi BCRP->ADP Drug_in Chemotherapeutic Drug (e.g., Mitoxantrone) Drug_in->BCRP Binding Extracellular Extracellular Space Drug_out->Extracellular FTC Fumitremorgin C FTC->BCRP Inhibition ATP ATP ATP->BCRP Energy Extracellular->Drug_in Drug Entry Intracellular Intracellular Space

Caption: BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.

Quantitative Data on Chemosensitizing Efficacy

The effectiveness of Fumitremorgin C in reversing BCRP-mediated multidrug resistance has been quantified in numerous studies. The following tables summarize the key findings, including the fold-reversal of resistance and the potentiation of cytotoxicity for various chemotherapeutic agents in different cancer cell lines.

Table 1: Reversal of Multidrug Resistance by Fumitremorgin C

Cell LineChemotherapeutic AgentFold Reversal of ResistanceReference
S1-M1-3.2 (Colon Carcinoma)Mitoxantrone93[1]
S1-M1-3.2 (Colon Carcinoma)Doxorubicin26[1]
S1-M1-3.2 (Colon Carcinoma)Topotecan24[1]
MCF-7/mtxR (Breast Cancer)Mitoxantrone114[1]
MCF-7/mtxR (Breast Cancer)Doxorubicin3[1]
MCF-7/BCRP (Breast Cancer)Mitoxantrone29.4[3]
MCF-7/BCRP (Breast Cancer)Doxorubicin6.6[3]
MCF-7/BCRP (Breast Cancer)Topotecan6.5[3]

Table 2: Potentiation of Chemotherapy by Fumitremorgin C in BCRP-Overexpressing Cells

Cell LineChemotherapeutic AgentFTC ConcentrationIC50 without FTC (nM)IC50 with FTC (nM)Fold PotentiationReference
MCF-7/BCRPMitoxantrone5 µM120040.829.4[3]
MCF-7/BCRPDoxorubicin5 µM25003796.6[3]
MCF-7/BCRPTopotecan5 µM8001236.5[3]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the chemosensitizing effects of Fumitremorgin C.

Protocol 1: Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is used to determine the effect of Fumitremorgin C on the cytotoxicity of chemotherapeutic agents in cancer cell lines.

Materials:

  • Cancer cell line of interest (BCRP-overexpressing and parental lines)

  • Complete cell culture medium

  • Fumitremorgin C (FTC)

  • Chemotherapeutic agent of interest

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of FTC (e.g., 1-5 µM). Add 100 µL of the drug solutions to the appropriate wells. Include wells with medium only (blank), cells with medium (negative control), and cells with FTC only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without FTC. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.

Workflow for SRB Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Drugs Treat with chemotherapeutic agent +/- Fumitremorgin C Incubate_24h->Treat_Drugs Incubate_48_72h Incubate 48-72h Treat_Drugs->Incubate_48_72h Fix_Cells Fix cells with TCA Incubate_48_72h->Fix_Cells Wash_Dry Wash and air dry Fix_Cells->Wash_Dry Stain_SRB Stain with SRB Wash_Dry->Stain_SRB Wash_Dry_2 Wash with acetic acid and air dry Stain_SRB->Wash_Dry_2 Solubilize Solubilize dye with Tris base Wash_Dry_2->Solubilize Read_Absorbance Read absorbance at 510 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 and fold reversal Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Drug Accumulation Assay using Radiolabeled Compounds

This protocol measures the intracellular accumulation of a radiolabeled chemotherapeutic agent to directly assess the inhibitory effect of Fumitremorgin C on BCRP-mediated efflux.

Materials:

  • BCRP-overexpressing and parental cancer cell lines

  • Complete cell culture medium

  • Fumitremorgin C (FTC)

  • Radiolabeled chemotherapeutic agent (e.g., [¹⁴C]doxorubicin or [³H]mitoxantrone)

  • 24-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation with FTC: On the day of the assay, aspirate the medium and wash the cells once with warm PBS. Add medium containing a specific concentration of FTC (or vehicle control) to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.

  • Drug Accumulation: Add the radiolabeled chemotherapeutic agent to each well to a final concentration (e.g., 1 µM). The specific activity and final concentration may need to be optimized depending on the drug and cell line.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at 37°C.

  • Washing: To stop the accumulation, rapidly wash the cells three times with 1 mL of ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Add 200-500 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample. Compare the intracellular drug accumulation in cells treated with FTC to the vehicle-treated control cells.

Workflow for Radiolabeled Drug Accumulation Assay Start Start Seed_Cells Seed cells in 24-well plate Start->Seed_Cells Preincubate_FTC Pre-incubate with Fumitremorgin C or vehicle Seed_Cells->Preincubate_FTC Add_Radiolabeled_Drug Add radiolabeled chemotherapeutic drug Preincubate_FTC->Add_Radiolabeled_Drug Incubate Incubate at 37°C Add_Radiolabeled_Drug->Incubate Wash_Cells Wash with ice-cold PBS Incubate->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure radioactivity (scintillation counting) Lyse_Cells->Measure_Radioactivity Measure_Protein Measure protein concentration Lyse_Cells->Measure_Protein Analyze_Data Normalize radioactivity to protein and compare treatments Measure_Radioactivity->Analyze_Data Measure_Protein->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the radiolabeled drug accumulation assay.

Conclusion and Future Perspectives

Fumitremorgin C is a powerful and selective tool for investigating and overcoming BCRP-mediated multidrug resistance in cancer. Its high specificity makes it superior to many other MDR modulators for both basic research and as a potential therapeutic agent. The protocols and data presented here provide a solid foundation for researchers to utilize FTC in their studies.

Future research may focus on the development of FTC analogs with improved pharmacological properties, such as reduced toxicity and enhanced in vivo stability, for clinical applications. Furthermore, the use of FTC in combination with a broader range of BCRP-substrate chemotherapeutics and in various cancer types warrants further investigation. Ultimately, the selective chemosensitizing properties of Fumitremorgin C hold significant promise for improving the efficacy of cancer chemotherapy and overcoming a critical mechanism of drug resistance.

References

Application Notes and Protocols for Studying the Effects of Fumitremorgin A on BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for investigating the effects of Fumitremorgin A, a potent mycotoxin, on large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial in various physiological processes, including the regulation of smooth muscle tone and neuronal excitability, making them a significant target for pharmacological research.

Introduction to this compound and BK Channels

This compound is an indole (B1671886) alkaloid mycotoxin known for its tremorgenic effects. Its primary mechanism of action involves the potent inhibition of BK channels.[1] Understanding the interaction between this compound and BK channels is essential for neuroscience and pharmacology, as it can provide insights into the channel's function and serve as a basis for developing novel therapeutic agents. BK channels, activated by both membrane depolarization and intracellular calcium, play a key role in regulating cellular excitability.[2]

Data Presentation: Comparative Effects of Modulators on BK Channels

CompoundEffect on BK ChannelsIC50/EC50Cell TypeReference
This compound Potent InhibitorNot specifiedSmooth muscle cells[1]
LoperamideInhibitor~1 µMHEK293 cells expressing BKα or BKα/γ1 subunits
PiperineInhibitor4.8 µM (in zero Ca2+)HEK293T cells expressing BKα subunits
VerruculogenPotent InhibitorNot specifiedSmooth muscle cells[1]

Signaling Pathway of this compound on BK Channels

This compound is thought to exert its inhibitory effect on BK channels by binding to a site on the intracellular side of the channel, which leads to an allosteric inhibition of its function. This prevents the efflux of potassium ions, resulting in membrane depolarization and increased neuronal excitability.

FumitremorginA_BK_Channel_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effect Physiological Effect BK_channel BK Channel K_ion_out K+ Efflux BK_channel->K_ion_out Open State Membrane_Depolarization Membrane Depolarization BK_channel->Membrane_Depolarization Reduced K+ Efflux K_ion_in K+ FumitremorginA This compound FumitremorginA->BK_channel Binds to intracellular site (Inhibition) Increased_Excitability Increased Neuronal Excitability Membrane_Depolarization->Increased_Excitability

Caption: Signaling pathway of this compound inhibiting BK channels.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on BK channels using patch-clamp electrophysiology.

Experimental_Workflow A Cell Culture (e.g., HEK293 with BK channel expression) B Cell Preparation for Electrophysiology (Plating on coverslips) A->B C Patch-Clamp Setup (Whole-cell or inside-out patch) B->C D Baseline BK Current Recording C->D E Application of this compound D->E F Recording of BK Current in presence of this compound E->F G Data Analysis (Current amplitude, open probability, etc.) F->G H Concentration-Response Curve Generation G->H

Caption: Experimental workflow for BK channel inhibition assay.

Detailed Experimental Protocols

Cell Culture and Transfection

This protocol is adapted for Human Embryonic Kidney (HEK293) cells, which are commonly used for studying ion channels due to their low endogenous channel expression.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding the BK channel α-subunit (and β-subunit if desired)

  • Transfection reagent (e.g., Lipofectamine)

  • Glass coverslips

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • One day before transfection, seed the cells onto glass coverslips in a 12-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with the BK channel-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours post-transfection to allow for channel expression before proceeding with electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution immediately before use.

Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Record the baseline outward potassium currents using a patch-clamp amplifier and data acquisition software.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed, record the BK channel currents again using the same voltage protocol.

  • To determine the concentration-response relationship, apply a range of this compound concentrations.

Inside-Out Patch-Clamp Electrophysiology

This configuration is ideal for studying the direct effects of intracellularly applied substances on single-channel activity.

Procedure:

  • Follow steps 1-3 of the whole-cell patch-clamp protocol to form a GΩ seal.

  • Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • This allows for direct application of this compound to the intracellular face of the BK channels by adding it to the bath solution.[1]

  • Record single-channel currents at various membrane potentials before and after the application of this compound.

  • Analyze the data to determine the effects of this compound on channel open probability, single-channel conductance, and mean open/closed times.

Data Analysis and Interpretation

The primary outcome of these experiments will be the characterization of this compound's effect on BK channel currents.

  • Whole-Cell Recordings: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of inhibition at each voltage. Plot the current-voltage (I-V) relationship to visualize the effect of this compound. To determine the IC50, plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data with a Hill equation.

  • Single-Channel Recordings: Analyze the recordings to determine the channel's open probability (Po). A decrease in Po in the presence of this compound indicates inhibition. Changes in single-channel conductance can also be assessed by measuring the amplitude of single-channel openings.

By following these detailed protocols, researchers can effectively investigate the inhibitory effects of this compound on BK channels, contributing to a better understanding of its toxicological profile and the pharmacology of BK channels.

References

Application of Fumitremorgin A in neurotoxicology research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fumitremorgin A (FTA) is a potent tremorgenic mycotoxin produced by several species of Aspergillus fungi. Its significant neurotoxic effects, including the induction of tremors and convulsions, make it a subject of interest in neurotoxicology research. While its direct clinical applications are limited by its toxicity, FTA serves as a valuable tool for investigating the molecular mechanisms of neurotoxicity, studying convulsive disorders, and exploring the function of specific ion channels and transporters in the central nervous system.

The primary mechanism of FTA's neurotoxicity is the inhibition of large-conductance calcium-activated potassium (BK) channels. This inhibition leads to neuronal hyperexcitability, resulting in the characteristic tremors observed in animal models. Additionally, evidence suggests that FTA and related compounds may modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, further contributing to its complex neurotoxic profile.

A structurally related compound, Fumitremorgin C (FTC), is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). ABCG2 is highly expressed at the blood-brain barrier (BBB) and plays a crucial role in limiting the entry of xenobiotics into the brain. While FTA's interaction with ABCG2 is less characterized than that of FTC, the fumitremorgin class of compounds is widely used in research to probe ABCG2 function and to investigate methods for overcoming drug resistance in the brain.

In neurotoxicology research, FTA is primarily used to:

  • Induce and study the mechanisms of tremors and seizures in animal models.

  • Investigate the role of BK channels in neuronal excitability and disease.

  • Explore the interplay between different neurotransmitter systems (e.g., GABAergic, glutamatergic) in the context of neurotoxicity.

  • Serve as a positive control or model toxin when screening for neuroprotective compounds.

Due to its potent effects, careful dose-response studies are essential when using this compound. The following sections provide detailed protocols for its application in both in vivo and in vitro neurotoxicology studies.

Quantitative Data Summary

The following tables summarize quantitative data related to the neurotoxic effects of this compound and the inhibitory activity of the related compound, Fumitremorgin C.

Table 1: In Vivo Neurotoxic Effects of this compound in Mice

Dose (mg/kg, i.v.)Latency to Onset of Tremor (seconds)Latency to Onset of Clonic Convulsion (seconds)Latency to Onset of Tonic Convulsion (seconds)Latency to Death (seconds)
0.5100.3 ± 12.5210.5 ± 25.1350.8 ± 30.2> 600
1.055.2 ± 8.9125.7 ± 18.3210.4 ± 22.6450.7 ± 45.3
2.028.6 ± 5.465.9 ± 10.1115.2 ± 15.8240.1 ± 30.9

Data presented as mean ± standard deviation. Data is illustrative based on dose-dependent trends described in the literature.[1][2]

Table 2: Inhibitory Activity of Fumitremorgin C (FTC) against ABCG2 Transporter

Cell LineSubstrateIC50 of FTC (µM)Reference
MDCKII-hBCRPMitoxantrone0.8 ± 0.1[3]
MDCKII-mBcrp1Mitoxantrone2.5 ± 0.3[3]
MEF3.8-hBCRPMitoxantrone0.6 ± 0.1[3]
MEF3.8-mBcrp1Mitoxantrone1.9 ± 0.2[3]

Experimental Protocols

Protocol 1: In Vivo Neurotoxicity Assessment in Mice

This protocol outlines a procedure for assessing the neurotoxic effects of this compound in a mouse model.

1. Materials:

  • This compound (FTA)

  • Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)

  • Male CD-1 mice (6-8 weeks old)

  • Syringes and needles for intravenous injection

  • Observation chambers

  • Video recording equipment (optional)

  • Timer

2. Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • FTA Preparation: Prepare a stock solution of FTA in a suitable vehicle. Perform serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Dosing:

    • Divide mice into groups (e.g., vehicle control, and at least three FTA dose groups). A minimum of 6-8 animals per group is recommended.

    • Administer the prepared FTA solution or vehicle via intravenous (tail vein) injection.

  • Observation:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Start a timer and continuously observe the animals for the onset of neurotoxic signs.

    • Record the latency (in seconds) to the first sign of:

      • Fine tremors

      • Clonic convulsions (rhythmic jerking of limbs)

      • Tonic convulsions (rigid extension of limbs)

      • Death

    • The observation period should be at least 10 minutes, or until the acute effects have resolved or resulted in mortality.[2]

    • Video recording can be used for later, more detailed behavioral analysis.

  • Data Analysis:

    • Calculate the mean latency to each endpoint for each dose group.

    • Analyze the data for dose-response relationships using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line

This protocol describes a method for evaluating the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT assay.

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (FTA)

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • FTA Treatment:

    • Prepare a stock solution of FTA in DMSO.

    • Prepare serial dilutions of FTA in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of FTA or vehicle control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µl of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

    • After incubation, add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot the cell viability against the FTA concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Assessment of ABCG2 Inhibition at an In Vitro Blood-Brain Barrier Model

This protocol provides a general framework for assessing the ability of Fumitremorgin C (FTC) to inhibit ABCG2-mediated efflux at an in vitro blood-brain barrier (BBB) model.

1. Materials:

  • In vitro BBB model (e.g., co-culture of primary porcine brain endothelial cells and astrocytes on transwell inserts).[5]

  • Fumitremorgin C (FTC)

  • A known fluorescent or radiolabeled ABCG2 substrate (e.g., mitoxantrone, Hoechst 33342).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Transwell plates (e.g., 12-well plates with 1.12 cm² inserts, 0.4 µm pore size).

  • Fluorescence plate reader or liquid scintillation counter.

2. Procedure:

  • Establishment of the In Vitro BBB Model:

    • Culture the brain endothelial cells on the apical side of the transwell inserts and astrocytes on the basolateral side of the well until a tight monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Transport Experiment:

    • Wash the cells on both the apical and basolateral sides with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the ABCG2 substrate to the apical chamber. In parallel experiments, add the substrate along with different concentrations of FTC.

      • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • Basolateral to Apical (B-A) Transport:

      • Add the ABCG2 substrate to the basolateral chamber, with and without FTC.

      • Collect samples from the apical chamber at the same time points.

  • Quantification:

    • Quantify the amount of substrate in the collected samples using a fluorescence plate reader or liquid scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER significantly greater than 1 indicates active efflux.

    • Determine the effect of FTC on the efflux ratio. A dose-dependent decrease in the efflux ratio indicates inhibition of the ABCG2 transporter.

Visualizations

Fumitremorgin_A_Neurotoxicity_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron FTA This compound BK_Channel BK Channel (Large-conductance Ca2+- activated K+ channel) FTA->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor FTA->GABA_A_Receptor Modulates K_efflux K+ Efflux BK_Channel->K_efflux Mediates Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Mediates Neuronal_Membrane Neuronal Membrane Membrane_Repolarization Membrane Repolarization K_efflux->Membrane_Repolarization Leads to Neurotransmitter_Release Neurotransmitter Release (Glutamate, GABA) Membrane_Repolarization->Neurotransmitter_Release Regulates Neuronal_Hyperexcitability Neuronal Hyperexcitability Tremors_Convulsions Tremors & Convulsions Neuronal_Hyperexcitability->Tremors_Convulsions Results in Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Hyperpolarization->Neuronal_Hyperexcitability Prevents In_Vivo_Neurotoxicity_Workflow start Start acclimation Animal Acclimation (Mice, 1 week) start->acclimation prep This compound Dose Preparation acclimation->prep dosing Intravenous Injection (Vehicle or FTA) prep->dosing observation Behavioral Observation (Latency to Tremors, Convulsions, Death) dosing->observation analysis Data Analysis (Dose-Response) observation->analysis end End analysis->end BBB_Transport_Assay_Workflow start Start model Establish In Vitro BBB Model (Transwell System) start->model transport Perform Bidirectional Transport Assay (A->B and B->A) with ABCG2 substrate +/- FTC model->transport quantify Quantify Substrate Concentration transport->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate analyze Analyze Effect of FTC on Efflux Ratio calculate->analyze end End analyze->end

References

Application Notes and Protocols for the Laboratory-Scale Preparation and Purification of Fumitremorgin B from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumitremorgin B is a tremorgenic mycotoxin that belongs to the diketopiperazine class of natural products.[1] It is produced by several species of fungi, most notably Aspergillus fumigatus.[][3] This document provides detailed protocols for the laboratory-scale cultivation of Aspergillus fumigatus, followed by the extraction and purification of Fumitremorgin B. These methods are intended for researchers, scientists, and professionals in drug development.

I. Cultivation of Aspergillus fumigatus for Fumitremorgin B Production

This protocol outlines the cultivation of high-producing strains of Aspergillus fumigatus on a solid-state rice medium to generate Fumitremorgin B.

Materials:

  • High-producing Aspergillus fumigatus strains (e.g., C4104 or 3656)[4][5]

  • Rice

  • Distilled water

  • Autoclavable cultivation vessels (e.g., flasks or bags)

  • Incubator

  • Sterile inoculation loops or spore suspension

Protocol:

  • Medium Preparation: For every 1 kg of rice, add an appropriate amount of water to moisten the rice. The exact water-to-rice ratio may need optimization but should be sufficient to allow for fungal growth without becoming overly saturated. Place the moistened rice into autoclavable cultivation vessels.

  • Sterilization: Autoclave the rice medium to ensure sterility.

  • Inoculation: Once the sterilized rice medium has cooled to room temperature, inoculate it with a high-producing strain of Aspergillus fumigatus.[4][5] This can be done using an agar (B569324) plug from a plate culture or by inoculating with a spore suspension.

  • Incubation: Incubate the inoculated rice medium under appropriate conditions for toxin production. While specific temperature and duration were not detailed in the provided results, typical fungal cultivation is performed at room temperature (around 25-28°C) for several days to weeks. The incubation should proceed until there is sufficient fungal growth and toxin production.[4][5]

II. Extraction of Fumitremorgin B

This section describes the solvent-based extraction of Fumitremorgin B from the fungal culture.

Materials:

  • Aspergillus fumigatus culture on rice medium

  • Ethyl acetate[4][6]

  • Anhydrous sodium sulfate[4]

  • Large extraction vessel

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Protocol:

  • Solvent Extraction: Following the incubation period, soak the entire culture (fungal biomass and rice medium) in ethyl acetate (B1210297).[4] Use a sufficient volume of solvent to fully submerge the culture. Allow the extraction to proceed for an adequate amount of time, with occasional agitation to ensure thorough extraction.

  • Filtration: Separate the ethyl acetate extract from the solid culture material by filtration.

  • Dehydration: Dry the collected ethyl acetate extract by adding anhydrous sodium sulfate.[4] This step removes any residual water from the extract.

  • Concentration: Concentrate the dried ethyl acetate extract using a rotary evaporator to obtain the crude extract containing Fumitremorgin B.

III. Purification of Fumitremorgin B

This protocol details the multi-step purification of Fumitremorgin B from the crude extract.

Materials:

  • Crude Fumitremorgin B extract

  • n-Hexane[4]

  • Activated charcoal[4]

  • Silica (B1680970) gel H for column chromatography[4]

  • Methanol[4]

  • Appropriate solvents for column chromatography (the specific solvent system may require optimization)

  • Chromatography column

  • Beakers and flasks

  • Recrystallization apparatus

Protocol:

  • Defatting: Dissolve the crude extract in a suitable solvent and then add n-hexane to precipitate and remove lipids and other nonpolar impurities.[4] Discard the n-hexane layer containing the impurities.

  • Decolorization: Treat the defatted extract with activated charcoal to remove pigments.[4] The amount of activated charcoal and the duration of the treatment may need to be optimized. Filter to remove the activated charcoal.

  • Silica Gel Column Chromatography:

    • Pack a chromatography column with silica gel H.[4]

    • Equilibrate the column with the chosen nonpolar solvent system.

    • Load the decolorized extract onto the column.

    • Elute the column with a gradient of increasingly polar solvents. Collect fractions and monitor them for the presence of Fumitremorgin B using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

    • Combine the fractions containing pure Fumitremorgin B.

  • Recrystallization:

    • Concentrate the pooled pure fractions.

    • Dissolve the residue in a minimal amount of hot methanol (B129727) and allow it to cool slowly to induce crystallization.[4]

    • Collect the resulting colorless, fine-needle shaped crystals of Fumitremorgin B by filtration.[4]

  • Confirmation: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, UV-Vis spectroscopy, infrared spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantitative Data

The following table summarizes the quantitative data from a representative laboratory-scale preparation of Fumitremorgin B.

ParameterValueReference
Starting Material5 kg Rice Medium[4][5]
Fungal StrainsAspergillus fumigatus C4104 and 3656[4][5]
Average Toxin Production800 mg per kg of rice medium[4]
Final Yield of Crystalline Fumitremorgin B4.0 g[4][5]
Overall YieldApproximately 20%[4]

Visualizations

Experimental Workflow

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Preparation of Rice Medium B Sterilization (Autoclave) A->B C Inoculation with A. fumigatus B->C D Incubation C->D E Ethyl Acetate Extraction D->E Fungal Culture F Dehydration (Anhydrous Na2SO4) E->F G Concentration (Rotary Evaporator) F->G H Defatting (n-Hexane) G->H Crude Extract I Decolorization (Activated Charcoal) H->I J Silica Gel Column Chromatography I->J K Recrystallization (Methanol) J->K L L K->L Pure Fumitremorgin B Crystals

Caption: Overall workflow for Fumitremorgin B preparation.

Purification Pathway

G Crude_Extract Crude Extract (from Ethyl Acetate) Defatting Defatting with n-Hexane Crude_Extract->Defatting Removes Lipids Decolorization Decolorization with Activated Charcoal Defatting->Decolorization Removes Pigments Chromatography Silica Gel Column Chromatography Decolorization->Chromatography Separates Compounds Recrystallization Recrystallization from Methanol Chromatography->Recrystallization Final Purification Pure_FTB Pure Fumitremorgin B Recrystallization->Pure_FTB

Caption: Step-by-step purification of Fumitremorgin B.

References

Troubleshooting & Optimization

How to improve the solubility of Fumitremorgin A for in vitro assays?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Fumitremorgin A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a mycotoxin and a complex indole (B1671886) alkaloid.[1][2] Like many complex organic molecules, it has poor aqueous solubility, which can present a significant challenge when preparing solutions for in vitro experiments that are typically conducted in aqueous-based cell culture media or buffer systems. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results.

Q2: Which solvents are recommended for dissolving this compound?

For most in vitro applications, DMSO is the preferred solvent due to its high solubilizing power for organic compounds and its miscibility with aqueous solutions.[3][4]

Q3: I am having trouble dissolving this compound in my chosen solvent. What can I do?

If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:

  • Increase the volume of the solvent.

  • Gently warm the solution. A water bath set to 37°C can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Use sonication. A brief period in an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Ensure the compound is pure and dry. Impurities or absorbed water can affect solubility.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your in vitro assay is critical, as it can have cytotoxic effects on cells. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line and assay. General guidelines for DMSO concentrations in cell culture are:

Final DMSO ConcentrationPotential Effects on Cells
≤ 0.1% (v/v) Generally considered safe for most cell lines with minimal to no observable toxic effects.
0.1% - 0.5% (v/v) Tolerated by many robust cell lines, but may cause subtle effects. A vehicle control is essential.
> 0.5% (v/v) Increased risk of cytotoxicity and off-target effects. Should be avoided if possible.

Q5: How should I prepare a stock solution of this compound?

A high-concentration stock solution in 100% DMSO is the standard method. This allows for the addition of a very small volume to your aqueous assay medium, keeping the final DMSO concentration low. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would prepare a 10 mM stock solution in 100% DMSO.

Q6: Are there any alternative methods to improve the aqueous solubility of this compound?

While not specifically documented for this compound, general techniques for improving the solubility of poorly water-soluble compounds that could be explored include the use of:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Surfactants (e.g., Pluronic® F-68): These can form micelles that can solubilize hydrophobic compounds in aqueous solutions.

These methods would require significant optimization and validation for use with this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon dilution into aqueous media. The aqueous solubility limit has been exceeded.- Increase the final concentration of DMSO in your assay (while staying within the tolerated limits of your cell line).- Decrease the final concentration of this compound.- Prepare the final dilution in a stepwise manner, adding the DMSO stock solution to the aqueous medium slowly while vortexing.
Inconsistent results between experiments. - Incomplete dissolution of this compound.- Degradation of the stock solution.- Visually inspect your stock solution for any undissolved particles before each use. If necessary, briefly sonicate or warm the solution.- Prepare fresh stock solutions regularly and store them properly (see Q7).
Observed toxicity in the vehicle control group. The final concentration of DMSO is too high for your cell line.- Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cells and assay duration.- Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is based on standard laboratory procedures for preparing stock solutions of hydrophobic compounds.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Protocol for Diluting this compound into Cell Culture Medium

This protocol provides a general guideline for preparing working solutions of this compound for in vitro assays.

  • Thaw Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium or assay buffer to 37°C.

  • Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the DMSO stock solution in 100% DMSO to create an intermediate stock.

  • Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium. It is crucial to add the DMSO stock directly to the medium and mix immediately and thoroughly by vortexing or inverting the tube to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of pre-warmed medium.

  • Use Immediately: Use the freshly prepared working solutions for your assay immediately to minimize the risk of precipitation or degradation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Solution warm_media Warm Assay Medium thaw->warm_media dilute Dilute Stock into Medium thaw->dilute warm_media->dilute use Use Immediately dilute->use

Experimental workflow for preparing this compound solutions.

Troubleshooting precipitation issues.

References

Enhancing the Stability of Fumitremorgin C Analogs in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Fumitremorgin C (FTC) analogs in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are Fumitremorgin C and its analogs, and why is their stability in biological matrices a concern?

Fumitremorgin C is a mycotoxin that potently and specifically inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer.[1] Its analogs, such as Ko143, have been developed to improve upon its therapeutic potential.[2][3] However, the chemical and metabolic stability of these analogs in biological matrices like plasma and liver microsomes is a critical concern. Instability can lead to rapid clearance, reduced efficacy, and the formation of inactive or potentially toxic metabolites, complicating preclinical and clinical development.[2][3]

Q2: What are the primary degradation pathways for Fumitremorgin C analogs in biological systems?

The primary degradation pathway for many potent Fumitremorgin C analogs, particularly those belonging to the "Ko" family like Ko143, is the hydrolysis of their ester linkages. This is often mediated by plasma esterases, such as carboxylesterase 1 (CES1). For instance, Ko143 is rapidly metabolized to an inactive carboxylic acid form.[2][3] To address this, newer analogs have been synthesized with the ester group replaced by a more stable amide linkage, significantly improving their metabolic stability.[2][3]

Q3: How does the stability of Fumitremorgin C analogs differ across species?

The stability of Fumitremorgin C analogs can vary significantly between species due to differences in plasma enzyme activity. For example, Ko143 is rapidly degraded in mouse plasma by esterase activity but is relatively stable in human plasma.[2] This highlights the importance of evaluating compound stability in the relevant species for preclinical studies.

Q4: What are the recommended storage and handling conditions for Fumitremorgin C analogs and samples containing them?

Stock solutions of Fumitremorgin C are typically stable for up to 3 months when stored at -20°C. For esterase-sensitive analogs like Ko143 in mouse plasma, it is crucial to collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (B91410), and to keep the samples on ice during processing to prevent degradation.[2] For long-term storage of biological samples containing these analogs, temperatures of -80°C are recommended.

Quantitative Data Summary

The following tables summarize the stability of key Fumitremorgin C analogs in different biological matrices.

Table 1: Stability of Fumitremorgin C Analogs in Human Plasma

AnalogHalf-life (t½)Key Findings
Ko143 StableStable for up to 72 hours at room temperature.[2]
Amide Analogs (e.g., K2, K34) Significantly Improved StabilityReplacement of the ester group with an amide linkage enhances metabolic stability.[2]
Fumitremorgin C Data not available

Table 2: Stability of Fumitremorgin C Analogs in Mouse Plasma

AnalogHalf-life (t½)Key Findings
Ko143 Rapidly DegradedSusceptible to rapid degradation by plasma esterases.[2]
Amide Analogs Significantly Improved StabilityAmide-linked analogs show greater resistance to plasma esterases.[2]
Fumitremorgin C Data not available

Table 3: Stability of Fumitremorgin C Analogs in Human Liver Microsomes (HLM)

Analog% Remaining after 60 minKey Findings
Ko143 UnstableRapidly metabolized.[2]
K2 (Amide Analog) 75%Demonstrates excellent metabolic stability.[2]
K12, K14, K34 (Amide Analogs) Excellent StabilityShow high resistance to metabolic degradation in HLM.[2]

Experimental Protocols

Detailed Methodology for Plasma Stability Assay

This protocol is designed to assess the stability of Fumitremorgin C analogs in plasma.

  • Preparation of Reagents:

    • Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (human, mouse, rat, etc.) from frozen storage (-80°C) on ice. If testing ester-sensitive compounds in mouse plasma, use plasma collected in sodium fluoride tubes.

    • Prepare a termination solution of ice-cold acetonitrile (B52724) containing an internal standard.

  • Incubation:

    • Pre-warm a 96-well plate containing plasma at 37°C for 10 minutes.

    • Spike the test analog into the plasma to a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing the termination solution.[4]

  • Sample Processing:

    • Vortex the plate to precipitate plasma proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent analog remaining at each time point.

    • The percentage of compound remaining is calculated relative to the 0-minute time point. The half-life (t½) can be determined by plotting the natural logarithm of the percent remaining versus time.[5][6]

Detailed Methodology for Microsomal Stability Assay

This protocol assesses the metabolic stability of Fumitremorgin C analogs in liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, mouse, rat, etc.) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a termination solution of ice-cold acetonitrile containing an internal standard.

  • Incubation:

    • In a 96-well plate, combine the test analog, liver microsomes, and phosphate (B84403) buffer. Pre-incubate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the termination solution to stop the reaction.

  • Sample Processing:

    • Vortex the plate to precipitate microsomal proteins.

    • Centrifuge the plate at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent analog at each time point using a validated LC-MS/MS method.

    • Calculate the percentage of compound remaining and the metabolic half-life.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column contamination.- Use a mobile phase with a lower pH to reduce silanol (B1196071) interactions. - Employ an end-capped column. - Flush the column with a strong solvent to remove contaminants.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection. - Check for leaks in the HPLC system and ensure the pump is functioning correctly. - Use a column oven to maintain a constant temperature.[7]
Ghost Peaks - Contamination in the injection solvent or mobile phase. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections.
Low Analyte Recovery - Inefficient extraction from the biological matrix. - Adsorption of the analyte to plasticware.- Optimize the protein precipitation or liquid-liquid extraction procedure. - Use low-binding microplates and pipette tips.
Stability Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Rapid Degradation of Ester-Containing Analogs in Mouse Plasma - High esterase activity in mouse plasma.- Collect blood samples in tubes containing sodium fluoride. - Keep samples on ice at all times during processing.[2]
High Variability Between Replicates - Inconsistent pipetting. - Inhomogeneous mixing of the test compound in the matrix. - Edge effects in the 96-well plate.- Use calibrated pipettes and ensure proper mixing technique. - Avoid using the outer wells of the plate or ensure proper sealing to minimize evaporation.
No Degradation Observed for a Positive Control - Inactive plasma or microsomes. - Incorrect preparation of the NADPH regenerating system (for microsomal assays).- Use a fresh batch of plasma or microsomes. - Verify the activity of the positive control in a separate experiment. - Prepare the NADPH regenerating system fresh for each experiment.

Visualizations

Experimental_Workflow_for_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Analog, Matrix, Termination Solution) pre_warm Pre-warm Matrix prep_reagents->pre_warm spike Spike Analog pre_warm->spike incubate Incubate at 37°C spike->incubate time_points Sample at Time Points incubate->time_points terminate Terminate Reaction time_points->terminate precipitate Protein Precipitation terminate->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (% Remaining, t½) lcms->data

Diagram 1: General experimental workflow for assessing the stability of Fumitremorgin C analogs.

Troubleshooting_Flowchart decision decision issue Unexpectedly High Degradation decision1 Is the analog ester-containing? issue->decision1 solution solution decision2 Was the experiment in mouse plasma? decision1->decision2 Yes decision3 Is positive control stable? decision1->decision3 No solution1 Use NaF tubes and keep samples on ice. decision2->solution1 Yes solution2 Synthesize and test amide-linked analogs. decision2->solution2 No solution3 Check activity of plasma/microsomes. decision3->solution3 Yes solution4 Investigate other degradation pathways. decision3->solution4 No

Diagram 2: Troubleshooting flowchart for unexpected degradation of Fumitremorgin C analogs.

BCRP_Inhibition_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway pathway pathway inhibitor Fumitremorgin C Analogs PI3K PI3K inhibitor->PI3K MAPK MAPK inhibitor->MAPK BCRP BCRP (ABCG2) Transporter inhibitor->BCRP Inhibits protein protein effect effect Akt Akt PI3K->Akt Akt->BCRP Regulates Expression & Localization MAPK->BCRP Regulates Expression Drug_Efflux Drug Efflux BCRP->Drug_Efflux Mediates Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Drug_Efflux Substrate for Cell_Survival Cancer Cell Survival Drug_Efflux->Cell_Survival Promotes

Diagram 3: Signaling pathways influenced by Fumitremorgin C analogs in relation to BCRP.

References

Common challenges and solutions in the total synthesis of Fumitremorgin A.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Fumitremorgin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its unique and complex hexacyclic core. Key difficulties include:

  • Regioselective functionalization of the indole nucleus: Specifically, achieving substitution at the C6 position is challenging due to the intrinsic reactivity of the indole ring at other positions (C2, C3, and C7).[1]

  • Formation of the eight-membered endoperoxide ring: This unusual structural feature is a major synthetic hurdle and requires a carefully planned cyclization strategy.[1]

  • Stereocontrol: The molecule contains multiple contiguous stereocenters that must be set with high fidelity.

  • Late-stage oxidation: Introducing oxygenation at a late stage of the synthesis can be complicated by the presence of other sensitive functional groups.[1]

  • Diketopiperazine ring construction: While seemingly straightforward, the formation of the proline-tryptophan diketopiperazine can be prone to side reactions and requires careful optimization.

Troubleshooting Guides

Challenge 1: Poor Regioselectivity in Indole C6-Functionalization

Problem: Difficulty in selectively introducing a functional group at the C6 position of the tryptophan-derived indole core, with competing reactions at C2, C3, C5, and C7.

Solution: Iridium-Catalyzed C-H Borylation

A robust solution is the use of an iridium-catalyzed C-H borylation reaction, which directs borylation to the C6 position.[1]

Troubleshooting:

  • Low Yield or Poor Selectivity:

    • Check Ligand and Catalyst Quality: The combination of [Ir(cod)OMe]2 and 1,10-phenanthroline (B135089) as the ligand is crucial for high C6:C5 selectivity.[1] Ensure both are of high purity.

    • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon).

    • Solvent Purity: Use anhydrous, degassed solvents. Hexanes are a suitable solvent.

    • Temperature Control: The reaction is typically run at 80°C in a sealed tube. Ensure consistent and accurate temperature control.

  • Incomplete Conversion:

    • Reaction Time: The reaction may require up to 24 hours for completion. Monitor by TLC or LC-MS.

    • Reagent Stoichiometry: The use of B2Pin2 and HBPin is critical. Ensure accurate stoichiometry as per the established protocol.

Experimental Protocol: C6-Borylation and Chan-Lam Coupling

This protocol describes the one-pot C6-borylation of N-TIPS, N-Boc-L-tryptophan methyl ester followed by a Chan-Lam coupling to install the methoxy (B1213986) group.

  • Reaction Setup: To an oven-dried sealed tube, add the tryptophan substrate, [Ir(cod)OMe]2 (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Reagent Addition: Under an argon atmosphere, add anhydrous hexanes, B2Pin2 (4.0 equiv.), and HBPin (0.25 equiv.).

  • Reaction Conditions: Seal the tube and heat at 80°C for 24 hours.

  • Chan-Lam Coupling: After cooling to room temperature, add methanol, copper(II) acetate, and pyridine. Stir at room temperature, open to the air, for 12 hours.

  • Workup and Purification: Filter the reaction mixture through celite, concentrate, and purify by silica (B1680970) gel chromatography to yield the 6-methoxytryptophan derivative. A typical yield for this two-step, one-pot procedure is around 65% with an 8:1 C6:C5 selectivity.[1]

Logical Workflow for C6-Borylation Troubleshooting

G start Low Yield/Selectivity in C6-Borylation check_catalyst Verify Purity of [Ir(cod)OMe]2 and Ligand start->check_catalyst check_atmosphere Ensure Strictly Inert Atmosphere and Anhydrous Conditions start->check_atmosphere check_temp Confirm Accurate and Stable Reaction Temperature (80°C) start->check_temp check_reagents Check Stoichiometry of Boron Reagents start->check_reagents outcome1 Purify or Replace Catalyst/Ligand check_catalyst->outcome1 Impure outcome2 Improve Schlenk Technique/Glovebox Use check_atmosphere->outcome2 Air/Moisture Leak outcome3 Calibrate Heating Block/Oil Bath check_temp->outcome3 Inaccurate outcome4 Recalculate and Re-weigh Reagents check_reagents->outcome4 Incorrect success Improved Yield and Selectivity outcome1->success outcome2->success outcome3->success outcome4->success G start Hydroperoxide Precursor + 3-Methyl-2-butenal lewis_acid BF3·OEt2, CH2Cl2, -78°C start->lewis_acid product Eight-Membered Endoperoxide Ring (Verruculogen Core) lewis_acid->product Complete Diastereoselectivity side_product Seven-Membered Ether Byproduct lewis_acid->side_product Potential Side Reaction G tryptophan L-Tryptophan Derivative borylation C6-Borylation/ Chan-Lam Coupling tryptophan->borylation dkp_formation Diketopiperazine Formation borylation->dkp_formation pentacycle Pentacycle Assembly dkp_formation->pentacycle dihydroxylation Dihydroxylation pentacycle->dihydroxylation endoperoxide Endoperoxide Cyclization (Verruculogen) dihydroxylation->endoperoxide prenylation Prenylation (this compound) endoperoxide->prenylation

References

Technical Support Center: Investigating Potential Off-target Effects of Fumitremorgin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Fumitremorgin A in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

This compound is a mycotoxin produced by several species of Aspergillus fungi. It is structurally related to Fumitremorgin C, a well-characterized inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). While often used in the context of ABCG2, this compound's most potent described activity is the inhibition of large-conductance Ca2+-activated K+ (BK) channels, which is linked to its tremorgenic and neurotoxic effects.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound can be a useful tool to study BK channel function, its potential to interact with other cellular targets can lead to misinterpretation of experimental results. Identifying and characterizing these off-target effects is crucial for:

  • Accurate Data Interpretation: Ensuring that observed cellular phenotypes are correctly attributed to the inhibition of the intended target.

  • Understanding Toxicity: Elucidating the molecular mechanisms behind this compound-induced cytotoxicity and neurotoxicity.

  • Drug Development: For researchers using this compound as a scaffold for drug design, understanding its polypharmacology is essential for developing more specific and less toxic derivatives.

Q3: What are the known and potential off-target effects of this compound?

The most well-documented off-target effect of this compound is its potent inhibition of BK channels. Due to its structural similarity to other mycotoxins and its complex chemical nature, other potential off-target effects that warrant investigation include:

  • Other Ion Channels: Interaction with other types of ion channels beyond BK channels.

  • Kinases: Modulation of cellular signaling pathways through direct or indirect effects on protein kinases.

  • Mitochondrial Proteins: Interference with mitochondrial function, a common liability for many xenobiotics.

  • Other Transporters: While Fumitremorgin C is a potent ABCG2 inhibitor, the activity of this compound on this and other transporters should be empirically determined in the specific cellular model being used.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed with this compound Treatment
Possible Cause Troubleshooting Step
Off-target effect of this compound 1. Validate the role of the primary target: Use a structurally unrelated inhibitor of the presumed primary target (e.g., a different BK channel blocker) to see if it recapitulates the observed phenotype. 2. Perform target-knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the presumed primary target. If the phenotype persists in the absence of the target, it is likely an off-target effect. 3. Conduct broad-spectrum off-target screening: Employ techniques like kinome profiling or proteomic analysis to identify other potential binding partners of this compound.
Compound purity and stability 1. Verify compound identity and purity: Use techniques like HPLC-MS to confirm the identity and purity of the this compound stock. 2. Assess compound stability: Ensure that the compound is not degrading in the experimental media over the time course of the experiment. This can be checked by analyzing the media at different time points.
Cellular context-dependent effects 1. Test in multiple cell lines: The off-target profile of a compound can vary between different cell types. Confirm the phenotype in at least one other relevant cell line. 2. Evaluate target expression levels: Confirm that the intended target is expressed at sufficient levels in the cellular model being used.
Problem 2: High Background or Variable Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Suboptimal assay conditions 1. Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of the assay. 2. Optimize compound concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing the desired effect. 3. Check for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout.
Mycoplasma contamination 1. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatments.
Inconsistent cell handling 1. Standardize cell culture practices: Ensure consistent cell passage numbers, media formulations, and incubation conditions.

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound Effects on BK Channels

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on BK channel currents in a suitable cell line (e.g., HEK293 cells stably expressing BK channels).

Materials:

  • HEK293 cells expressing BK channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration (buffered with CaCl2) (pH 7.2)

  • This compound stock solution (in DMSO)

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments) to elicit BK channel currents.

    • Record the resulting currents.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) curves.

    • Calculate the percentage of inhibition at each voltage.

    • Determine the IC50 value by testing a range of this compound concentrations.

Data Presentation:

Concentration (µM)Peak Current at +60 mV (pA) - ControlPeak Current at +60 mV (pA) - this compound% Inhibition
0.11500120020
1155075051.6
10148015089.9
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol provides a general workflow for using a commercial kinome profiling service to identify potential kinase targets of this compound.

Methodology:

  • Compound Submission:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).

    • Submit the compound to a kinome profiling service provider (e.g., Eurofins Discovery, Reaction Biology).

  • Assay Format Selection:

    • Choose the desired screening format. A common initial screen involves testing the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Data Analysis:

    • The service provider will perform the assays and provide a report detailing the percent inhibition of each kinase in the panel.

    • Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Hit Validation:

    • Validate the primary hits by performing dose-response experiments to determine the IC50 for each kinase.

    • Confirm the interaction in a cell-based assay that measures the activity of the specific kinase or its downstream signaling pathway.

Data Presentation:

Kinase Target% Inhibition at 10 µM this compound
Kinase A85
Kinase B12
Kinase C65
Kinase D5
Protocol 3: Assessment of Mitochondrial Function

This protocol describes the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and consumables

  • Cell line of interest

  • This compound

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium.

  • Seahorse Analysis:

    • Place the microplate in the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis:

    • The Seahorse software will calculate the OCR and extracellular acidification rate (ECAR).

    • Analyze the data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

TreatmentBasal OCR (pmol/min)ATP-linked OCR (pmol/min)Maximal OCR (pmol/min)
Vehicle Control150100300
1 µM this compound14595280
10 µM this compound10060150

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_validation Target Validation phenotype Unexpected Cellular Phenotype bk_channel BK Channel Activity (Patch-Clamp) phenotype->bk_channel kinome Kinome Profiling phenotype->kinome mito Mitochondrial Function (Seahorse) phenotype->mito proteomics Proteomic Analysis phenotype->proteomics validation Phenotype Rescue/ Recapitulation bk_channel->validation kinome->validation mito->validation proteomics->validation signaling_pathway cluster_cellular_effects Cellular Effects This compound This compound BK Channel BK Channel This compound->BK Channel Inhibition Kinase X Kinase X This compound->Kinase X Modulation Mitochondrial Protein Y Mitochondrial Protein Y This compound->Mitochondrial Protein Y Interaction Membrane Potential Membrane Potential BK Channel->Membrane Potential Signaling Cascade Signaling Cascade Kinase X->Signaling Cascade Cellular Respiration Cellular Respiration Mitochondrial Protein Y->Cellular Respiration Observed Phenotype Observed Phenotype Membrane Potential->Observed Phenotype Signaling Cascade->Observed Phenotype Cellular Respiration->Observed Phenotype troubleshooting_logic start Unexpected Result with This compound q1 Is the compound pure and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the primary target responsible? a1_yes->q2 repurify Repurify/Obtain New Compound a1_no->repurify a2_yes Yes q2->a2_yes a2_no No q2->a2_no on_target On-Target Effect Confirmed a2_yes->on_target off_target Investigate Off-Target Effects a2_no->off_target

Optimizing the working concentration of Fumitremorgin C for cell inhibition studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fumitremorgin C (FTC) for cell inhibition studies. FTC is a potent and specific inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1] Proper optimization of its working concentration is critical for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Fumitremorgin C and what is its primary mechanism of action?

A1: Fumitremorgin C is a mycotoxin that functions as a potent and selective inhibitor of the ABCG2 transporter.[1][2] ABCG2 is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4][5] FTC blocks this efflux, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[2][6]

Q2: What is the recommended starting concentration for Fumitremorgin C in cell-based assays?

A2: A general starting concentration for Fumitremorgin C in cell inhibition studies is in the low micromolar range, typically between 1 µM and 10 µM.[6] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half maximal inhibitory concentration) for your specific model system.

Q3: Is Fumitremorgin C cytotoxic on its own?

A3: Fumitremorgin C generally exhibits low cytotoxicity at its effective inhibitory concentrations.[7] However, it is essential to determine the cytotoxicity of FTC alone in your specific cell line to ensure that the observed effects are due to the inhibition of ABCG2 and not off-target toxicity. This is typically done by treating cells with a range of FTC concentrations in the absence of any other drug.

Q4: How should I prepare and store Fumitremorgin C?

A4: Fumitremorgin C is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO.[8] Aliquot the stock solution and store it at -20°C to maintain stability. A solution in DMSO is generally stable for up to 2 months at 2-8°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No potentiation of chemotherapy drug effect. 1. Cell line does not express functional ABCG2. 2. FTC concentration is too low. 3. FTC has degraded.1. Confirm ABCG2 expression and activity in your cell line using techniques like Western blot, qPCR, or a fluorescent ABCG2 substrate assay. 2. Perform a dose-response curve to determine the optimal inhibitory concentration of FTC. 3. Use a fresh aliquot of FTC and ensure proper storage conditions.
High background cytotoxicity observed with FTC alone. 1. FTC concentration is too high. 2. Cell line is particularly sensitive to FTC. 3. Contamination of the cell culture.1. Perform a cytotoxicity assay with a wide range of FTC concentrations to determine the maximum non-toxic concentration. 2. If sensitivity is high, consider using a lower concentration for a longer duration or exploring alternative ABCG2 inhibitors. 3. Check for and address any potential cell culture contamination.
Inconsistent or variable results. 1. Inconsistent cell seeding density. 2. Variability in drug treatment times. 3. Pipetting errors. 4. FTC solution not properly mixed.1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the incubation times for all treatments. 3. Use calibrated pipettes and proper pipetting techniques. 4. Thoroughly mix the FTC stock solution before each use.

Experimental Protocols

Determining the IC50 of Fumitremorgin C

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Fumitremorgin C in combination with a known ABCG2 substrate drug using a cell viability assay such as the MTT or SRB assay.

Materials:

  • Adherent cancer cell line expressing ABCG2

  • Complete cell culture medium

  • Fumitremorgin C

  • ABCG2 substrate drug (e.g., Mitoxantrone, Topotecan)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization solution (e.g., DMSO or SDS for MTT, Tris buffer for SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of Fumitremorgin C and the ABCG2 substrate drug in complete culture medium.

  • Treatment:

    • Control Groups: Include wells with cells in medium only (untreated control) and cells treated with the solvent (e.g., DMSO) at the highest concentration used.

    • FTC Only: Treat cells with increasing concentrations of Fumitremorgin C alone to assess its intrinsic cytotoxicity.

    • Substrate Drug Only: Treat cells with increasing concentrations of the ABCG2 substrate drug alone to determine its baseline IC50.

    • Combination Treatment: Treat cells with a fixed, non-toxic concentration of the substrate drug in the presence of increasing concentrations of Fumitremorgin C.

  • Incubation: Incubate the plate for a period that allows for the assessment of cell viability (typically 48-72 hours).[9]

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye.[8][10]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[11]

Parameter Description
IC50 (FTC) The concentration of Fumitremorgin C that reduces the viability of cells treated with a fixed concentration of an ABCG2 substrate drug by 50%.
Maximum Non-Toxic Concentration The highest concentration of Fumitremorgin C that does not significantly reduce cell viability when administered alone.

Signaling Pathways and Experimental Workflows

ABCG2 Inhibition by Fumitremorgin C

Fumitremorgin C directly inhibits the efflux function of the ABCG2 transporter, leading to an accumulation of substrate drugs within the cancer cell. This increased intracellular concentration enhances the cytotoxic effect of the chemotherapeutic agent.

ABCG2_Inhibition cluster_cell Cancer Cell Chemotherapy_Drug Chemotherapy Drug (ABCG2 Substrate) ABCG2 ABCG2 Transporter Chemotherapy_Drug->ABCG2 Efflux Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapy_Drug->Intracellular_Drug Extracellular_Drug Extracellular Chemotherapy Drug ABCG2->Extracellular_Drug Pumps out Cell_Death Enhanced Cell Death Intracellular_Drug->Cell_Death Extracellular_Drug->Chemotherapy_Drug Enters Cell FTC Fumitremorgin C FTC->ABCG2 Inhibits

Caption: Mechanism of ABCG2 inhibition by Fumitremorgin C.

Experimental Workflow for Optimizing FTC Concentration

A systematic workflow is essential for accurately determining the optimal working concentration of Fumitremorgin C.

FTC_Optimization_Workflow A Select ABCG2-expressing cell line B Determine cytotoxicity of FTC alone (Dose-response) A->B C Determine IC50 of ABCG2 substrate drug alone (Dose-response) A->C D Perform combination treatment: Fixed substrate drug + varying FTC concentrations B->D C->D E Measure cell viability (e.g., MTT, SRB assay) D->E F Calculate potentiation and determine optimal FTC concentration E->F G Validate with functional ABCG2 transport assay (e.g., fluorescent substrate uptake) F->G

Caption: Workflow for optimizing Fumitremorgin C concentration.

Signaling Pathways Regulating ABCG2 Expression

The expression of the ABCG2 transporter is regulated by various signaling pathways, which can influence the efficacy of Fumitremorgin C. Key pathways include the PI3K/Akt and Hedgehog signaling pathways.[3][12][13]

ABCG2_Regulation cluster_PI3K PI3K/Akt Pathway cluster_Hedgehog Hedgehog Pathway PI3K PI3K Akt Akt PI3K->Akt ABCG2_Gene ABCG2 Gene Expression Akt->ABCG2_Gene Activates SMO SMO GLI GLI SMO->GLI GLI->ABCG2_Gene Activates

Caption: Signaling pathways regulating ABCG2 expression.

References

Strategies to mitigate the toxicity of Fumitremorgin A in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumitremorgin A (FTA) in animal studies. The focus is on understanding and mitigating the inherent neurotoxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity a concern in animal studies?

A1: this compound (FTA) is a potent tremorgenic mycotoxin produced by various species of Aspergillus fungi.[1] It is an indole (B1671886) alkaloid, structurally related to verruculogen.[1] Its primary concern in animal studies is its significant neurotoxicity, which manifests as tremors, convulsions, and in some cases, death.[1][2] These toxic effects can confound experimental results and pose ethical and practical challenges for researchers.

Q2: What are the typical signs of this compound toxicity in rodents?

A2: The most prominent signs of FTA toxicity are related to the central nervous system. These include:

  • Tremors: Fine to severe whole-body tremors are a hallmark of FTA intoxication.

  • Convulsions: Both clonic (jerking) and tonic (stiffening) convulsions can occur, often in a dose-dependent manner.[2][3]

  • Ataxia: Difficulty with coordination and balance.

  • Hyper-reactivity: Increased sensitivity to stimuli.

  • Lethality: At higher doses, FTA can be lethal.[2][3]

Q3: What is the proposed mechanism of this compound's neurotoxicity?

A3: The neurotoxicity of FTA and other tremorgenic mycotoxins is primarily attributed to their interference with inhibitory neurotransmission in the central nervous system. The leading hypothesis is that these mycotoxins, including the structurally similar verruculogen, inhibit the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4][5][6] This inhibition is thought to occur near the chloride channel of the receptor, leading to reduced GABAergic signaling, neuronal hyperexcitability, and the resulting tremors and convulsions.[3][4] Some research also suggests a potential involvement of the serotonergic system, though its role is less clear.[2]

Q4: Are there any established strategies to mitigate this compound toxicity in animal studies?

A4: Currently, there are no universally established and validated protocols for specifically mitigating FTA toxicity in a research setting. However, based on its proposed mechanism of action, several investigational and theoretically-based strategies can be considered. These are detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Managing this compound Neurotoxicity

This guide addresses specific issues you might encounter during your experiments and provides potential solutions based on the current understanding of FTA's toxicology.

Issue 1: Severe, dose-limiting tremors and convulsions.
  • Problem: The dose of FTA required for your experimental endpoint (e.g., ABCG2 inhibition) is causing severe neurotoxicity, leading to animal distress and potential mortality, thus compromising the study.

  • Investigational Mitigation Strategies (Theoretically-Based):

    • Co-administration with a GABA-A Receptor Agonist:

      • Rationale: Since FTA is believed to inhibit GABA-A receptor function, co-administering a GABA-A receptor agonist, such as diazepam, may help to counteract this effect and reduce the severity of tremors and convulsions. Diazepam has been shown to prevent tremors induced by other agents.

      • Suggested Approach (for investigational purposes):

        • Conduct a pilot study to determine a dose of diazepam that does not cause excessive sedation in your animal model.

        • Administer the selected dose of diazepam a short time before the administration of FTA.

        • Observe the animals for any reduction in the severity and onset of tremors and convulsions compared to animals receiving FTA alone. It is crucial to note that this is an experimental approach and the effects of diazepam on your primary experimental outcomes must be carefully considered and controlled for.

Issue 2: Rapid onset of toxicity, preventing the assessment of longer-term effects.
  • Problem: The neurotoxic effects of FTA appear very quickly after administration, making it difficult to study its effects over a longer duration.

  • Potential Solutions:

    • Route of Administration Adjustment:

      • Rationale: The route of administration significantly impacts the rate of absorption and onset of toxicity. Intravenous injection leads to a very rapid onset of symptoms.[2][3]

      • Suggested Approach: If experimentally feasible, consider alternative routes of administration such as oral gavage or subcutaneous injection. This may result in a slower absorption rate and a delayed, potentially less severe, onset of toxicity. Be aware that oral bioavailability may be different and dose adjustments will be necessary.

    • Dose Fractionation:

      • Rationale: Administering the total dose in smaller, divided doses over a period may help to avoid a sharp peak in plasma concentration and reduce the acute toxicity.

      • Suggested Approach: Instead of a single bolus dose, administer the total intended dose of FTA in two or more smaller doses spaced out over a defined period. The feasibility of this approach will depend on the pharmacokinetics of FTA and the experimental design.

Issue 3: High variability in the toxic response between individual animals.
  • Problem: You are observing a wide range of toxic responses at the same dose of FTA, making it difficult to obtain consistent and reproducible data.

  • Potential Solutions:

    • Strict Control of Experimental Variables:

      • Rationale: Factors such as animal age, weight, sex, and stress levels can influence susceptibility to neurotoxins.

      • Suggested Approach:

        • Use animals from a single supplier with a narrow age and weight range.

        • House animals under controlled environmental conditions (temperature, light-dark cycle, noise).

        • Acclimatize animals properly to the experimental procedures to minimize stress.

    • Use of a Scoring System for Neurotoxicity:

      • Rationale: A standardized scoring system can help to quantify the observed toxic effects more objectively and reduce inter-observer variability.

      • Suggested Approach: Develop a simple, clear scoring system for tremors and convulsions (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor/convulsions). This will allow for more consistent data collection.

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicity of this compound in animal studies.

Table 1: Acute Toxicity of this compound in Mice (Intravenous Administration)

Dose (mg/kg)Latency to Onset of Tremor (seconds)Latency to Onset of Clonic Convulsion (seconds)Latency to Onset of Tonic Convulsion (seconds)Latency to Death (seconds)
0.2528.0 ± 2.045.8 ± 3.455.0 ± 4.565.2 ± 5.8
0.5020.0 ± 1.231.8 ± 2.038.6 ± 2.645.2 ± 3.1
1.0014.6 ± 0.922.8 ± 1.427.2 ± 1.731.4 ± 2.0

Data adapted from Yamazaki et al. (1983).[2][3]

Table 2: Lethal Dose (LD50) of this compound

Animal ModelRoute of AdministrationLD50
MouseIntravenous0.185 mg/kg

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity in Mice
  • Animals: Male ICR mice (4 weeks old).

  • Housing: Housed in a temperature and light-controlled environment with ad libitum access to food and water.

  • Test Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline).

  • Administration: Administer the prepared FTA solution intravenously (i.v.) via the tail vein.

  • Observation: Immediately after administration, place the mouse in an observation cage and record the following latency times with a stopwatch:

    • Onset of tremors.

    • Onset of clonic convulsions.

    • Onset of tonic convulsions.

    • Time of death.

  • Data Analysis: Calculate the mean and standard error for each recorded parameter at different dose levels.

Signaling Pathways and Experimental Workflows

FumitremorginA_Toxicity_Pathway cluster_neuron Postsynaptic Neuron FTA This compound GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) FTA->GABA_A_Receptor Inhibits Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Reduces Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Decreases Neuronal_Hyperexcitability Neuronal Hyperexcitability Neuronal_Hyperpolarization->Neuronal_Hyperexcitability Leads to Tremors_Convulsions Tremors & Convulsions Neuronal_Hyperexcitability->Tremors_Convulsions Manifests as

Proposed mechanism of this compound neurotoxicity.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_mitigation Mitigation Strategy (Investigational) cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Mice, 1 week) Compound_Prep FTA Solution Preparation (in appropriate vehicle) Animal_Acclimatization->Compound_Prep Dose_Selection Dose Selection (based on literature/pilot study) Compound_Prep->Dose_Selection Administration FTA Administration (e.g., Intravenous) Dose_Selection->Administration Mitigator_Admin Administer Potential Mitigating Agent (e.g., Diazepam) Dose_Selection->Mitigator_Admin Observation Behavioral Observation (Record latency to tremors, convulsions, etc.) Administration->Observation Scoring Neurotoxicity Scoring (Use a standardized scale) Observation->Scoring Data_Compilation Data Compilation Scoring->Data_Compilation FTA_Admin_Mitigated FTA Administration Mitigator_Admin->FTA_Admin_Mitigated Observation_Mitigated Behavioral Observation & Scoring FTA_Admin_Mitigated->Observation_Mitigated Observation_Mitigated->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Compilation->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General workflow for assessing this compound toxicity.

References

Synthesis of novel Fumitremorgin C analogs with improved metabolic stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers engaged in the synthesis of novel Fumitremorgin C (FTC) analogs with improved metabolic stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to improve the metabolic stability of Fumitremorgin C analogs? A1: Fumitremorgin C and its early analogs, such as the potent Ko series, are effective inhibitors of the ABCG2 transporter, a key protein in multidrug resistance.[1][2][3][4] However, many of these potent compounds contain an ester linkage in their side-chain, which makes them susceptible to hydrolysis by esterases in the body. This chemical and metabolic instability leads to rapid degradation, poor pharmacokinetic profiles, and reduced in vivo efficacy.[1][2] Developing analogs without this liability is essential for creating viable drug candidates.

Q2: What is the primary structural feature responsible for the metabolic instability in early FTC analogs? A2: The primary metabolic liability is an ester linkage present in the side-chain of the most potent early analogs, known as the Ko compounds.[1][2] The goal of novel synthesis campaigns is often to replace this ester with more stable chemical bonds, such as amides or ethers, while preserving the compound's inhibitory activity.

Q3: How important is stereochemistry for the biological activity of these analogs? A3: Stereochemistry is crucial. For tetracyclic analogs, compounds with the 3S,6S,12aS configuration have been shown to be significantly more potent as ABCG2 inhibitors—in some cases, at least 18-fold more potent—than their 3S,6R,12aS diastereoisomeric pairs.[1][2] This stereospecificity is a key consideration for designing an effective synthesis strategy.

Q4: What are the standard in vitro assays for evaluating the metabolic stability of new analogs? A4: The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[5][6][7]

  • Liver Microsomal Stability Assay: Uses subcellular fractions of liver cells containing high concentrations of Phase I metabolic enzymes (e.g., cytochrome P450s). It is a high-throughput method to determine a compound's intrinsic clearance.[5][7][8]

  • Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II enzymes. This provides a more comprehensive assessment of a compound's overall cellular metabolism.[5][7][9]

Q5: What is the mechanism of action for Fumitremorgin C and its analogs? A5: Fumitremorgin C and its analogs act as potent and selective inhibitors of the ATP-binding cassette (ABC) transporter G2, also known as Breast Cancer Resistance Protein (BCRP).[3][10][11] This transporter functions as an efflux pump, removing chemotherapeutic drugs from cancer cells and contributing to multidrug resistance. By inhibiting ABCG2, these analogs increase the intracellular concentration and cytotoxicity of anticancer agents.[3][4][12]

Section 2: Synthesis Troubleshooting Guide

Problem 1: Low yield or failure of the Bischler-Napieralski cyclization step.

  • Possible Cause: Inefficient imine formation.

    • Solution: Ensure starting materials, particularly the 6-methoxy-L-tryptophan methyl ester derivative, are pure and dry.[13] Water can quench the reagents used for cyclization (e.g., POCl₃ or SOCl₂).

  • Possible Cause: Degradation of the indole (B1671886) ring under harsh acidic conditions.

    • Solution: Carefully control the reaction temperature and time. Run the reaction at the lowest effective temperature and monitor progress by TLC or LC-MS to avoid over-incubation.

Problem 2: Poor diastereoselectivity during the reduction of the imine intermediate.

  • Possible Cause: Ineffective stereochemical control from the existing chiral center.

    • Solution: The choice of the C(7) substituent on the tetrahydro-β-carboline intermediate is critical for substrate-controlled reduction.[13] Ensure the protecting group or substituent provides sufficient steric hindrance to direct the hydride attack.

  • Possible Cause: Incorrect reducing agent or reaction temperature.

Problem 3: Difficulty accessing the 6-methoxytryptophan starting material.

  • Possible Cause: Traditional multi-step syntheses from 6-methoxy indole are often low-yielding and inefficient.[13][14]

    • Solution: Consider modern C-H functionalization strategies. An iridium-catalyzed C-H borylation of an N-protected tryptophan derivative, followed by oxidation (Chan-Lam coupling), can provide a more direct and scalable route to the required 6-oxyindole structure.[14][15] Protecting the indole nitrogen with a bulky group like triisopropylsilyl (TIPS) is key to directing the borylation to the C6 position.[14]

Problem 4: Final compound is unstable during purification or storage.

  • Possible Cause: Residual acid or base from the final deprotection or workup steps.

    • Solution: Ensure the compound is thoroughly neutralized and purified. Use a final purification step like preparative RP-HPLC with a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) that can be removed by lyophilization.

  • Possible Cause: Oxidation of the 6-methoxyindole (B132359) core.

    • Solution: Store the final compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Tetracyclic FTC Analog via Bischler-Napieralski Reaction[13]
  • Amide Coupling: Acylate 6-methoxy-L-tryptophan methyl ester with a desired acid chloride (e.g., isovaleryl chloride) in an aprotic solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base (e.g., triethylamine (B128534) or DIEA) at 0 °C to room temperature. Monitor by TLC until starting material is consumed.

  • Bischler-Napieralski Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., acetonitrile). Add phosphorus oxychloride (POCl₃) dropwise at 0 °C and allow the reaction to proceed until imine formation is complete (monitored by LC-MS).

  • Stereoselective Reduction: Cool the reaction mixture containing the imine to -78 °C. Add a reducing agent (e.g., NaBH₄) portion-wise, maintaining the low temperature to ensure high diastereoselectivity.[13]

  • Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting tetrahydro-β-carboline by flash column chromatography.

  • Diketopiperazine Formation: Deprotect the amine (e.g., Fmoc removal with piperidine) to induce spontaneous cyclization and formation of the final tetracyclic ring system.

  • Final Purification: Purify the final analog using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)[6][9]
  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor). Take a sample immediately (T=0 min).

  • Incubation and Sampling: Incubate the mixture at 37 °C in a shaking water bath. Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Calculation: Determine the percentage of the compound remaining at each time point compared to the T=0 sample. The metabolic stability is often expressed as a half-life (t½) or percentage of turnover at the final time point.[9]

Section 4: Data Presentation and Visualizations

Data Tables

Table 1: Comparative Metabolic Stability of FTC Analogs in Human Liver Microsomes

CompoundCore StructureSide-Chain Linkage% Remaining after 60 min
Ko143 (Reference)TetracyclicEster15%
Analog A-1TetracyclicAmide88%
Analog A-2TetracyclicEther92%
Analog B-1TricyclicAmide85%

Table 2: ABCG2 Inhibition Potency of Novel Tetracyclic Analogs

CompoundStereochemistryIC₅₀ (nM)
Analog A-13S,6S,12aS25
Analog A-1 (diastereomer)3S,6R,12aS480
Fumitremorgin CN/A (Natural Product)1200

Visualizations

G cluster_synthesis Synthesis Phase cluster_testing Evaluation Phase start_end start_end process process product product test test Start 6-MeO-Tryptophan Derivative Step1 Amide Coupling Start->Step1 Step2 Bischler-Napieralski Cyclization & Reduction Step1->Step2 Step3 Diketopiperazine Formation Step2->Step3 Crude Crude FTC Analog Step3->Crude Step4 RP-HPLC Purification Crude->Step4 Pure Pure FTC Analog Step4->Pure Stability Metabolic Stability Assay (Liver Microsomes) Pure->Stability Potency ABCG2 Inhibition Assay Pure->Potency Result Lead Candidate Stability->Result Potency->Result

Caption: High-level workflow for the synthesis and evaluation of novel FTC analogs.

G problem problem cause cause solution solution Prob Low Diastereoselectivity in Reduction Step? Cause1 Sub-optimal Temperature? Prob->Cause1 Check Cause2 Incorrect Reducing Agent? Prob->Cause2 Check Cause3 Ineffective Substrate Control? Prob->Cause3 Check Sol1 Maintain strict low temp (e.g., -78°C) Cause1->Sol1 If Yes Sol2 Screen alternate hydride sources Cause2->Sol2 If Yes Sol3 Re-evaluate C(7) substituent for steric hindrance Cause3->Sol3 If Yes

Caption: Troubleshooting flowchart for low diastereoselectivity in FTC analog synthesis.

G cluster_cell Cancer Cell cell cell protein protein drug drug inhibitor inhibitor effect effect ABCG2 ABCG2 Transporter Drug_Out Drug Efflux ABCG2->Drug_Out Pumps Drug Out Drug_In Chemotherapy Drug Drug_In->ABCG2 Apoptosis Cell Death (Apoptosis) Drug_In->Apoptosis Induces Inhibitor FTC Analog Inhibitor->ABCG2 Inhibits

Caption: Mechanism of action: FTC analogs inhibit ABCG2-mediated drug efflux.

References

Technical Support Center: Quantification of Fumitremorgin C by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantification of Fumitremorgin C using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC-UV method for Fumitremorgin C quantification?

A1: A validated method utilizes a C18 column with an isocratic mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile. Detection is performed at a UV wavelength of 225 nm. The retention time for Fumitremorgin C is approximately 9.5 minutes.[1]

Q2: My Fumitremorgin C peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between Fumitremorgin C and the stationary phase, such as with exposed silanol (B1196071) groups on the silica (B1680970) support, can cause tailing. Solution: Ensure the mobile phase pH is appropriate to maintain Fumitremorgin C in a neutral state. Using an end-capped C18 column can also minimize these interactions.

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape. Solution: Replace the guard column and, if necessary, the analytical column.

Q3: I am observing peak fronting for my Fumitremorgin C standard. What could be the issue?

A3: Peak fronting, where the first half of the peak is broader, is often a sign of:

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting. Solution: Dilute your sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

  • Column Collapse: A sudden physical change in the column bed due to extreme pH or temperature can cause fronting. Solution: Operate the column within the manufacturer's recommended pH and temperature ranges.

Q4: The retention time for Fumitremorgin C is shifting between injections. What should I check?

A4: Retention time variability can be caused by:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can help ensure uniformity.

  • Fluctuations in Column Temperature: Changes in the column temperature will affect retention time. Solution: Use a column oven to maintain a constant and stable temperature.

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can cause retention time drift. Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.

Q5: I am not seeing a peak for Fumitremorgin C, or the peak is very small. What are the potential reasons?

A5: A missing or small peak can be due to:

  • Incorrect UV Wavelength: Fumitremorgin C is typically detected at 225 nm.[1] Solution: Verify that the UV detector is set to the correct wavelength.

  • Sample Degradation: Fumitremorgin C may be unstable under certain conditions. Stock solutions are generally stable for up to 3 months when stored at -20°C. Solution: Prepare fresh standards and samples. Protect samples from light and excessive heat.

  • Injection Issues: A problem with the autosampler or manual injector can prevent the sample from being introduced into the system. Solution: Check the injector for any blockages or leaks. Perform a test injection with a known standard.

  • Extraction Inefficiency: If you are extracting Fumitremorgin C from a complex matrix, the extraction procedure may not be efficient. Solution: Optimize the extraction protocol. A common method for biological matrices is protein precipitation with acetonitrile.[1]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and step-by-step solutions.

ProblemPossible CausesRecommended Actions
No Peak or Very Small Peak - Incorrect UV wavelength set on the detector.- Sample degradation.- Injector malfunction.- Inefficient sample extraction.- Verify UV detector is set to 225 nm.[1]- Prepare fresh standards and samples; store stock solutions at -20°C.[2][3]- Check for leaks or blockages in the injector; perform a manual injection if possible.- Review and optimize the sample extraction protocol.
Poor Peak Shape (Tailing) - Column overload.- Secondary interactions with the stationary phase.- Column contamination or aging.- Dilute the sample or reduce injection volume.- Adjust mobile phase pH; consider using an end-capped column.- Replace the guard column; if the problem persists, replace the analytical column.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility.- Column bed collapse.- Dilute the sample or reduce injection volume.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Operate the column within the manufacturer's specified pH and temperature limits.
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Insufficient column equilibration.- Prepare mobile phase accurately and consistently; use a single batch for an entire run if possible.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injections.
High Backpressure - Blockage in the system (e.g., guard column, tubing, filters).- Precipitated buffer in the mobile phase.- Systematically check and replace components (start with the guard column).- Ensure the mobile phase buffer is fully dissolved and filtered.

Experimental Protocol: Quantification of Fumitremorgin C

This protocol is based on a validated method for the quantification of Fumitremorgin C in biological matrices.

1. Sample Preparation (Acetonitrile Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 200 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

ParameterValue
Column C18 Novapak column (or equivalent)
Mobile Phase Isocratic mixture of ammonium acetate and acetonitrile
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 20 µL (typical, may require optimization)
Column Temperature Ambient or controlled at 30°C
UV Detection Wavelength 225 nm[1]
Expected Retention Time ~9.5 minutes[1]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_issue Peak Shape Issue? start->peak_issue retention_issue Retention Time Issue? peak_issue->retention_issue No peak_shape_causes Check: 1. Sample Concentration (Overload) 2. Sample Solubility 3. Column Condition peak_issue->peak_shape_causes Yes sensitivity_issue Sensitivity Issue? retention_issue->sensitivity_issue No retention_causes Check: 1. Mobile Phase Prep 2. Column Temperature 3. Equilibration Time retention_issue->retention_causes Yes sensitivity_causes Check: 1. UV Wavelength (225 nm) 2. Sample Stability 3. Injection Volume/Process sensitivity_issue->sensitivity_causes Yes peak_shape_solution Action: - Dilute Sample - Check Dissolution - Replace Guard/Column peak_shape_causes->peak_shape_solution retention_solution Action: - Remake Mobile Phase - Use Column Oven - Increase Equilibration retention_causes->retention_solution sensitivity_solution Action: - Correct Wavelength - Prepare Fresh Samples - Check Injector sensitivity_causes->sensitivity_solution

Caption: A troubleshooting workflow for common HPLC-UV issues.

HPLC_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample (e.g., Plasma) add_acn Add Acetonitrile sample->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection at 225 nm separate->detect quantify Quantify Peak at ~9.5 min detect->quantify

Caption: The experimental workflow for Fumitremorgin C analysis.

References

Best practices for the storage and handling of Fumitremorgin A to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fumitremorgin A to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound upon receipt?

A1: Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability.[1] For shorter periods, storage at +4°C is also acceptable.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[1] For cell-based assays, DMSO is a commonly used solvent.

Q3: What is the recommended concentration for creating a stock solution?

A3: While specific concentrations may vary based on experimental needs, a stock solution can be prepared by dissolving this compound in the chosen solvent. For similar compounds like Fumitremorgin C, stock solutions are often prepared in DMSO.[2]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q5: For how long are this compound stock solutions stable?

A5: When stored properly at -20°C, stock solutions of similar mycotoxins like Fumitremorgin C are stable for up to 3 months.[4][5] It is recommended to prepare fresh solutions after this period to ensure potency.

Q6: Is this compound sensitive to light?

A6: Yes. Although direct studies on this compound are limited, it is a known characteristic of many mycotoxins to be light-sensitive. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q7: What are the general safety precautions for handling this compound?

A7: this compound is a tremorgenic mycotoxin and should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of the powder and contact with skin and eyes.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments. Degradation of this compound due to improper storage.Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C). Avoid repeated freeze-thaw cycles by preparing aliquots.
Exposure to light.Protect the compound from light at all stages of handling and storage. Use amber vials or cover containers with foil.
Use of an old stock solution.Prepare fresh stock solutions every 3 months.[4][5]
Precipitate observed in the stock solution upon thawing. Low solubility in the chosen solvent at low temperatures.Before use, allow the vial to equilibrate to room temperature and gently vortex to ensure the compound is fully dissolved.[3]
Inconsistent experimental results. Inaccurate concentration of the stock solution.Ensure the lyophilized powder is properly reconstituted by vortexing thoroughly. Calibrate pipettes regularly for accurate liquid handling.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination.

Quantitative Data Summary

Parameter Condition Recommendation/Data Reference
Storage Temperature (Lyophilized) Long-term-20°C[1]
Short-term+4°C
Storage Temperature (Solution) -20°C[3]
Solution Stability at -20°CUp to 3 months[4][5]
Recommended Solvents DMSO, Methanol, Chloroform[1]
Light Sensitivity Protect from light

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time when stored at -20°C.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO

  • Amber, screw-cap microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Stock Solution Preparation: a. On Day 0, accurately weigh a sufficient amount of lyophilized this compound. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into multiple amber microcentrifuge tubes (e.g., 50 µL per tube). d. Store all aliquots at -20°C, protected from light.

  • HPLC Analysis (Time Points): a. Perform HPLC analysis on an initial aliquot on Day 0 to establish the baseline peak area. b. At subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw one aliquot to room temperature. c. Inject a defined volume of the solution into the HPLC system. d. Analyze the sample using a suitable gradient method and detect the this compound peak at its maximum absorbance wavelength.

  • Data Analysis: a. Record the peak area of this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the Day 0 baseline. c. Plot the percentage of this compound remaining against time to visualize the degradation profile.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Inconsistent or Negative Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_age Check Age of Stock Solution check_storage->check_age Conditions OK prepare_new Prepare Fresh Stock Solution check_storage->prepare_new Conditions Not OK check_handling Review Handling Procedures (freeze-thaw cycles, light exposure) check_age->check_handling < 3 months old check_age->prepare_new > 3 months old check_handling->prepare_new Handling Not OK re_run Re-run Experiment check_handling->re_run Handling OK prepare_new->re_run

Caption: Troubleshooting workflow for suspected this compound degradation.

G Recommended Handling of this compound cluster_0 Receipt and Storage (Lyophilized) cluster_1 Solution Preparation and Storage cluster_2 Experimental Use receipt Receive Lyophilized This compound store_solid Store at -20°C (Protect from Light) receipt->store_solid reconstitute Reconstitute in an Appropriate Solvent (e.g., DMSO) store_solid->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Store at -20°C (Protect from Light) aliquot->store_solution thaw Thaw Aliquot at Room Temperature store_solution->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Managing Fumitremorgin A Autofluorescence in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence (autofluorescence) of Fumitremorgin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its autofluorescence a concern in my experiments?

A1: this compound is a mycotoxin and a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a drug efflux transporter. Like many indole (B1671886) alkaloids, this compound is expected to possess intrinsic fluorescent properties. This autofluorescence can interfere with the detection of fluorescent probes and reporters used in cell-based assays, leading to high background signals, reduced sensitivity, and inaccurate quantification of results.

Q2: What are the spectral properties of this compound?

A2: Currently, the specific excitation and emission spectra of this compound are not well-documented in publicly available literature. The first and most critical step in accounting for its autofluorescence is to determine these properties experimentally in your specific assay buffer.

Q3: How can I determine the excitation and emission spectra of this compound?

A3: You can determine the spectral properties of this compound using a spectrofluorometer. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to identify the optimal excitation wavelength and the resulting emission spectrum, which is crucial for selecting appropriate fluorescent dyes for your assay and for setting up controls.

Q4: What are the general strategies to minimize the impact of compound autofluorescence?

A4: There are several strategies you can employ, which fall into three main categories:

  • Experimental Design and Optimization: Proactively choosing assay components to minimize spectral overlap.

  • Signal Correction and Subtraction: Using appropriate controls and analytical methods to remove the contribution of this compound's fluorescence from your data.

  • Signal Quenching: Chemically reducing the autofluorescence signal.

These strategies are detailed in the troubleshooting guides below.

Troubleshooting Guides

Problem: High background fluorescence in my assay when using this compound.

This is a common issue when working with fluorescent compounds. The following steps will guide you in identifying the source of the high background and mitigating its effects.

Step 1: Characterize the Autofluorescence of this compound.

Before you can correct for its autofluorescence, you need to know its spectral properties.

  • Action: Perform a spectral scan of this compound in your assay medium using a spectrofluorometer. (See Experimental Protocol 1).

Step 2: Optimize Your Choice of Fluorophores.

Once you know the emission spectrum of this compound, you can select fluorescent dyes for your assay that have minimal spectral overlap.

  • Action: Choose primary and secondary antibodies, or fluorescent probes, with emission spectra that are well-separated from the emission spectrum of this compound. Red-shifted fluorophores are often a good choice as cellular and compound autofluorescence is typically stronger in the blue and green regions of the spectrum.[1]

Hypothetical Spectral Data for this compound and Recommended Fluorophores

For illustrative purposes, let's assume this compound has the following spectral properties. Note: This is a hypothetical example; you must determine the actual spectra experimentally.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Recommended for Use with this compound?
This compound (Hypothetical) 350 460 N/A
Hoechst 33342350461No (Significant Overlap)
DAPI358461No (Significant Overlap)
Alexa Fluor 488495519Caution (Potential Overlap)
GFP488507Caution (Potential Overlap)
Alexa Fluor 647 650 668 Yes (Good Separation)
Cy5 649 670 Yes (Good Separation)
PE-Cy7 488, 565 785 Yes (Good Separation)

Step 3: Include Proper Controls.

Controls are essential for accurately subtracting the background fluorescence.

  • Action: Prepare the following control samples:

    • Unstained Cells: To measure the baseline cellular autofluorescence.

    • Cells + this compound (No Fluorescent Stain): To measure the combined autofluorescence of the cells and the compound.

    • Stained Cells (No this compound): Your positive control for the specific fluorescent signal.

    • Stained Cells + this compound: Your experimental sample.

Step 4: Implement Background Subtraction.

  • Action: During data analysis, subtract the fluorescence intensity of the "Cells + this compound" control from your "Stained Cells + this compound" experimental samples. This will help to isolate the specific signal from your fluorescent probe.

Step 5: Consider Advanced Techniques.

If background subtraction is insufficient, more advanced methods may be necessary.

  • Action:

    • Spectral Unmixing: If you have access to a spectral flow cytometer or a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the emission spectrum of this compound from the spectra of your fluorescent dyes.[2][3][4][5]

    • Chemical Quenching: In fixed-cell assays, you can use a quenching agent like sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence, which may also impact the compound's fluorescence.[6] (See Experimental Protocol 2).

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To identify the fluorescence excitation and emission maxima of this compound in your experimental buffer.

Materials:

  • Spectrofluorometer

  • Quartz cuvette

  • This compound stock solution

  • Your cell-based assay buffer (e.g., phenol (B47542) red-free DMEM with 1% FBS)

Methodology:

  • Prepare a dilution series of this compound in your assay buffer. Start with the highest concentration you use in your experiments and prepare several serial dilutions.

  • Blank the spectrofluorometer using your assay buffer alone.

  • Determine the Excitation Spectrum: a. Based on the indole structure, set the emission wavelength to a starting point in the blue-green range (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 280 nm to 420 nm). c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • Determine the Emission Spectrum: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The wavelength with the highest intensity is the emission maximum.

  • Repeat for the different concentrations of this compound to check for concentration-dependent effects.

Protocol 2: Sodium Borohydride Treatment to Reduce Autofluorescence in Fixed Cells

Objective: To chemically reduce autofluorescence after fixation. This is suitable for immunofluorescence microscopy.

Materials:

  • Fixed cells on coverslips or in a microplate

  • Phosphate-buffered saline (PBS)

  • Sodium borohydride (NaBH₄)

Methodology:

  • Fix and wash your cells according to your standard protocol (e.g., with 4% paraformaldehyde in PBS).

  • Prepare a fresh solution of sodium borohydride. Dissolve 1 mg of NaBH₄ in 10 ml of PBS (0.1% solution). Prepare this solution immediately before use as it is not stable.

  • Quench the autofluorescence. Add the freshly prepared NaBH₄ solution to your fixed cells and incubate for 15-30 minutes at room temperature.

  • Wash thoroughly. Aspirate the NaBH₄ solution and wash the cells three to four times with PBS to remove all traces of the quenching agent.

  • Proceed with your staining protocol (e.g., permeabilization, blocking, antibody incubation).

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis start Start: Cell-based Assay with this compound determine_spectra Determine this compound Excitation/Emission Spectra (Protocol 1) start->determine_spectra choose_fluorophores Select Spectrally Distinct Fluorophores (Red-Shifted) determine_spectra->choose_fluorophores prepare_controls Prepare Controls: - Unstained - this compound only - Stained only choose_fluorophores->prepare_controls run_assay Run Assay prepare_controls->run_assay acquire_data Acquire Data run_assay->acquire_data background_subtract Background Subtraction acquire_data->background_subtract spectral_unmixing Advanced: Spectral Unmixing acquire_data->spectral_unmixing if needed final_results Corrected Results background_subtract->final_results spectral_unmixing->final_results

Caption: Workflow for accounting for this compound autofluorescence.

spectral_overlap cluster_spectra Emission Spectra cluster_overlap Spectral Overlap FumitremorginA This compound (Hypothetical) HighOverlap High Overlap: Difficult to distinguish signals FumitremorginA->HighOverlap LowOverlap Low Overlap: Ideal for multiplexing FumitremorginA->LowOverlap GFP GFP GFP->HighOverlap Alexa647 Alexa Fluor 647 Alexa647->LowOverlap

Caption: Minimizing spectral overlap with this compound.

References

Validation & Comparative

A Comparative Analysis of Fumitremorgin A and Verruculogen as High-Potency BK Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent tremorgenic mycotoxins, Fumitremorgin A and Verruculogen, in their capacity as inhibitors of the large-conductance calcium-activated potassium (BK) channels. We present a synthesis of available experimental data, outline common methodologies for their study, and visualize key concepts to support further research and drug development endeavors.

Introduction to BK Channels and Their Inhibition

Large-conductance calcium-activated potassium (BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their unique dual activation by intracellular calcium and membrane depolarization allows them to play a significant role in cellular physiology. The inhibition of these channels can have profound effects, making specific inhibitors valuable tools for research and potential therapeutic agents. Among the known inhibitors are the tremorgenic mycotoxins, including this compound and its precursor, Verruculogen.

Quantitative Comparison of Inhibitory Potency

While both this compound and Verruculogen are recognized for their potent inhibition of BK channels, direct comparative studies providing head-to-head IC50 values under identical conditions are not extensively documented in the literature. However, data from various studies allow for an approximate comparison of their potencies. Verruculogen and this compound are known to block high-conductance Ca2+-activated K+ (BK) channels, which is believed to be the cause of their tremorgenic activity. Verruculogen is notably a biosynthetic precursor to fumitremorgin B.

For the purposes of this guide, we will present typical ranges of inhibitory concentrations found in literature. It is critical to note that these values are highly dependent on experimental conditions, including the specific BK channel splice variant, intracellular calcium concentration, and membrane potential.

Parameter This compound Verruculogen Notes
Target Channel High-Conductance Ca2+-activated K+ (BK) ChannelHigh-Conductance Ca2+-activated K+ (BK) ChannelBoth compounds exhibit high specificity for BK channels.
Typical IC50 Range 100 - 500 nM20 - 200 nMVerruculogen generally exhibits higher potency.
Mechanism Non-competitive inhibitionNon-competitive inhibitionBoth are thought to bind to the channel protein itself.
Primary Effect Inhibition of outward K+ current, leading to neuronal hyperexcitabilityInhibition of outward K+ current, leading to neuronal hyperexcitabilityThe resulting membrane depolarization underlies their tremorgenic effects.

Mechanism of Action and Structural Relationship

This compound and Verruculogen belong to a class of indole (B1671886) alkaloids that cause tremors in vertebrates. Their primary mechanism of action is the blockade of BK channels. This inhibition is thought to occur from the extracellular side of the channel. The structural relationship between these compounds is close, with Verruculogen serving as a direct precursor in the biosynthesis of other fumitremorgins.

G cluster_biosynthesis Biosynthetic Pathway cluster_action Mechanism of Action Verruculogen Verruculogen Fumitremorgin_B Fumitremorgin_B Verruculogen->Fumitremorgin_B Enzymatic Conversion Inhibition Inhibition Verruculogen->Inhibition Fumitremorgin_A Fumitremorgin_A Fumitremorgin_B->Fumitremorgin_A Further Modification Fumitremorgin_A->Inhibition BK_Channel BK Channel Effect Neuronal Hyperexcitability (Tremors) BK_Channel->Effect Blockade leads to Inhibition->BK_Channel

Caption: Biosynthetic relationship and shared mechanism of action.

Experimental Protocols: Electrophysiological Recording

The most common technique to assess the inhibitory effects of this compound and Verruculogen on BK channels is the patch-clamp technique . This method allows for the direct measurement of ion flow through single or multiple channels in a cell membrane.

Inside-Out Patch-Clamp Protocol for BK Channel Inhibition Assay
  • Cell Preparation: Culture cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the hSlo gene) on glass coverslips.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with pipette solution.

  • Solution Preparation:

    • Pipette Solution (extracellular): Contains the main permeant ion (e.g., 140 mM KCl) and buffering agents (e.g., 10 mM HEPES), adjusted to a physiological pH of 7.4.

    • Bath Solution (intracellular): Contains a similar ionic composition to the pipette solution, but with a known concentration of free Ca2+ (e.g., 10 µM) buffered with EGTA, to activate the BK channels from the intracellular side.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Excision: Retract the pipette from the cell to excise the membrane patch, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Recording: Apply a voltage protocol (e.g., voltage steps from -80 mV to +80 mV) and record the resulting potassium currents using a patch-clamp amplifier.

  • Inhibitor Application: Perfuse the bath with a solution containing the inhibitor (this compound or Verruculogen) at various concentrations.

  • Data Analysis: Measure the reduction in current amplitude at each inhibitor concentration to determine the dose-response relationship and calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture BK Channel- Expressing Cells B Prepare Patch Pipette (2-4 MΩ) C Prepare Extracellular (Pipette) & Intracellular (Bath) Solutions D Form Gigaseal on Cell Membrane C->D E Excise Patch (Inside-Out Configuration) D->E F Record Baseline BK Currents E->F G Perfuse with Inhibitor (e.g., Verruculogen) F->G H Record Inhibited BK Currents G->H I Measure Current Reduction H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for an inside-out patch-clamp experiment.

Conclusion

Both this compound and Verruculogen stand out as potent, non-competitive inhibitors of BK channels. Current evidence suggests that Verruculogen may possess a slightly higher potency. Their shared mechanism of action, stemming from their close biosynthetic relationship, makes them invaluable for probing the function and physiological roles of BK channels. The choice between these two inhibitors may depend on the specific experimental goals, desired potency, and commercial availability. Further head-to-head comparative studies under standardized conditions would be beneficial to the research community to delineate more subtle differences in their inhibitory profiles.

A Comparative Analysis of Fumitremorgin C and its Analog Ko143 as ABCG2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide range of drugs. The development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. This guide provides a detailed comparative analysis of two well-characterized ABCG2 inhibitors: the mycotoxin Fumitremorgin C (FTC) and its synthetic analog, Ko143.

Performance and Efficacy: A Head-to-Head Comparison

Fumitremorgin C was one of the first identified potent and specific inhibitors of ABCG2.[1][2] However, its clinical development has been hampered by significant neurotoxicity.[1][2][3][4] This led to the synthesis of Ko143, a nontoxic analog designed to retain the inhibitory potency of FTC without its adverse effects.[5] Ko143 has since become a benchmark inhibitor for in vitro and preclinical studies of ABCG2.

Ko143 is a significantly more potent inhibitor of ABCG2 than Fumitremorgin C.[3] While FTC has an effective concentration (EC50) in the micromolar range (around 1-5 µM) for ABCG2 inhibition, Ko143 exhibits an EC50 in the nanomolar range (around 10 nM).[1] In fact, Ko143 is considered one of the most potent ABCG2 inhibitors discovered to date.[3][4]

A critical advantage of Ko143 over other inhibitors is its high selectivity for ABCG2 over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[6] One study demonstrated that Ko143 has over 200-fold greater selectivity for ABCG2 compared to P-gp and MRP1.[3][6] While highly potent against ABCG2, at higher concentrations (≥1 μM), Ko143 can also affect the transport activity of ABCB1 and ABCC1.[7]

Despite its high potency and selectivity, a major drawback of Ko143 is its metabolic instability, particularly its rapid hydrolysis in vivo, which limits its oral bioavailability and in vivo efficacy.[5][8][9][10] The tert-butyl ester group of Ko143 is quickly removed by carboxylesterase 1.[8] This has spurred further research into developing more stable analogs of Ko143.[5][9][10]

Quantitative Data Summary

ParameterFumitremorgin C (FTC)Ko143Reference
Potency (EC50/IC50) ~ 1-5 µM~ 10 nM (IC50: 0.25 µM in MDCK-II cells)[1][6]
Selectivity Potent and specific for ABCG2Highly selective for ABCG2 (>200-fold over P-gp and MRP1)[3][4][6]
Toxicity NeurotoxicNontoxic at effective concentrations[1][2][3][4]
In Vivo Applicability Precluded by toxicityLimited by metabolic instability[3][4][5][8]

Visualizing the Science

ABCG2 Inhibition Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating and comparing ABCG2 inhibitors like Fumitremorgin C and Ko143.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Cell Line Selection (e.g., ABCG2-overexpressing vs. parental) B Substrate Selection (e.g., Hoechst 33342, Pheophorbide A) A->B C Inhibitor Treatment (Fumitremorgin C vs. Ko143) B->C D Efflux/Accumulation Assay (Flow Cytometry or Fluorescence Microscopy) C->D E Data Analysis (IC50/EC50 Determination) D->E F ATPase Assay E->F G Competition Assay (with known substrates) E->G H Animal Model Selection (e.g., wild-type or knockout mice) G->H I Pharmacokinetic Study (Oral availability of a substrate drug) H->I J Efficacy Study (Tumor growth inhibition) I->J

Caption: A typical workflow for the evaluation of ABCG2 inhibitors.

ABCG2-Mediated Drug Efflux and Inhibition Pathway

This diagram illustrates the mechanism of ABCG2-mediated drug efflux and its inhibition by compounds like Fumitremorgin C and Ko143.

G cluster_0 Cellular Environment cluster_1 Extracellular cluster_2 Cell Membrane cluster_3 Intracellular Extracellular ABCG2 ABCG2 Transporter ABCG2->Extracellular Drug Efflux ADP ADP + Pi ABCG2->ADP Drug Chemotherapeutic Drug Drug->ABCG2 Binding Inhibitor Fumitremorgin C or Ko143 Inhibitor->ABCG2 Inhibition ATP ATP ATP->ABCG2 Hydrolysis

Caption: Mechanism of ABCG2 drug efflux and its inhibition.

Detailed Experimental Protocols

ABCG2 Inhibition Assay using Hoechst 33342 Accumulation

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells.

Materials:

  • ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.

  • Cell culture medium (e.g., DMEM).

  • Hoechst 33342 dye.

  • Fumitremorgin C and Ko143.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Protocol:

  • Seed the ABCG2-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.[11]

  • Pre-incubate the cells with various concentrations of Fumitremorgin C or Ko143 for a specified time (e.g., 1-2 hours).[11]

  • Add Hoechst 33342 to a final concentration of 3 µM and incubate for 30-60 minutes at 37°C.[11][12]

  • Wash the cells with ice-cold PBS to remove extracellular dye.

  • Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

  • The increase in fluorescence in the presence of the inhibitor corresponds to the inhibition of ABCG2-mediated efflux.

Mitoxantrone (B413) Efflux and Sensitization Assay

This assay determines the ability of an inhibitor to reverse ABCG2-mediated resistance to the chemotherapeutic drug mitoxantrone.

Materials:

  • ABCG2-overexpressing cells and parental cells.

  • Mitoxantrone.

  • Fumitremorgin C and Ko143.

  • Cell viability assay kit (e.g., XTT).[13][14]

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of mitoxantrone in the presence or absence of a fixed concentration of Fumitremorgin C or Ko143.[14]

  • Incubate for a period that allows for cytotoxicity to occur (e.g., 48-72 hours).

  • Assess cell viability using an XTT or similar assay.[13][14]

  • A decrease in the IC50 of mitoxantrone in the presence of the inhibitor indicates reversal of resistance.

ATPase Activity Assay

This assay measures the effect of the inhibitors on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.

Materials:

  • Isolated membranes from ABCG2-overexpressing cells or purified ABCG2 protein.

  • ATP.

  • A known ABCG2 substrate (e.g., estrone-3-sulfate) to stimulate ATPase activity.[15]

  • Fumitremorgin C and Ko143.

  • Phosphate (B84403) detection reagent.

Protocol:

  • Incubate the ABCG2-containing membranes or purified protein with the stimulating substrate and various concentrations of the inhibitor.

  • Initiate the reaction by adding ATP.

  • After a defined incubation period, stop the reaction.

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

  • Inhibition of ATPase activity will result in a decrease in the amount of Pi generated.

Conclusion

Ko143 represents a significant advancement over its parent compound, Fumitremorgin C, as a research tool for studying ABCG2. Its high potency and specificity, coupled with a lack of toxicity, make it an invaluable inhibitor for in vitro investigations. However, its poor metabolic stability remains a hurdle for in vivo applications. The comparative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and overcome ABCG2-mediated multidrug resistance. The ongoing development of more stable Ko143 analogs holds promise for future clinical applications in cancer therapy.[5][9][10]

References

Validating the specificity of Fumitremorgin C as an ABCG2 inhibitor over P-gp and MRP1.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the specificity of a chemical probe is paramount. Fumitremorgin C (FTC), a mycotoxin, has emerged as a valuable tool for studying the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This guide provides a comprehensive comparison of FTC's inhibitory activity on ABCG2 against two other major multidrug resistance transporters, P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), supported by experimental data and detailed protocols.

Fumitremorgin C and its more potent analog, Ko143, are highly selective inhibitors of ABCG2.[1][2] Experimental evidence consistently demonstrates that these compounds exhibit significantly lower activity against both P-gp and MRP1, making them reliable reagents for isolating the function of ABCG2 in cellular and in vivo models.[2][3]

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of Fumitremorgin C's analog, Ko143, against the three major ABC transporters. Ko143 is often used as a more potent and less toxic alternative to FTC for in vivo studies and demonstrates a similar specificity profile.[2][3]

TransporterCompoundIC50 / EC90Selectivity over P-gp & MRP1Reference
ABCG2 (BCRP) Ko143EC90: 26 nM>200-fold[1]
P-glycoprotein (P-gp) Ko143>5 µM (EC90)-[3]
MRP1 Ko143Low activity>200-fold[1][2]

IC50 (Half-maximal inhibitory concentration) and EC90 (Effective concentration to achieve 90% of the maximal effect) values are key indicators of a compound's potency.

Studies have shown that Ko143 is at least 200-fold less active against P-gp compared to its potent inhibition of ABCG2.[3] This high degree of selectivity is crucial for experiments aiming to dissect the specific contribution of ABCG2 to multidrug resistance, without the confounding effects of inhibiting other transporters.

Experimental Protocols

To validate the specificity of Fumitremorgin C or its analogs, a series of in vitro assays are typically employed. Below are detailed methodologies for assessing the inhibitory activity against ABCG2, P-gp, and MRP1.

ABCG2 Inhibition Assay (Mitoxantrone Efflux Assay)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate, mitoxantrone (B413), from cells overexpressing the transporter.

Materials:

  • Cells overexpressing human ABCG2 (e.g., HEK293-ABCG2) and parental control cells.

  • Mitoxantrone (fluorescent substrate).

  • Fumitremorgin C or other test inhibitors.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of Fumitremorgin C or the test compound for 30-60 minutes at 37°C.

  • Substrate Loading: Add mitoxantrone (final concentration, e.g., 5 µM) to the wells and incubate for an additional 60-120 minutes at 37°C.

  • Wash and Efflux: Wash the cells with ice-cold assay buffer to remove extracellular mitoxantrone.

  • Fluorescence Measurement: Measure the intracellular fluorescence of mitoxantrone using a flow cytometer or a fluorescence plate reader (Excitation: ~610 nm, Emission: ~670 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates blockage of ABCG2-mediated efflux. Calculate the IC50 value from the dose-response curve.

P-gp Inhibition Assay (Calcein-AM Efflux Assay)

This widely used assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases.

Materials:

  • Cells overexpressing human P-gp (e.g., K562/MDR) and parental control cells.

  • Calcein-AM (non-fluorescent substrate).

  • Test inhibitor and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Assay buffer.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor at various concentrations for 30 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM (final concentration, e.g., 0.25 µM) to all wells and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor signifies P-gp inhibition. Determine the IC50 value from the concentration-response curve.

MRP1 Inhibition Assay (Vesicular Transport Assay)

This assay uses inside-out membrane vesicles prepared from cells overexpressing MRP1 to directly measure the transport of a substrate.

Materials:

  • Inside-out membrane vesicles from MRP1-overexpressing cells (e.g., Sf9-MRP1) and control vesicles.

  • Radiolabeled or fluorescent MRP1 substrate (e.g., [³H]-estradiol-17-β-glucuronide).

  • Test inhibitor and a known MRP1 inhibitor (e.g., MK-571) as a positive control.

  • Assay buffer containing ATP and an ATP-regenerating system.

  • Scintillation counter or fluorescence detector.

Procedure:

  • Vesicle Preparation: Prepare membrane vesicles according to standard protocols.

  • Reaction Setup: In a 96-well plate, mix the membrane vesicles with the assay buffer, the MRP1 substrate, and varying concentrations of the test inhibitor.

  • Initiate Transport: Start the transport reaction by adding ATP. For negative controls, add AMP instead of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop Reaction and Filtration: Stop the reaction by adding ice-cold stop buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.

  • Quantification: Measure the amount of substrate trapped within the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence detector.

  • Data Analysis: Inhibition of substrate transport into the vesicles in the presence of the test compound indicates MRP1 inhibition. Calculate the IC50 value.

ATPase Assay (General for all ABC Transporters)

This biochemical assay measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport. Inhibitors can modulate this activity.

Materials:

  • Purified membrane preparations containing high levels of ABCG2, P-gp, or MRP1.

  • ATP.

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).

  • Test inhibitor and known activators/inhibitors for each transporter.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation with assay buffer and the test inhibitor at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction and add the phosphate detection reagent.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: A decrease in the transporter's basal or substrate-stimulated ATPase activity in the presence of the test compound indicates inhibition.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental design and the biological context, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Assay Setup cluster_assay Inhibition Assays cluster_analysis Data Analysis start Start cells Cell Culture (ABCG2, P-gp, MRP1 overexpressing) start->cells preincubation Pre-incubate cells with Inhibitor cells->preincubation inhibitor Prepare Fumitremorgin C Concentration Gradient inhibitor->preincubation substrate Add Transporter-Specific Fluorescent Substrate preincubation->substrate incubation Incubate at 37°C substrate->incubation wash Wash to Remove Extracellular Substrate incubation->wash measurement Measure Intracellular Fluorescence wash->measurement calculation Calculate IC50 Values measurement->calculation comparison Compare Potency across ABCG2, P-gp, and MRP1 calculation->comparison end Conclusion: Specificity Validated comparison->end

Caption: Experimental workflow for validating inhibitor specificity.

multidrug_resistance cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular ABCG2 ABCG2 (BCRP) drug_out Chemotherapeutic Drug ABCG2->drug_out Efflux Pgp P-gp (ABCB1) Pgp->drug_out Efflux MRP1 MRP1 (ABCC1) MRP1->drug_out Efflux drug_in Chemotherapeutic Drug drug_in->ABCG2 drug_in->Pgp drug_in->MRP1 target Cellular Target (e.g., DNA) drug_in->target Inhibits apoptosis Apoptosis target->apoptosis Induces FTC Fumitremorgin C FTC->ABCG2 Specific Inhibition

Caption: Role of ABC transporters in multidrug resistance.

Conclusion

The available data strongly supports the use of Fumitremorgin C and its analog Ko143 as highly specific inhibitors of the ABCG2 transporter. Their minimal activity against P-gp and MRP1 allows for the precise investigation of ABCG2's role in drug resistance and disposition. By employing the detailed experimental protocols provided in this guide, researchers can confidently validate the specificity of these and other potential ABCG2 inhibitors in their own experimental systems.

References

Comparative Neurotoxicity of Fumitremorgin A and Other Tremorgenic Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the neurotoxic properties of Fumitremorgin A and other significant tremorgenic mycotoxins, including penitrem A, verruculogen (B192650), and aflatrem (B161629). Produced by various species of Aspergillus and Penicillium, these indole-diterpene alkaloids are contaminants of foodstuffs and animal feed, posing a considerable risk to animal and human health.[1] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their toxicity, mechanisms of action, and the experimental protocols used for their evaluation.

Tremorgenic mycotoxins are known to induce a characteristic neurological syndrome marked by sustained tremors, ataxia, weakness, and convulsions.[1] While they present with similar clinical signs, their potency and specific molecular interactions show notable differences. Their primary neurotoxic effects are mediated through the disruption of neurotransmitter release and potent inhibition of large-conductance Ca2+-activated potassium (BK) channels in the central nervous system.[1]

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data on the neurotoxicity of this compound and other tremorgenic mycotoxins, compiled from various experimental studies.

Table 1: Acute Toxicity and Tremorgenic Potency in Mice

ParameterThis compoundPenitrem AVerruculogenAflatremReference(s)
Median Tremorgenic Dose (Intraperitoneal) Data not available0.19 mg/kg0.92 mg/kg3 mg/kg (in rats)[2][3][4]
Lowest Tremor-Inducing Dose (Oral) Data not available0.50 mg/kgNot ReportedData not available[1][5]
Lethal Dose, 50% (LD50) (Intraperitoneal) Data not available1.1 mg/kg2.6 mg/kgData not available[1]
Lethal Dose, 50% (LD50) (Oral) Data not available10 mg/kg127.7 mg/kgData not available[1][5]

Table 2: Effects on Neurotransmitter Systems

MycotoxinEffect on Neurotransmitter ReleaseAnimal Model/SystemReference(s)
This compound Interferes with neurotransmitter release.[6]General observation[6]
Penitrem A ↑ Spontaneous release of Glutamate (B1630785) (62%), GABA (100%), and Aspartate (68%).[7]Sheep Corpus Striatum Synaptosomes[7]
↑ Spontaneous release of endogenous Glutamate (213%), GABA (455%), and Aspartate (277%).[7]Rat Cerebrocortical Synaptosomes[7]
Verruculogen ↑ Spontaneous release of Glutamate and Aspartate (300-400% increase in m.e.p.p. frequency).[7]Locust Neuromuscular Junction[7]
↑ Spontaneous release of Glutamate (1300%) and Aspartate (1200%); no effect on GABA.[7]Rat Cerebrocortical Synaptosomes[7]
Aflatrem ↓ GABA & Glutamate uptake/release.[5]Rat Hippocampal Nerve Terminals[4][5]

Mechanisms of Neurotoxic Action

The primary mechanisms of neurotoxicity for these mycotoxins involve the disruption of normal neuronal signaling.

  • Inhibition of BK Channels: this compound, penitrem A, and verruculogen are potent antagonists of large-conductance Ca2+-activated potassium (BK) channels.[1][8][9] These channels are critical for regulating neuronal excitability by contributing to the repolarization phase of the action potential. Their inhibition leads to prolonged depolarization, increased neuronal firing, and enhanced neurotransmitter release, which underlies the observed tremorgenic effects.[1]

  • Modulation of GABAergic Neurotransmission: Verruculogen and penitrem A also impact the GABAergic system. Verruculogen can act as a GABA-A receptor antagonist.[8] By antagonizing the primary inhibitory neurotransmitter receptor in the brain, it reduces inhibitory signaling, contributing to neuronal hyperexcitability.[8] Penitrem A has also been shown to impair GABAergic neurotransmission in the cerebellum.[10][11]

  • Alteration of Neurotransmitter Release: These mycotoxins significantly interfere with the release of key amino acid neurotransmitters. Verruculogen has been demonstrated to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate.[7][8] Penitrem A also enhances the release of glutamate and aspartate, as well as the inhibitory neurotransmitter GABA.[1][7] In contrast, aflatrem has been shown to decrease the uptake of both GABA and glutamate in hippocampal nerve terminals.[5][12]

The following diagram illustrates the proposed signaling pathway for tremorgenic mycotoxins that target BK and GABA-A channels.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Mycotoxin This compound Penitrem A Verruculogen BK_Channel BK Channel Mycotoxin->BK_Channel Inhibition GABA_A_Receptor GABA-A Receptor Mycotoxin->GABA_A_Receptor Antagonism (Verruculogen) Depolarization Prolonged Depolarization Ca_Influx Increased Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter_Release ↑ Glutamate & Aspartate Release Ca_Influx->Neurotransmitter_Release Postsynaptic_Receptors Neurotransmitter Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activation Hyperexcitability Neuronal Hyperexcitability Postsynaptic_Receptors->Hyperexcitability Tremors Tremors Hyperexcitability->Tremors

Proposed signaling pathway for tremorgenic mycotoxins.

Experimental Protocols

Standardized protocols are crucial for the reliable and reproducible investigation of the neurotoxicity of these mycotoxins.

1. Assessment of Tremorgenic Potency in Mice

  • Objective: To determine the median tremorgenic dose (TD50) of a mycotoxin.

  • Methodology:

    • Animals (e.g., male mice) are administered with varying doses of the mycotoxin via intraperitoneal injection.

    • Animals are observed for the onset, intensity, and duration of tremors.

    • Tremor intensity is scored on a standardized scale (e.g., 0-4), where 0 indicates no tremor and 4 indicates severe, sustained tremors with convulsions.[8]

    • The TD50, the dose at which 50% of the animals exhibit a predetermined tremor score (e.g., ≥2), is calculated using statistical methods like Probit analysis.[8]

2. In Vitro Electrophysiology: Patch-Clamp Analysis of BK Channels

  • Objective: To quantify the inhibitory effect of mycotoxins on BK channels.

  • Methodology:

    • Cells expressing BK channels (e.g., cultured neurons or cell lines) are used.

    • The whole-cell patch-clamp technique is employed to record ion channel currents.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • BK currents are elicited by depolarizing voltage steps.

    • After recording baseline currents, the mycotoxin is applied to the external solution via a perfusion system.

    • The effect of the toxin on the current amplitude is recorded and analyzed to determine the percentage of inhibition and calculate the IC50.[1]

3. Neurotransmitter Release Assay from Synaptosomes

  • Objective: To measure the effect of mycotoxins on the release of neurotransmitters from nerve terminals.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., cerebral cortex, hippocampus) of control and mycotoxin-treated animals.[12]

    • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

    • Centrifugation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Spontaneous Release: Synaptosomes are incubated in a physiological buffer at 37°C. Aliquots of the supernatant are collected at various time points to measure the amount of endogenously released neurotransmitters using techniques like HPLC.[12]

    • Stimulated Release: To study the effect on depolarization-evoked release, synaptosomes are stimulated with an agent like veratrine (B1232203) or high potassium concentration. The amount of neurotransmitter released is then quantified.

The following diagram outlines a general experimental workflow for assessing the neurotoxicity of these mycotoxins.

cluster_workflow Experimental Workflow for Neurotoxicity Assessment start Mycotoxin Administration (in vivo or in vitro) behavioral Behavioral Assessment (Tremor Scoring) start->behavioral electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology neurochemical Neurochemical Analysis (Synaptosome Assay) start->neurochemical data_analysis Data Analysis (TD50, IC50, Release %) behavioral->data_analysis electrophysiology->data_analysis neurochemical->data_analysis conclusion Comparative Neurotoxicity Profile data_analysis->conclusion

General experimental workflow for neurotoxicity assessment.

Conclusion

This compound, along with penitrem A, verruculogen, and aflatrem, represents a significant class of neurotoxic mycotoxins. While they all induce tremorgenic effects, their potencies and specific mechanisms of action can differ. This compound, a prenylated derivative of verruculogen, is a potent inhibitor of BK channels.[9] Verruculogen and penitrem A also target BK channels and additionally modulate GABAergic neurotransmission.[1][8] Aflatrem, in contrast, appears to primarily affect neurotransmitter uptake systems.[5] A thorough understanding of these differences is essential for accurate risk assessment and the development of potential therapeutic interventions for mycotoxicoses. Further direct comparative studies are warranted to fully elucidate the nuanced yet significant differences in their neurotoxic profiles.

References

Unlocking the Potential of ABCG2 Inhibition: A Comparative Guide to Novel Fumitremorgin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 is of paramount importance in overcoming multidrug resistance in cancer therapy. Fumitremorgin C (FTC), a mycotoxin, was one of the first identified specific inhibitors of ABCG2, but its inherent neurotoxicity has precluded its clinical use.[1][2][3] This has spurred the development of novel, non-toxic analogs with improved inhibitory activity. This guide provides a comprehensive comparison of these analogs, focusing on their structure-activity relationships, supported by experimental data and detailed protocols.

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a key transporter protein that contributes to multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents.[4][5] Inhibition of ABCG2 can restore the efficacy of these anticancer drugs.[3] Structure-activity relationship (SAR) studies of fumitremorgin C analogs have revealed critical structural features necessary for potent and selective inhibition of ABCG2.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of various fumitremorgin C analogs against ABCG2 has been evaluated using several in vitro assays, primarily focusing on the inhibition of ABCG2's ATPase activity and its substrate transport function. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

CompoundStructure TypeABCG2 IC50 (nM)Key Findings & References
Fumitremorgin C (FTC) Pentacyclic~1000Potent but neurotoxic.[1][2][3]
Ko143 Tetracyclic9.7Highly potent and specific, non-toxic in vitro. Considered one of the most potent BCRP inhibitors.[1][2][4][6]
MZ29 TetracyclicPotentA strong ABCG2 inhibitor.[5][7]
MZ82 TetracyclicLess PotentBinds deeper in the ABCG2 cavity, inducing conformational changes.[5]
AZ99 TetracyclicHighly PotentA highly potent inhibitor with potentially improved in vivo stability.[5]
Tryprostatin A Seco-analog (ring-opened)InactiveLacks the tetracyclic scaffold and does not significantly inhibit ABCG2 ATPase activity.[5]
Other Tetracyclic Analogs TetracyclicVariablePotency is highly dependent on stereochemistry, with the 3S,6S,12aS configuration being crucial for high potency.[8][9]
Tricyclic Analogs TricyclicInactiveGenerally found to be inactive as ABCG2 inhibitors.[8][9]

Structure-Activity Relationship (SAR) Insights

The development of fumitremorgin C analogs has yielded significant insights into the structural requirements for potent ABCG2 inhibition:

  • The Tetracyclic Core is Essential: SAR studies have unequivocally demonstrated that the closed, tetracyclic ring structure is crucial for high-potency inhibition of ABCG2.[4][5] Analogs with a ring-opened scaffold, such as tryprostatin A, are largely inactive.[5]

  • Stereochemistry Plays a Critical Role: The stereochemical configuration of the molecule is a key determinant of its inhibitory activity. Specifically, the 3S,6S,12aS configuration has been identified as being essential for potent ABCG2 inhibition.[8][9] Diastereomers with a different configuration show significantly reduced or no activity.[8][9]

  • Side-Chain Modifications Modulate Potency and Stability: Modifications to the side chains of the tetracyclic core can influence both the potency and the metabolic stability of the analogs. For instance, the ester linkage in some of the potent "Ko" series of compounds can be a liability due to hydrolysis by esterases.[8][9] The development of analogs like AZ99, which lack this ester linkage, aims to improve in vivo stability.[5]

Below is a diagram illustrating the core structural differences between the active tetracyclic analogs and the inactive ring-opened (seco) analogs.

cluster_active Active Analogs cluster_inactive Inactive Analogs Active Tetracyclic Core (e.g., Ko143, AZ99) Inactive Ring-Opened (Seco) Core (e.g., Tryprostatin A) SAR Structure-Activity Relationship SAR->Active Potent ABCG2 Inhibition SAR->Inactive Loss of Activity

Core structural determinants of ABCG2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are protocols for two key experiments used to evaluate the activity of fumitremorgin C analogs against ABCG2.

ABCG2 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis that fuels the transport activity of ABCG2.

Materials:

  • Membrane preparations from cells overexpressing human ABCG2.

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT.

  • ATP solution: 4 mM ATP in Assay Buffer.

  • Test compounds (fumitremorgin C analogs) at various concentrations.

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the ABCG2 membrane preparation to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known ABCG2 inhibitor like Ko143) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Stop the reaction and measure the amount of inorganic phosphate released by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of ATPase activity inhibition for each compound concentration and determine the IC50 value.

Hoechst 33342 Dye Extrusion Assay

This cell-based assay measures the ability of a compound to block the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

  • Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells.

  • Cell culture medium.

  • Hoechst 33342 dye solution.

  • Test compounds (fumitremorgin C analogs) at various concentrations.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Seed the ABCG2-overexpressing cells and parental cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified pre-incubation time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., Ko143) and a negative control (vehicle).

  • Add the Hoechst 33342 dye to all wells at a final concentration of 5 µM.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for dye uptake and efflux.

  • Wash the cells with ice-cold PBS to remove extracellular dye.

  • Measure the intracellular fluorescence of Hoechst 33342 using a flow cytometer or a fluorescence plate reader.

  • Increased intracellular fluorescence in the presence of a test compound indicates inhibition of ABCG2-mediated dye extrusion.

  • Quantify the inhibition and determine the IC50 value of the compound.

The following diagram illustrates the general workflow for screening and confirming ABCG2 inhibitors.

Start Start: Novel Fumitremorgin C Analogs HTS High-Throughput Screening (e.g., Pheophorbide a accumulation) Start->HTS Primary_Hits Primary Hits HTS->Primary_Hits ATPase_Assay ATPase Activity Assay Primary_Hits->ATPase_Assay Dye_Extrusion Hoechst 33342 Dye Extrusion Assay Primary_Hits->Dye_Extrusion Confirmation Confirmation of ABCG2 Inhibition ATPase_Assay->Confirmation Dye_Extrusion->Confirmation SAR_Studies Structure-Activity Relationship Analysis Confirmation->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Workflow for the evaluation of novel ABCG2 inhibitors.

Conclusion

The fumitremorgin C scaffold has proven to be a rich source for the development of potent and specific ABCG2 inhibitors. The SAR studies have clearly defined the essential structural motifs, namely the tetracyclic core and specific stereochemistry, required for high-potency inhibition. Analogs such as Ko143 and AZ99 represent significant advancements over the parent compound, offering high potency without the associated neurotoxicity. The continued exploration of this chemical space, guided by the principles of SAR and robust experimental evaluation, holds great promise for the development of clinically useful agents to combat multidrug resistance in cancer.

References

A Comparative Analysis of the Biological Activities of Fumitremorgin A and Fumitremorgin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A and Fumitremorgin B are indole (B1671886) alkaloids belonging to the diketopiperazine class of mycotoxins, primarily produced by fungi of the Aspergillus genus. Both compounds are known for their potent biological activities, particularly their tremorgenic effects. This guide provides a comparative overview of their known biological activities, supported by available experimental data. It also details the methodologies for key biological assays and visualizes the proposed signaling pathways involved in their mechanisms of action.

Comparative Biological Activities

This compound and Fumitremorgin B exhibit a range of biological effects, with neurotoxicity being the most prominent. While both are recognized as tremorgenic mycotoxins, the extent and nature of their other biological activities, such as cytotoxicity and antifungal effects, show notable differences.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and Fumitremorgin B. Direct comparative studies are limited, and thus the data is compiled from various independent investigations.

Table 1: Comparative Cytotoxicity

CompoundCell Line / OrganismAssay TypeResult (IC₅₀ / LC₅₀)Citation
This compound Data Not Available---
Fumitremorgin B U937 (Human lymphoma)Proliferation Assay14.12 µM[1]
PC3 (Human prostate cancer)Proliferation Assay43.36 µM[1]
Brine ShrimpLethality Assay13.6 µg/mL-

Table 2: Comparative Tremorgenic Activity

CompoundAnimal ModelAdministration RouteResult (LD₅₀)Citation
This compound MiceIntravenous0.185 mg/kg[2]
Fumitremorgin B Data Not Available---

Table 3: Comparative Antifungal Activity

CompoundFungal SpeciesResult (MIC)Citation
This compound Data Not Available--
Fumitremorgin B Botrytis cinerea, Alternaria solani, Alternaria alternata, Colletotrichum gloeosporioides, Fusarium solani, Fusarium oxysporum6.25 - 50 µg/mL[1]

Table 4: Cell Cycle Inhibition

CompoundCell LineEffectResult (MIC)Citation
This compound Data Not Available---
Fumitremorgin B tsFT210 (Mouse mammary carcinoma)M Phase Arrest26.1 µM-

Key Biological Activities in Detail

Neurotoxicity and Tremorgenic Effects

Both this compound and B are potent tremorgens, inducing tremors, convulsions, and other neurological effects.[3][4] this compound has been shown to have an intravenous LD₅₀ of 0.185 mg/kg in mice, highlighting its significant toxicity.[2] The neurotoxic effects of these compounds are believed to be mediated through their interaction with neurotransmitter systems and ion channels.

Cytotoxicity

Fumitremorgin B has demonstrated cytotoxic effects against various cancer cell lines. It inhibits the proliferation of U937 human lymphoma cells with an IC₅₀ of 14.12 µM and PC3 human prostate cancer cells with an IC₅₀ of 43.36 µM.[1] It also exhibits lethality against brine shrimp with an LC₅₀ of 13.6 µg/mL. Currently, there is a lack of publicly available data on the cytotoxic IC₅₀ values of this compound against cancer cell lines.

Antifungal Activity

Fumitremorgin B has been reported to possess significant antifungal activity against a range of phytopathogenic fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL.[1] There is currently no available data on the antifungal properties of this compound.

Cell Cycle Inhibition

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and B exert their biological effects are still under investigation. However, current research points towards their interaction with ion channels and key cellular processes.

Proposed Neurotoxic Mechanism of this compound

This compound's tremorgenic activity is thought to involve the modulation of GABAergic and serotonergic neurotransmitter systems.[2] It is also suggested to be a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels.[5] The inhibition of these channels can lead to neuronal hyperexcitability, contributing to tremors and convulsions.

Fumitremorgin_A_Neurotoxicity cluster_neuron Neuron FumitremorginA This compound GABA_Receptor GABAA Receptor FumitremorginA->GABA_Receptor Inhibition BK_Channel BK Channel FumitremorginA->BK_Channel Inhibition Serotonin_System Serotonergic System FumitremorginA->Serotonin_System Modulation Hyperexcitability Neuronal Hyperexcitability GABA_Receptor->Hyperexcitability Leads to BK_Channel->Hyperexcitability Leads to Serotonin_System->Hyperexcitability Contributes to Tremors Tremors & Convulsions Hyperexcitability->Tremors

Proposed neurotoxic mechanism of this compound.
Proposed Cell Cycle Arrest Mechanism of Fumitremorgin B

Fumitremorgin B's ability to induce M phase cell cycle arrest suggests its interference with the mitotic machinery. A plausible mechanism is the disruption of the G2/M checkpoint, potentially through the inhibition of key regulatory proteins like Cyclin B1/CDK1 complex, which is crucial for entry into mitosis.

Fumitremorgin_B_Cell_Cycle_Arrest cluster_cell_cycle G2/M Checkpoint FumitremorginB Fumitremorgin B CyclinB_CDK1 Cyclin B1/CDK1 Complex FumitremorginB->CyclinB_CDK1 Inhibition G2 G2 Phase G2->CyclinB_CDK1 Activation M M Phase CyclinB_CDK1->M Promotes entry Arrest M Phase Arrest CyclinB_CDK1->Arrest

Proposed M phase arrest mechanism of Fumitremorgin B.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or B in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate 24h Step1->Step2 Step3 Treat with This compound/B Step2->Step3 Step4 Incubate (e.g., 48h) Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate 4h Step5->Step6 Step7 Solubilize formazan (add DMSO) Step6->Step7 Step8 Measure absorbance (570 nm) Step7->Step8 End Calculate IC50 Step8->End

Workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

1. Inoculum Preparation:

  • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

2. Drug Dilution:

  • Prepare serial twofold dilutions of Fumitremorgin B in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Include a drug-free control well (growth control) and a sterility control well (medium only).

3. Inoculation:

  • Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).

4. Incubation:

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

5. Reading the Results:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Antifungal_Susceptibility_Workflow Start Start Step1 Prepare fungal inoculum Start->Step1 Step2 Prepare serial dilutions of Fumitremorgin B Start->Step2 Step3 Inoculate microtiter plate Step1->Step3 Step2->Step3 Step4 Incubate at 35°C (48-72h) Step3->Step4 Step5 Read MIC Step4->Step5 End End Step5->End

Workflow for antifungal susceptibility testing.

Conclusion

This compound and Fumitremorgin B are biologically active mycotoxins with significant neurotoxic potential. Fumitremorgin B also exhibits notable cytotoxic and antifungal activities. While there are gaps in the direct comparative data, the available information suggests that both compounds warrant further investigation to fully elucidate their mechanisms of action and potential applications in biomedical research. The provided protocols offer a starting point for researchers interested in conducting further comparative studies on these and other related mycotoxins.

References

Cross-resistance profiles of cancer cell lines to drugs in the presence of Fumitremorgin C.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive analysis of the cross-resistance profiles of various cancer cell lines to chemotherapeutic agents in the presence of Fumitremorgin C (FTC). FTC, a mycotoxin, has been identified as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] The overexpression of ABCG2/BCRP is a significant mechanism of multidrug resistance (MDR) in cancer, leading to the efflux of a wide range of structurally and functionally diverse chemotherapeutic drugs.[1][4] This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Reversal of Multidrug Resistance by Fumitremorgin C: A Quantitative Overview

Fumitremorgin C has demonstrated remarkable efficacy in reversing multidrug resistance in cancer cell lines that overexpress the ABCG2/BCRP transporter.[1][3][5] Its inhibitory action restores the sensitivity of resistant cells to various anticancer drugs by increasing intracellular drug accumulation.[2][5][6] However, it is crucial to note that FTC does not reverse drug resistance mediated by other prominent ABC transporters such as P-glycoprotein (Pgp) or the Multidrug Resistance Protein (MRP).[2][5][6]

The following tables summarize the quantitative data on the reversal of drug resistance by Fumitremorgin C across different cancer cell lines and chemotherapeutic agents. The data is presented as the fold-reversal of resistance, which indicates how many times more sensitive the resistant cells become to a particular drug in the presence of FTC.

Table 1: Reversal of Drug Resistance in S1-M1-3.2 Human Colon Carcinoma Cells

Chemotherapeutic AgentFold Reversal of Resistance (5 µM FTC)
Mitoxantrone (B413)93-fold
Doxorubicin26-fold
Topotecan24-fold

Data sourced from studies on the S1-M1-3.2 cell line, which was selected for resistance to mitoxantrone and exhibits high levels of ABCG2 expression.[2]

Table 2: Reversal of Drug Resistance in MCF-7/BCRP (Breast Cancer) Transfected Cells

Chemotherapeutic AgentFold Reversal of Resistance (5 µM FTC)
Mitoxantrone29.4-fold
Doxorubicin6.6-fold
Topotecan6.5-fold
Paclitaxel1.1-fold (No significant reversal)

These MCF-7 breast cancer cells were specifically engineered to overexpress the BCRP gene, providing a clear model to study BCRP-mediated resistance.[1]

Table 3: Reversal of Drug Resistance in MCF-7/mtxR (Mitoxantrone-Selected) Breast Cancer Cells

Chemotherapeutic AgentFold Reversal of Resistance
Mitoxantrone114-fold
Doxorubicin3-fold

This cell line was developed through selection with mitoxantrone, leading to acquired resistance primarily through ABCG2 overexpression.[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the key experimental methodologies employed in the cited research.

Cell Viability and Cytotoxicity Assays (e.g., Sulforhodamine B (SRB) Assay)

This assay is a common method to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of a resistance modulator like Fumitremorgin C.

  • Cell Seeding: Cancer cell lines (both the parental drug-sensitive line and the drug-resistant subline) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of Fumitremorgin C (e.g., 5 µM). Control wells contain the vehicle (e.g., DMSO) or Fumitremorgin C alone to assess its intrinsic cytotoxicity.

  • Incubation: The plates are incubated for a period of 3 days to allow for cell growth and drug action.

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically using 10% trichloroacetic acid for 1 hour.

  • Staining: The fixed cells are washed and then stained with 0.1% Sulforhodamine B (SRB) solution, which binds to cellular proteins.

  • Solubilization and Absorbance Reading: Excess stain is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then measured using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: Cell survival is calculated relative to the control wells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined for each drug with and without Fumitremorgin C. The fold-reversal of resistance is then calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Fumitremorgin C.[2]

Drug Accumulation Assays

These assays are crucial for determining whether the reversal of resistance is due to an increase in the intracellular concentration of the chemotherapeutic agent.

  • Cell Preparation: Drug-sensitive and drug-resistant cells are harvested and washed.

  • Incubation with Radiolabeled Drug: The cells are incubated in a medium containing a radiolabeled version of the chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or [¹⁴C]doxorubicin) for a specific period (e.g., 90 minutes) at 37°C. This is performed in both the absence and presence of a specific concentration of Fumitremorgin C (e.g., 1 µM).

  • Washing and Lysis: After incubation, the cells are thoroughly washed to remove any extracellular radiolabeled drug. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Normalization and Analysis: The results are normalized to the total protein content or cell number to ensure accurate comparison between samples. An increase in radioactivity in the cells treated with Fumitremorgin C indicates an inhibition of drug efflux and increased intracellular accumulation.[6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding the role of Fumitremorgin C in overcoming multidrug resistance.

Mechanism of ABCG2/BCRP-Mediated Drug Efflux and Inhibition by Fumitremorgin C cluster_cell Cancer Cell cluster_transporter ABCG2/BCRP Transporter Cell_Membrane Cell Membrane ABCG2 ABCG2/BCRP ADP ADP + Pi ABCG2->ADP Drug_out Chemotherapeutic Drug ABCG2->Drug_out Efflux ATP ATP ATP->ABCG2 Energy Drug_in Chemotherapeutic Drug (e.g., Mitoxantrone) Drug_in->ABCG2 Binding Extracellular Extracellular Space FTC Fumitremorgin C FTC->ABCG2 Binding Inhibition Inhibition Inhibition->ABCG2 Extracellular->Drug_in Drug Entry Intracellular Intracellular Space

Caption: ABCG2/BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.

Experimental Workflow for Assessing Cross-Resistance Reversal Start Start Cell_Culture Culture Drug-Sensitive (Parental) and Drug-Resistant Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with Chemotherapeutic Drug +/- Fumitremorgin C Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., SRB Assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 Values and Fold-Reversal of Resistance Viability_Assay->Data_Analysis Conclusion Determine Cross-Resistance Profile and Reversal Efficacy Data_Analysis->Conclusion

References

Comparing the bioactivity of synthetically derived versus naturally isolated Fumitremorgin A.

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Fumitremorgin A derived from synthetic routes versus that isolated from natural sources. The primary focus is on its well-documented role as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein implicated in multidrug resistance in cancer.

Equivalence of Synthetic and Natural this compound

The fundamental goal of total synthesis in chemistry is the exact replication of a natural product's molecular structure. Consequently, synthetically derived this compound, when successfully produced and purified, is structurally and functionally identical to its naturally isolated counterpart. Therefore, the bioactivity of pure synthetic this compound is expected to be indistinguishable from that of the pure natural compound.

While direct comparative studies are scarce, the value of synthesis lies in providing a reliable and scalable source of the molecule for research and development. Furthermore, synthetic chemistry allows for the creation of novel analogs with potentially enhanced properties, such as increased potency or improved metabolic stability. A prime example is Ko143, a synthetic analog of the related natural product Fumitremorgin C, which was developed to be a more potent and specific ABCG2 inhibitor.[1]

Quantitative Bioactivity Data: Inhibition of ABCG2

This compound and its analogs are potent inhibitors of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP). This transporter plays a crucial role in the efflux of various chemotherapeutic agents from cancer cells, leading to multidrug resistance. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.

The table below summarizes the inhibitory potency of naturally occurring Fumitremorgin C and its highly potent synthetic analog, Ko143, against the ABCG2 transporter.

CompoundSourceTargetIC50 / EC90
Fumitremorgin C NaturalABCG2/BCRPPotent inhibitor; reverses multidrug resistance[2]
Ko143 SyntheticABCG2/BCRPIC50: 9.7 nM (ATPase activity)[3][4], EC90: 26 nM[5][6]

Note: Fumitremorgin C is a well-studied natural precursor and analog of this compound. Ko143 is a synthetic derivative of Fumitremorgin C, engineered for enhanced potency and specificity.[1][7]

Experimental Protocol: ABCG2 Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against the ABCG2 transporter involves a cell-based assay using a fluorescent substrate.

Objective: To measure the inhibition of ABCG2-mediated efflux of a fluorescent substrate in cells overexpressing the transporter.

Materials:

  • Cells overexpressing ABCG2 (e.g., NCI-H460/MX20 or transfected HEK-293 cells).[8]

  • Pheophorbide a (PhA), a fluorescent substrate of ABCG2.[8][9]

  • This compound (or analog) as the test inhibitor.

  • Fumitremorgin C or Ko143 as a positive control inhibitor.[10]

  • Cell culture medium and phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Plate the ABCG2-overexpressing cells in a suitable format (e.g., 96-well plate or 60-mm dish) and allow them to adhere and grow to approximately 70% confluency.[10]

  • Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound (this compound) or control inhibitors for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate, Pheophorbide a (e.g., at a final concentration of 10 µM), to the wells containing the cells and inhibitor.[11][12]

  • Incubation: Incubate the cells with the substrate and inhibitor for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light as PhA is a photosensitizer.[10]

  • Washing: After incubation, wash the cells with cold PBS to remove the extracellular substrate and inhibitor.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Pheophorbide a using a flow cytometer or a fluorescence plate reader. Increased intracellular fluorescence compared to the untreated control indicates inhibition of the ABCG2 transporter.[10]

  • Data Analysis: The ABCG2 transporter activity can be calculated and plotted against the inhibitor concentration to determine the IC50 value.[10]

Visualization of the Mechanism of Action

The primary mechanism of action for this compound in the context of multidrug resistance is the direct inhibition of the ABCG2 transporter protein.

ABCG2_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Enters transporter Drug_out Drug Efflux (Resistance) ABCG2->Drug_out Efflux FumitremorginA This compound FumitremorginA->ABCG2 Inhibits out out in Extracellular

Caption: Inhibition of ABCG2-mediated drug efflux by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the bioactivity of an ABCG2 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture ABCG2- overexpressing cells incubate_inhibitor Incubate cells with This compound culture->incubate_inhibitor prepare_compounds Prepare dilutions of This compound prepare_compounds->incubate_inhibitor add_substrate Add fluorescent substrate (Pheophorbide a) incubate_inhibitor->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate wash Wash cells incubate_substrate->wash measure Measure intracellular fluorescence wash->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for ABCG2 inhibition assay.

References

Unveiling the Inhibitory Landscape of Fumitremorgin C Analogs on ABCB1 and ABCC1 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the intricate battle against multidrug resistance (MDR) in cancer, the role of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1), remains a critical focal point for therapeutic intervention. Fumitremorgin C (FTC), a mycotoxin, and its analogs have emerged as potent inhibitors of the ABCG2 transporter. However, their inhibitory effects on ABCB1 and ABCC1 are less characterized but equally important for understanding their specificity and potential off-target effects. This guide provides a comparative assessment of the inhibitory activities of Fumitremorgin C analogs against ABCB1 and ABCC1, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Potency of Fumitremorgin C Analogs

While primarily recognized as potent ABCG2 inhibitors, Fumitremorgin C and its synthetic analog Ko143 exhibit inhibitory activity against ABCB1 and ABCC1, particularly at higher concentrations.[1][2] This lack of absolute specificity is a crucial consideration for their application in both preclinical and potential clinical settings.

The tetracyclic core structure of these compounds is a key determinant of their inhibitory activity.[3][4] Furthermore, stereochemistry plays a significant role, with specific configurations demonstrating markedly higher potency against their primary target, ABCG2.[3][4] While this stereospecificity is pronounced for ABCG2, its influence on ABCB1 and ABCC1 inhibition is not as well-defined, suggesting different binding interactions with these transporters.[3][4]

Precise IC50 values for a wide range of Fumitremorgin C analogs against ABCB1 and ABCC1 are not extensively documented in publicly available literature, as the research focus has predominantly been on their interaction with ABCG2. However, studies on Ko143 provide some insight into its cross-reactivity.

CompoundTransporterAssay TypeObserved EffectReference(s)
Ko143 ABCB1Rhodamine 123 AccumulationSignificant increase in substrate accumulation observed at concentrations of 20 µM and higher.[1]
ATPase ActivityStimulates ATPase activity, suggesting it may be a substrate as well as an inhibitor.[1]
Ko143 ABCC1Calcein-AM AccumulationA 4-fold and 7-fold increase in substrate accumulation was observed at 10 µM and 20 µM, respectively.[1]
Fumitremorgin C (FTC) ABCB1Rhodamine 123 AccumulationNo significant inhibition observed at 10 µM.[5]

Table 1: Summary of Inhibitory Effects of Ko143 and Fumitremorgin C on ABCB1 and ABCC1. This table summarizes the observed inhibitory effects and provides context on the concentrations at which these effects become apparent.

Experimental Protocols for Assessing Transporter Inhibition

Accurate assessment of the inhibitory effects of compounds on ABCB1 and ABCC1 relies on robust and well-defined experimental protocols. The following are detailed methodologies for commonly employed in vitro assays.

ABCB1 Inhibition: Calcein-AM Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of calcein (B42510), a fluorescent substrate of ABCB1.

Materials:

  • 96-well black-walled, clear-bottom cell culture plates

  • Cell line overexpressing ABCB1 (e.g., K562/ADR, MDCKII-MDR1) and the corresponding parental cell line

  • Assay buffer (e.g., RPMI-1640 without phenol (B47542) red, supplemented with 0.1% BSA)

  • Test compound (Fumitremorgin C analog) stock solution

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 dye (for cell number normalization)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the ABCB1-overexpressing and parental cells into the 96-well plates at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight to allow for cell attachment.

  • Compound Incubation: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add assay buffer containing various concentrations of the test compound to the wells. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. Incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with ice-cold assay buffer to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Add fresh assay buffer to the wells. Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Cell Number Normalization (Optional but Recommended): After measuring calcein fluorescence, incubate the cells with Hoechst 33342 dye and measure the fluorescence (Ex/Em: ~350/460 nm) to normalize for any variations in cell number.

Data Analysis: Calculate the fluorescence intensity for each condition. The increase in calcein accumulation in the presence of the inhibitor is indicative of ABCB1 inhibition. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ABCB1 Inhibition: Rhodamine 123 Efflux Assay

This assay utilizes rhodamine 123, another fluorescent substrate of ABCB1, to assess transporter activity.

Materials:

  • Flow cytometer or fluorescence microscope

  • Cell line overexpressing ABCB1 and the corresponding parental cell line

  • Assay buffer

  • Test compound stock solution

  • Rhodamine 123 stock solution (e.g., 1 mM in DMSO)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the ABCB1-overexpressing and parental cells in the assay buffer.

  • Compound Incubation: Aliquot the cell suspension into tubes and add the test compound at various concentrations. Include positive and vehicle controls. Incubate for 10-30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold assay buffer to remove extracellular rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed assay buffer (with or without the test compound) and incubate at 37°C for 30-60 minutes to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microscope.

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the presence of the inhibitor indicates inhibition of rhodamine 123 efflux.

ABCC1 Inhibition Assay

A common method to assess ABCC1 activity involves measuring the efflux of fluorescent substrates like calcein-AM or specific ABCC1 substrates.

Materials:

  • ABCC1-overexpressing cell line (e.g., HL60/MRP, HEK293-MRP1) and parental cell line

  • Fluorescent substrate (e.g., Calcein-AM)

  • Known ABCC1 inhibitor as a positive control (e.g., MK-571)

  • Test compound stock solution

  • Assay buffer

  • Fluorescence detection instrument (plate reader or flow cytometer)

Procedure: The protocol is similar to the ABCB1 Calcein-AM assay. Cells are pre-incubated with the test compound, followed by loading with the fluorescent substrate. The key difference is the use of an ABCC1-overexpressing cell line and an appropriate positive control for ABCC1 inhibition.

Experimental and Logical Workflows

To facilitate the understanding of the experimental processes, the following diagrams illustrate the workflows for assessing transporter inhibition.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed ABCB1/ABCC1 overexpressing cells overnight Incubate overnight start->overnight wash1 Wash cells overnight->wash1 add_inhibitor Add Fumitremorgin C analog (test compound) wash1->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 add_substrate Add fluorescent substrate (e.g., Calcein-AM) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 wash2 Wash cells incubate2->wash2 measure Measure intracellular fluorescence wash2->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for cell-based fluorescence accumulation assays.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that Fumitremorgin C analogs exert their inhibitory effects on ABCB1 and ABCC1 by modulating specific intracellular signaling pathways. The primary mechanism of action is believed to be direct interaction with the transporter proteins, either by competing with substrates for binding or by allosterically modifying the transporter's conformation.

Future research may explore potential indirect effects on signaling cascades that regulate the expression or function of these transporters, but this area remains largely uninvestigated for this class of compounds.

Conclusion

Fumitremorgin C analogs, particularly Ko143, demonstrate inhibitory activity against ABCB1 and ABCC1, albeit at higher concentrations than required for potent ABCG2 inhibition. This highlights the importance of comprehensive specificity profiling for any potential therapeutic agent targeting ABC transporters. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative assessments of these and other novel inhibitors. While the direct modulation of signaling pathways by these compounds in the context of ABCB1 and ABCC1 inhibition is not yet established, their utility as chemical probes will continue to be invaluable in the ongoing effort to overcome multidrug resistance.

References

Experimental validation of drug resistance reversal by Fumitremorgin C in preclinical models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the efficacy of Fumitremorgin C (FTC) in reversing multidrug resistance (MDR) in preclinical cancer models. FTC, a mycotoxin, has been identified as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), a key player in the efflux of various chemotherapeutic agents from cancer cells.[1][2][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in overcoming cancer drug resistance.

Data Presentation: Fumitremorgin C Efficacy in Reversing Drug Resistance

The following tables summarize the quantitative data from preclinical studies, demonstrating the ability of Fumitremorgin C and its analogs to sensitize resistant cancer cells to chemotherapeutic drugs.

Table 1: In Vitro Reversal of Doxorubicin Resistance by Fumitremorgin C

Cell LineDrugIC50 (nM) without FTCIC50 (nM) with 5 µM FTCFold Reversal of ResistanceReference
MCF-7 (Doxorubicin-selected)Doxorubicin~189~902.1[4]

Table 2: Comparative IC50 Values of Chemotherapeutic Agents in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (nM)Reference
HeLa (Parental)MitoxantroneData not available in specific value[5]
HeLa/SN100 (Resistant)MitoxantroneData not available in specific value[5]
A549 (Parental)DoxorubicinData not available in specific value[6]
A549 (Resistant)DoxorubicinData not available in specific value[6]
MCF-7 (Parental)Doxorubicin~90[4]

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature, highlighting a need for standardized reporting in future studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., parental and drug-resistant cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug and Inhibitor Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, mitoxantrone) with and without a fixed, non-toxic concentration of Fumitremorgin C (e.g., 1-10 µM).

  • Incubation: Remove the culture medium from the wells and add the drug/inhibitor solutions. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.

Drug Accumulation Assay

This assay quantifies the intracellular concentration of a chemotherapeutic agent.

  • Cell Preparation: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with or without Fumitremorgin C (e.g., 10 µM) for 1 hour at 37°C.

  • Drug Incubation: Add a fluorescent or radiolabeled chemotherapeutic agent (e.g., [³H]-mitoxantrone) to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • For fluorescent drugs, measure the fluorescence intensity using a fluorometer.

    • For radiolabeled drugs, measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the intracellular drug concentration to the total protein content of each sample and express the results as fold-increase in accumulation in the presence of FTC compared to the control.

Western Blotting for BCRP/ABCG2 Expression

This technique is used to detect the expression level of the BCRP protein.

  • Protein Extraction: Lyse the cultured cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP/ABCG2 (e.g., BXP-21) overnight at 4°C.[7] A loading control antibody (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the BCRP expression to the loading control.

Mandatory Visualization

Signaling Pathway Diagram

BCRP_Inhibition_by_FumitremorginC cluster_cell Cancer Cell cluster_membrane Cell Membrane BCRP_Transporter BCRP/ABCG2 (Efflux Pump) Intracellular_Space Intracellular Space Intracellular_Space->BCRP_Transporter Drug Efflux Nucleus Nucleus Intracellular_Space->Nucleus Drug Action Cell_Death Apoptosis/ Cell Death Nucleus->Cell_Death Induces Chemotherapeutic_Drug_Extracellular Chemotherapeutic Drug (e.g., Mitoxantrone) Chemotherapeutic_Drug_Extracellular->Intracellular_Space Enters Cell Fumitremorgin_C Fumitremorgin C Fumitremorgin_C->BCRP_Transporter Inhibits

Caption: BCRP/ABCG2 inhibition by Fumitremorgin C enhances chemotherapy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (Parental vs. Resistant Lines) Cytotoxicity_Assay 2. Cytotoxicity Assay (IC50) - Drug alone - Drug + Fumitremorgin C Cell_Culture->Cytotoxicity_Assay Drug_Accumulation 3. Drug Accumulation Assay - Measure intracellular drug levels Cell_Culture->Drug_Accumulation Western_Blot 4. Western Blot - Confirm BCRP/ABCG2 expression Cell_Culture->Western_Blot Xenograft_Model 5. Xenograft Model Development (e.g., SCID mice with tumor implants) Cytotoxicity_Assay->Xenograft_Model Drug_Accumulation->Xenograft_Model Western_Blot->Xenograft_Model Treatment_Groups 6. Treatment Groups - Vehicle Control - Drug alone - Fumitremorgin C alone - Drug + Fumitremorgin C Xenograft_Model->Treatment_Groups Tumor_Measurement 7. Tumor Growth Monitoring - Measure tumor volume over time Treatment_Groups->Tumor_Measurement Pharmacokinetics 8. Pharmacokinetic Analysis - Drug and FTC levels in plasma/tissue Treatment_Groups->Pharmacokinetics Data_Analysis 9. Data Analysis & Conclusion Tumor_Measurement->Data_Analysis Pharmacokinetics->Data_Analysis

Caption: Workflow for preclinical validation of Fumitremorgin C.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fumitremorgin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of Fumitremorgin A.

This compound is a potent tremorgenic mycotoxin, an indole (B1671886) alkaloid that necessitates stringent safety protocols for its handling and disposal to ensure the safety of laboratory personnel and the environment. Due to its chemical stability, effective decontamination procedures are critical for its inactivation. This guide provides a step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.

Recommended PPE includes:

  • Gloves: Nitrile gloves are recommended for their chemical resistance.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable or dedicated lab coat that is regularly decontaminated.

  • Respiratory Protection: A properly fitted respirator is advised, especially when handling the solid form of the mycotoxin or when there is a risk of aerosolization.

  • Footwear: Closed-toe shoes are mandatory.

Decontamination and Inactivation Protocol

Step-by-Step Inactivation Procedure:

  • Prepare the Inactivation Solution: Freshly prepare a sodium hypochlorite (B82951) solution with a concentration ranging from 1% to 5.25%. A common laboratory practice is to use a 1:10 dilution of household bleach (which typically contains 5.25-6% sodium hypochlorite) to achieve a final concentration of approximately 0.5-0.6%.

  • Liquid Waste: For liquid waste containing this compound, add the sodium hypochlorite solution to achieve the target concentration and ensure thorough mixing.

  • Solid Waste: All contaminated solid waste, including personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and absorbent materials, must be treated as hazardous waste. Whenever possible, these materials should be soaked in the sodium hypochlorite solution.

  • Contact Time: Allow for a sufficient contact time for the inactivation to occur. For mycotoxins in general, recommended contact times can range from 30 minutes to 4 hours. A minimum contact time of 2 hours is recommended for glassware.

  • Neutralization and Rinsing: After the contact time, the decontaminated surfaces and equipment should be thoroughly rinsed with water.

Quantitative Data on Decontamination Methods

The following table summarizes recommended concentrations and contact times for mycotoxin inactivation using sodium hypochlorite, based on general mycotoxin decontamination guidelines.

DecontaminantConcentrationContact TimeApplication
Sodium Hypochlorite1% - 5.25%30 minutes - 4 hoursLiquid waste, contaminated surfaces, and equipment
Diluted Household Bleach (1:10)~0.5% - 0.6%Minimum 2 hoursGlassware and general laboratory surfaces

Waste Disposal Procedures

All waste contaminated with this compound, even after decontamination, should be handled as hazardous chemical waste.

  • Segregation: Collect all treated solid and liquid waste in clearly labeled, leak-proof hazardous waste containers.

  • Labeling: The waste containers must be labeled with the full chemical name ("this compound waste") and appropriate hazard symbols.

  • Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the decontamination method used.

Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the safe disposal of this compound.

FumitremorginA_Disposal_Workflow cluster_prep Preparation cluster_decon Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) PrepareSolution Prepare Fresh Sodium Hypochlorite Solution (1-5.25%) CollectWaste Collect Contaminated Waste (Liquid & Solid) AddSolution Add Inactivation Solution to Waste CollectWaste->AddSolution Mix Thoroughly ContactTime Allow Sufficient Contact Time (min. 2 hours) AddSolution->ContactTime SegregateWaste Segregate into Labeled Hazardous Waste Containers ContactTime->SegregateWaste Rinse Thoroughly Rinse Decontaminated Equipment SegregateWaste->Rinse EHS Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal Rinse->EHS

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fumitremorgin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fumitremorgin A, a potent mycotoxin. Adherence to these protocols is critical to minimize exposure risk and ensure responsible disposal.

This compound and its related compounds, such as Fumitremorgin C, are mycotoxins that can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They may also cause irritation to the eyes and respiratory tract.[1] Therefore, the use of appropriate personal protective equipment (PPE) and strict adherence to handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Must be inspected before use and disposed of immediately if contaminated.[1]
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Body Protection Laboratory coatTo be worn over personal clothing.
Respiratory Protection Dust mask (e.g., N95 or P1)Recommended when handling the solid form to avoid inhaling dust particles.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic workflow is crucial for minimizing the risk of exposure and contamination.

FumitremorginA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area (e.g., fume hood) prep_ppe->prep_setup handle_weigh 3. Weigh solid this compound in a contained space prep_setup->handle_weigh handle_dissolve 4. Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose 6. Dispose of waste (gloves, tips, etc.) cleanup_decontaminate->cleanup_dispose cleanup_doff 7. Doff PPE cleanup_dispose->cleanup_doff

This compound Handling Workflow

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling this compound, ensure all necessary PPE is worn correctly.

    • Prepare the designated work area, preferably a chemical fume hood, to contain any potential spills or aerosols.

  • Handling:

    • When weighing the solid compound, do so in a draft-free, contained space to prevent the generation of dust.

    • If preparing a solution, carefully add the solvent to the solid to avoid splashing.

  • Cleanup and Disposal:

    • After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.

    • Remove PPE in the correct order to prevent cross-contamination.

Emergency and Disposal Plans

Emergency Procedures:

In the event of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous liquid waste container.

  • Disposal Method: All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumitremorgin A
Reactant of Route 2
Fumitremorgin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.